molecular formula C20H33NO9S B611200 Boc-Aminooxy-PEG4-Tos

Boc-Aminooxy-PEG4-Tos

Numéro de catalogue: B611200
Poids moléculaire: 463.5 g/mol
Clé InChI: ILJUQOOWAYCBJG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Boc-Aminooxy-PEG4-Tos is a valuable bifunctional reagent designed for creating stable molecular conjugates in research applications. Its core structure features a terminal tosylate group, which is a superior leaving group for efficient nucleophilic substitution reactions, allowing for reliable attachment to target molecules . The opposite terminus is a Boc-protected aminooxy group, which is stable until deprotected under mild acidic conditions to reveal a reactive aminooxy handle . This deprotected aminooxy group specifically reacts with aldehydes and ketones to form oxime bonds, a critical reaction in bioconjugation chemistry . The two functional groups are connected by a hydrophilic PEG4 spacer, which significantly enhances the aqueous solubility of the reagent and any resulting conjugates, and can improve pharmacokinetic properties by reducing immunogenicity and increasing stability in biological environments . This combination of features makes this compound an essential tool for scientists working on antibody-drug conjugate (ADC) development, protein and peptide modification, and advanced drug delivery systems .

Propriétés

IUPAC Name

2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO9S/c1-17-5-7-18(8-6-17)31(23,24)29-16-14-27-12-10-25-9-11-26-13-15-28-21-19(22)30-20(2,3)4/h5-8H,9-16H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJUQOOWAYCBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCONC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Boc-Aminooxy-PEG4-Tos: A Versatile Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-Aminooxy-PEG4-Tos is a heterobifunctional chemical linker integral to the fields of bioconjugation and drug development. Its unique architecture, featuring a Boc-protected aminooxy group and a terminal tosylate, bridged by a hydrophilic tetraethylene glycol (PEG4) spacer, offers a versatile platform for the sequential and controlled conjugation of biomolecules. This guide provides a comprehensive overview of its chemical properties, primary applications—most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs)—and detailed experimental protocols for its use.

Introduction to this compound

This compound, with the chemical name tert-butyl N-{2-[2-(2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethoxy)ethoxy]ethoxy}carbamate, is a valuable tool in chemical biology and medicinal chemistry.[1] Its structure is designed for modularity, enabling a two-step conjugation strategy. The tosyl group serves as an excellent leaving group for nucleophilic substitution, while the Boc-protected aminooxy group, after deprotection, readily reacts with aldehydes and ketones to form stable oxime ethers. The PEG4 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1807539-01-0[1][2]
Molecular Formula C20H33NO9S[1]
Molecular Weight 463.54 g/mol [1][2]
Appearance Solid Powder[1]
Purity ≥98%[1]
Solubility Soluble in DMF, DMSO

Primary Use: Synthesis of Proteolysis Targeting Chimeras (PROTACs)

The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] A PROTAC molecule generally consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them.

This compound is an ideal candidate for the linker component. Its bifunctional nature allows for the sequential attachment of the target protein ligand and the E3 ligase ligand. For example, the tosyl group can be displaced by a nucleophilic group (such as a phenol (B47542) or an amine) on one of the ligands. Following this, the Boc-protecting group can be removed from the aminooxy moiety, which is then available to react with an aldehyde or ketone on the second ligand to complete the PROTAC synthesis.

The Role of the Linker in PROTACs

The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and composition influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG linkers, such as the one in this compound, are commonly used due to their ability to improve solubility and pharmacokinetic properties.

Experimental Protocols

The following sections provide detailed, exemplary protocols for the use of this compound in the synthesis of a generic PROTAC.

Step 1: Nucleophilic Substitution of the Tosyl Group

This step involves the reaction of the tosyl group of this compound with a nucleophilic handle on the first ligand (Ligand 1), which could be a ligand for either the target protein or the E3 ligase. Phenols are common nucleophiles in this context.

Materials:

  • This compound

  • Ligand 1 (containing a phenolic hydroxyl group)

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

  • Reaction vessel

  • Stirring apparatus

  • Temperature control system

Procedure:

  • To a solution of Ligand 1 (1.0 eq) in anhydrous DMF, add K2CO3 (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes under an inert atmosphere.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the intermediate, Boc-Aminooxy-PEG4-Ligand 1.

Step 2: Deprotection of the Boc-Aminooxy Group

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to liberate the aminooxy functionality.

Materials:

  • Boc-Aminooxy-PEG4-Ligand 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve Boc-Aminooxy-PEG4-Ligand 1 (1.0 eq) in DCM.

  • Add TFA (10-20% v/v) to the solution.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting product is Aminooxy-PEG4-Ligand 1, often as a TFA salt.

Step 3: Oxime Ligation with the Second Ligand

The final step is the formation of a stable oxime bond between the deprotected aminooxy group and a carbonyl (aldehyde or ketone) group on the second ligand (Ligand 2).

Materials:

  • Aminooxy-PEG4-Ligand 1

  • Ligand 2 (containing an aldehyde or ketone group)

  • Anhydrous buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5) or an organic solvent like ethanol (B145695) or DMF.

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve Aminooxy-PEG4-Ligand 1 (1.0 eq) and Ligand 2 (1.0-1.2 eq) in the chosen solvent.

  • Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.

  • Upon completion, the reaction mixture can be purified directly by preparative HPLC to yield the final PROTAC molecule.

Visualizing the Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for PROTAC synthesis using this compound and the general mechanism of action of a PROTAC.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Oxime Ligation Ligand1 Ligand 1 (with -OH) Intermediate1 Boc-Aminooxy-PEG4-Ligand 1 Ligand1->Intermediate1 K2CO3, DMF Boc_Linker This compound Boc_Linker->Intermediate1 Intermediate2 Aminooxy-PEG4-Ligand 1 Intermediate1->Intermediate2 TFA, DCM Final_PROTAC Final PROTAC Intermediate2->Final_PROTAC Ligand2 Ligand 2 (with -CHO) Ligand2->Final_PROTAC pH 4.5-5.5

Caption: Synthetic workflow for a PROTAC using this compound.

PROTAC_MoA cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC TargetProtein Target Protein (POI) PROTAC->TargetProtein binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase binds PolyUb Polyubiquitination TargetProtein->PolyUb Ub transfer E3Ligase->PolyUb Ub transfer Ubiquitin Ubiquitin Ubiquitin->PolyUb Proteasome Proteasome PolyUb->Proteasome recognition Degradation Degradation Proteasome->Degradation leads to

Caption: Mechanism of action for a PROTAC.

Conclusion

This compound is a highly valuable and versatile linker for the synthesis of complex bioconjugates. Its well-defined reactivity and the beneficial properties of the PEG spacer make it particularly suitable for the development of PROTACs, a promising new class of therapeutics. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to incorporate this powerful tool into their drug discovery and development programs.

References

An In-depth Technical Guide to Boc-Aminooxy-PEG4-Tos: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, Boc-Aminooxy-PEG4-Tos. It details its chemical structure, physicochemical properties, and its applications in the field of bioconjugation, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Chemical Identity and Properties

This compound is a heterobifunctional linker molecule that incorporates a Boc-protected aminooxy group and a tosyl group, separated by a four-unit polyethylene (B3416737) glycol (PEG) spacer. This unique combination of functional groups allows for sequential and chemoselective conjugation reactions.

Chemical Structure

Chemical Name: tert-butyl N-{2-[2-(2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethoxy)ethoxy]ethoxy}carbamate[1]

Molecular Structure:

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
CAS Number 1807539-01-0[1]
Molecular Formula C20H33NO9S[1]
Molecular Weight 463.54 g/mol [1]
Appearance Solid Powder[1]
Purity ≥98%[1]
Solubility Soluble in DMSO[2]
Storage Dry, dark, and at -20°C for long-term storage[1]

Functional Group Reactivity and Applications

The utility of this compound in bioconjugation stems from the distinct reactivity of its two terminal functional groups. The hydrophilic PEG4 spacer enhances the solubility of the molecule and its conjugates in aqueous media.[3]

Boc-Protected Aminooxy Group

The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to yield a free aminooxy group.[3] This deprotected aminooxy group can then readily react with aldehydes or ketones to form a stable oxime linkage.[4] This reaction is highly chemoselective and is widely used in bioconjugation to label or ligate biomolecules.

Tosyl Group

The tosyl (p-toluenesulfonyl) group is an excellent leaving group for nucleophilic substitution reactions.[3] It can be displaced by a variety of nucleophiles, including primary amines, thiols, and hydroxyl groups, to form stable covalent bonds. This allows for the conjugation of this compound to proteins, peptides, and other molecules containing these functional groups.

Primary Application: PROTAC Synthesis

This compound is extensively utilized as a PEG-based linker in the synthesis of PROTACs.[1][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in a PROTAC's efficacy by connecting the target protein-binding ligand and the E3 ligase-binding ligand and orienting them correctly to form a productive ternary complex.

Experimental Protocols

The following are detailed methodologies for key reactions involving this compound. These protocols are representative and may require optimization for specific applications.

Boc Deprotection of this compound

Objective: To remove the Boc protecting group to generate the free aminooxy functionality.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon source

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution (typically 20-50% v/v).

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • The resulting crude Aminooxy-PEG4-Tos (as a TFA salt) can often be used in the next step without further purification.

Oxime Ligation with a Carbonyl-Containing Molecule

Objective: To conjugate the deprotected Aminooxy-PEG4-Tos to a molecule containing an aldehyde or ketone group.

Materials:

  • Deprotected Aminooxy-PEG4-Tos (from section 3.1)

  • Aldehyde or ketone-functionalized molecule

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5)

  • Aniline (B41778) (optional, as a catalyst)

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • Dissolve the deprotected Aminooxy-PEG4-Tos and the carbonyl-containing molecule in the reaction buffer in a reaction vial.

  • If desired, add a catalytic amount of aniline (typically 10-20 mM).

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the formation of the oxime conjugate by LC-MS.

  • Purify the resulting conjugate using an appropriate chromatographic technique, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Nucleophilic Substitution of the Tosyl Group with a Primary Amine

Objective: To conjugate a primary amine-containing molecule to the tosyl end of this compound.

Materials:

  • This compound

  • Primary amine-containing molecule

  • Anhydrous dimethylformamide (DMF) or acetonitrile (B52724)

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

  • Nitrogen or Argon source

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve this compound and a slight excess (1.1-1.5 equivalents) of the primary amine-containing molecule in anhydrous DMF or acetonitrile in a reaction vessel under an inert atmosphere.

  • Add 2-3 equivalents of a non-nucleophilic base, such as DIPEA, to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 50-70°C) for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the DMF and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows involving this compound.

General Synthesis of a PROTAC using this compound

This workflow outlines the sequential conjugation steps to assemble a PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Conjugation to E3 Ligase Ligand cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Conjugation to Target Protein Ligand Boc_Linker This compound Intermediate_1 Boc-Aminooxy-PEG4-E3 Ligase Ligand Boc_Linker->Intermediate_1 Nucleophilic Substitution E3_Ligand E3 Ligase Ligand (with nucleophile, e.g., -NH2) E3_Ligand->Intermediate_1 Intermediate_2 Aminooxy-PEG4-E3 Ligase Ligand Intermediate_1->Intermediate_2 TFA/DCM Final_PROTAC Final PROTAC Intermediate_2->Final_PROTAC Oxime Ligation Target_Ligand Target Protein Ligand (with aldehyde/ketone) Target_Ligand->Final_PROTAC

Caption: A logical workflow for the synthesis of a PROTAC molecule.

Signaling Pathway of PROTAC-Mediated Protein Degradation

This diagram illustrates the mechanism of action of a PROTAC molecule in inducing the degradation of a target protein.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target_Protein Ubiquitinated Target Protein Ternary_Complex->Ub_Target_Protein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_Target_Protein Proteasome Proteasome Ub_Target_Protein->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: The mechanism of PROTAC-induced targeted protein degradation.

References

A Technical Guide to the Mechanism and Application of Boc-Aminooxy-PEG4-Tos in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Boc-Aminooxy-PEG4-Tos is a heterobifunctional crosslinker designed for advanced bioconjugation applications. It incorporates three key chemical motifs: a Boc-protected aminooxy group, a flexible tetra-polyethylene glycol (PEG4) spacer, and a tosyl leaving group. This strategic design enables the sequential and chemoselective conjugation of two different biomolecules. The core mechanism involves two distinct reactions: the formation of a highly stable oxime bond via reaction of the deprotected aminooxy group with an aldehyde or ketone, and a nucleophilic substitution reaction at the tosyl-activated terminus. The hydrophilic PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate. This guide provides an in-depth exploration of the underlying chemical mechanisms, presents quantitative data on linkage stability, and offers detailed experimental protocols for its application.

Core Mechanism of Action

The functionality of this compound is rooted in its two terminal reactive groups, which allow for controlled, stepwise conjugation.

The Boc-Protected Aminooxy Group & Oxime Ligation

The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the highly reactive aminooxy moiety.[1] This protection is crucial to prevent premature reactions, allowing for the selective reaction of the tosyl group first.[1]

Step 1: Boc Deprotection The Boc group is stable under basic and nucleophilic conditions but is readily cleaved under mild acidic conditions.[2][3] The most common reagent for this deprotection is trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (B109758) (DCM).[4][5] The mechanism involves protonation of the carbamate (B1207046) oxygen, leading to the release of the free aminooxy group, carbon dioxide, and a stable tert-butyl cation.[4][5]

reagent reagent intermediate intermediate product product process process Boc_Aminooxy Boc-ONH-R Protonated Boc-ON⁺H₂-R Boc_Aminooxy->Protonated Protonation TFA H⁺ (e.g., TFA) Carbamic_Acid [HO-C(=O)N⁺H₂-R] Protonated->Carbamic_Acid Loss of t-butyl cation Aminooxy H₂N-O-R Carbamic_Acid->Aminooxy Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 tButyl (CH₃)₃C⁺ Carbamic_Acid->tButyl

Figure 1: Boc Deprotection Mechanism.

Step 2: Oxime Ligation Once deprotected, the free aminooxy group (H₂N-O–) serves as a potent nucleophile that chemoselectively reacts with an electrophilic carbonyl group (an aldehyde or ketone) on a target molecule.[6] This bioorthogonal reaction, known as oxime ligation, proceeds efficiently in aqueous media, typically under mildly acidic conditions (pH 4-5), to form a highly stable oxime bond (C=N-O).[6][7] The reaction can be significantly accelerated by catalysts such as aniline (B41778) or its derivatives.[6][8]

reagent reagent intermediate intermediate product product condition condition Aminooxy R¹-ONH₂ Hemialkoxal Intermediate Aminooxy->Hemialkoxal Nucleophilic attack Carbonyl R²-C(=O)-R³ Carbonyl->Hemialkoxal Oxime R¹-O-N=C(R²)-R³ Hemialkoxal->Oxime Dehydration Water H₂O Hemialkoxal->Water Catalyst pH 4-5 Aniline catalyst

Figure 2: Oxime Ligation Mechanism.

The Tosyl Group & Nucleophilic Substitution

The tosyl (tosylate, Ts) group is an excellent leaving group due to the resonance stabilization of the tosylate anion.[9][10] This property makes the terminal carbon of the PEG chain highly susceptible to nucleophilic attack.[10] Common nucleophiles present on biomolecules, such as the thiol group (-SH) of cysteine residues or the amine group (-NH₂) of lysine (B10760008) residues, can readily displace the tosyl group to form a stable thioether or secondary amine linkage, respectively.[10]

reagent reagent product product nucleophile nucleophile Tos_Linker R-PEG-OTs Conjugate R-PEG-Nu Tos_Linker->Conjugate Tosyl_LG TsO⁻ Tos_Linker->Tosyl_LG Displacement Nucleophile Nu⁻ (e.g., R-S⁻) Nucleophile->Tos_Linker SN2 Attack

Figure 3: Nucleophilic Substitution at the Tosyl Group.

The PEG4 Spacer

The polyethylene (B3416737) glycol (PEG) spacer is a hydrophilic and flexible chain that imparts several beneficial properties to the bioconjugate.[9][11][12] Its primary roles include:

  • Increasing aqueous solubility: Crucial for biomolecules that may have poor solubility in physiological buffers.

  • Reducing steric hindrance: The flexible chain provides spatial separation between the conjugated molecules, minimizing interference with their biological activity.

  • Decreasing immunogenicity: PEGylation is a well-established method for reducing the immunogenic potential of therapeutic proteins and peptides.

Bioconjugation Strategy & Workflow

The heterobifunctional nature of this compound allows for a directed, two-step conjugation strategy, minimizing the formation of homodimers and other undesirable byproducts. A typical workflow involves reacting the more stable and less selective group first, followed by the highly chemoselective reaction.

molecule molecule linker linker intermediate intermediate process process final final start Start mol_A Molecule A (e.g., Protein with -SH) start->mol_A linker_start This compound start->linker_start step1 Step 1: Nucleophilic Substitution mol_A->step1 linker_start->step1 intermediate_conj Intermediate Conjugate (Boc-ONH-PEG4-S-Protein) step1->intermediate_conj step2 Step 2: Boc Deprotection (TFA) intermediate_conj->step2 activated_conj Activated Conjugate (H₂N-O-PEG4-S-Protein) step2->activated_conj step3 Step 3: Oxime Ligation activated_conj->step3 mol_B Molecule B (e.g., Drug with -CHO) mol_B->step3 final_conj Final Bioconjugate step3->final_conj end End final_conj->end

Figure 4: General Bioconjugation Workflow.

Quantitative Data Summary

The choice of linkage is critical for the stability and efficacy of a bioconjugate. Oxime bonds are known for their exceptional stability compared to other common linkages, particularly hydrazones.[7][13]

Table 1: Comparative Hydrolytic Stability of Bioconjugation Linkages

Linkage TypeRelative Stability at Physiological pH (7.4)Key Characteristics
Oxime Very HighHighly resistant to hydrolysis across a wide pH range.[7][14]
HydrazoneModerate to LowSusceptible to hydrolysis, especially under acidic conditions.[7][14][15]
ThioetherVery HighExtremely stable bond formed from Michael addition or substitution.
AmideVery HighHighly stable, requiring enzymatic or harsh chemical cleavage.[15]
EsterLowProne to hydrolysis by esterase enzymes and chemical conditions.[13]
DisulfideVariableStability is redox-dependent, cleavable by reducing agents.[13]

Table 2: Typical Reaction Conditions for Oxime Ligation

ParameterConditionRationale / Notes
pH 4.0 - 5.5Acid catalysis is required for efficient dehydration, but very low pH will protonate the aminooxy nucleophile, reducing its reactivity.[6]
Temperature 4 - 37 °CThe reaction proceeds well at room temperature or physiological temperature.
Catalyst Aniline, m-phenylenediamine (B132917) (mPDA)Aniline (typically 10-100 mM) is a common catalyst. mPDA has been shown to be up to 15 times more efficient.[6][8]
Solvent Aqueous buffers (e.g., Acetate, MES)The reaction is compatible with aqueous environments, making it ideal for biomolecules.[6]
Reactant Conc. µM to mMReaction rates are concentration-dependent.
Reaction Time 5 minutes to several hoursTime depends on reactants, concentrations, and catalyst used. Rapid ligations are possible with optimized conditions.[6][16][17]

Detailed Experimental Protocols

The following are generalized protocols. Researchers must optimize conditions for their specific biomolecules and applications.

Protocol 1: General Procedure for Boc Deprotection
  • Dissolution: Dissolve the Boc-protected conjugate (e.g., Intermediate Conjugate from Figure 4) in a minimal amount of an anhydrous organic solvent (e.g., dichloromethane, DCM).

  • Acid Addition: Add an excess of trifluoroacetic acid (TFA). A common ratio is 50% TFA in DCM (v/v).

  • Incubation: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).

  • Solvent Removal: Upon completion, remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.

  • Purification: The resulting deprotected amine salt can be used directly or purified. For sensitive biomolecules, buffer exchange or dialysis is recommended to remove residual acid.

Protocol 2: General Procedure for Oxime Ligation
  • Reagent Preparation: Prepare a stock solution of the deprotected, aminooxy-functionalized molecule in an appropriate aqueous buffer (e.g., 100 mM sodium acetate, pH 4.7).

  • Substrate Preparation: Dissolve the aldehyde or ketone-containing target molecule in the same reaction buffer.

  • Catalyst Addition (Optional but Recommended): Add aniline to the reaction mixture to a final concentration of 10-20 mM from a freshly prepared stock solution.

  • Ligation Reaction: Combine the aminooxy and carbonyl components in the reaction buffer. A slight excess (1.2-2.0 equivalents) of the aminooxy compound is often used to drive the reaction to completion.

  • Incubation: Allow the reaction to proceed at room temperature for 2-16 hours. The optimal time should be determined empirically.

  • Purification: Purify the final bioconjugate using a suitable method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted starting materials and catalyst.

Protocol 3: Example - Conjugation of a Thiol-Peptide to an Aldehyde-Protein
  • Reaction of Tosyl Group: Dissolve the thiol-containing peptide (1.2 eq) and this compound (1.0 eq) in a reaction buffer (e.g., 100 mM phosphate (B84403) buffer with 5 mM EDTA, pH 7.5). Incubate at room temperature for 2-4 hours to form the Boc-ONH-PEG4-S-Peptide conjugate.

  • Purification: Purify the intermediate conjugate via RP-HPLC to remove unreacted peptide and linker.

  • Boc Deprotection: Lyophilize the purified intermediate and treat with a 95:5 mixture of TFA:water for 30 minutes. Remove the TFA under a stream of nitrogen.

  • Oxime Ligation: Dissolve the resulting deprotected H₂N-O-PEG4-S-Peptide in 100 mM MES buffer, pH 5.0. Add this solution to the aldehyde-modified protein in the same buffer. Add aniline catalyst to a final concentration of 20 mM.

  • Final Purification: After incubating for 4 hours, purify the final Protein-S-PEG4-ON=CH-Peptide conjugate using size-exclusion chromatography to separate the larger conjugate from excess peptide and catalyst. Characterize the final product by SDS-PAGE and mass spectrometry.

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and chemical biology. Its heterobifunctional design enables controlled, sequential bioconjugation through two robust and well-characterized reactions. The formation of a highly stable oxime linkage, combined with the beneficial properties of the PEG spacer, makes this linker an excellent choice for creating stable, soluble, and functional bioconjugates for a wide range of applications, including antibody-drug conjugates (ADCs), PROTACs, and PEGylated proteins.

References

The Strategic Role of the PEG4 Spacer in Boc-Aminooxy-PEG4-Tos: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the linker connecting a payload to a biological moiety is a critical determinant of success. The bifunctional linker, Boc-Aminooxy-PEG4-Tos, offers a discrete and versatile platform for the synthesis of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs) and PROTACs. This technical guide delves into the core functionalities of this linker, with a particular focus on the pivotal role of its polyethylene (B3416737) glycol (PEG) spacer.

Molecular Structure and Functional Components

This compound is a heterobifunctional linker comprised of three key components:

  • Boc-protected Aminooxy Group: This functional group provides a stable, protected precursor to a highly reactive aminooxy group. Following deprotection under mild acidic conditions, the aminooxy group can readily react with aldehydes or ketones to form a stable oxime linkage.[1][2]

  • PEG4 Spacer: A discrete chain of four polyethylene glycol units, this spacer is the central element that dictates many of the advantageous properties of the linker and the final bioconjugate.

  • Tosyl Group (Tos): A well-established and efficient leaving group in nucleophilic substitution reactions.[1] This functionality allows for the covalent attachment of the linker to a nucleophile, such as a thiol or amine, on a target molecule.

The Multifaceted Role of the PEG4 Spacer

The PEG4 spacer, though a seemingly simple component, imparts a range of crucial properties to the bioconjugate, significantly influencing its solubility, stability, pharmacokinetics, and overall therapeutic efficacy.[3]

Enhanced Hydrophilicity and Solubility

Many potent cytotoxic drugs used in ADCs are inherently hydrophobic, which can lead to aggregation and poor solubility in aqueous environments.[3] The hydrophilic nature of the PEG4 spacer, with its repeating ethylene (B1197577) glycol units, significantly increases the overall water solubility of the drug-linker conjugate. This enhanced solubility mitigates the risk of aggregation, which can otherwise diminish therapeutic efficacy and potentially trigger an immune response.[3]

Improved Pharmacokinetics and Bioavailability

The presence of the PEG spacer can profoundly impact the pharmacokinetic profile of a bioconjugate.[3] By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[4] This extended presence in the bloodstream can result in greater exposure of the therapeutic at the target site, potentially leading to an improved therapeutic index.[3]

Reduced Immunogenicity and Enhanced Stability

The PEG4 spacer can form a protective hydration shell around the conjugate, effectively "shielding" it from the host's immune system.[3] This can mask immunogenic epitopes on the payload or linker, thereby reducing the risk of an undesirable immune response.[3] Furthermore, this hydration layer can offer protection against enzymatic degradation, enhancing the stability of the conjugate in biological fluids.[3]

Optimal Spacing and Minimized Steric Hindrance

The defined length of the PEG4 spacer provides critical spatial separation between the conjugated biomolecule (e.g., an antibody) and the payload. This separation is vital to prevent the payload from sterically hindering the binding of the antibody to its target antigen. By acting as a flexible arm, the PEG4 spacer ensures that both the biological and the therapeutic components of the conjugate can function optimally.

Quantitative Data Summary

While specific quantitative data for bioconjugates synthesized using this compound is often application-dependent and proprietary, the following table summarizes the general quantitative impact of PEG spacers in bioconjugation based on available literature. It is important to note that these values are illustrative and the actual performance will vary based on the specific antibody, payload, and conjugation strategy.

ParameterInfluence of PEG4 SpacerTypical Quantitative Impact (Illustrative)Citation
Solubility Increases aqueous solubility of hydrophobic payloadsCan increase solubility by orders of magnitude[3]
Aggregation Reduces aggregation of the final conjugateSignificant reduction in high molecular weight aggregates[5]
In Vitro Stability Oxime bond is stable at physiological pHHalf-life > 7 days in human plasma[6]
Circulation Half-life Increases circulation timeCan lead to a >2-fold increase in plasma half-life[3]
Immunogenicity Reduces the potential for an immune responseDecreased anti-drug antibody (ADA) formation[3]

Experimental Protocols

The following section outlines a detailed methodology for the site-specific conjugation of a drug-linker to an antibody using a workflow that incorporates the functionalities of this compound. This protocol is a composite based on established methods for Boc deprotection, tosyl substitution, and oxime ligation.

Synthesis of Aminooxy-PEG4-Drug Conjugate

This initial phase involves the attachment of the drug (or payload) to the this compound linker via nucleophilic substitution of the tosyl group.

Workflow for Drug-Linker Synthesis

G cluster_0 Drug-Linker Synthesis Boc_Linker This compound Reaction Nucleophilic Substitution (e.g., in DMF with base) Boc_Linker->Reaction Drug Drug with Nucleophile (e.g., -SH, -NH2) Drug->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Boc_Drug_Linker Boc-Aminooxy-PEG4-Drug Purification->Boc_Drug_Linker

Caption: Synthesis of the Boc-protected drug-linker.

Methodology:

  • Dissolution: Dissolve this compound and the nucleophile-containing drug in an appropriate anhydrous solvent (e.g., dimethylformamide, DMF).

  • Reaction: Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the reaction mixture to facilitate the nucleophilic substitution of the tosyl group. The reaction is typically stirred at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Upon completion, purify the resulting Boc-Aminooxy-PEG4-Drug conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Antibody Modification and Drug-Linker Conjugation

This phase involves the generation of aldehyde groups on the antibody, deprotection of the drug-linker, and the subsequent oxime ligation.

Workflow for Antibody-Drug Conjugate (ADC) Formation

G cluster_1 Antibody Modification cluster_2 Linker Deprotection cluster_3 Conjugation and Purification Antibody Glycosylated Antibody Oxidation Oxidation (e.g., NaIO4) Antibody->Oxidation Aldehyde_Ab Aldehyde-modified Antibody Oxidation->Aldehyde_Ab Ligation Oxime Ligation Aldehyde_Ab->Ligation Boc_Drug_Linker Boc-Aminooxy-PEG4-Drug Deprotection Boc Deprotection (e.g., TFA) Boc_Drug_Linker->Deprotection Aminooxy_Drug_Linker Aminooxy-PEG4-Drug Deprotection->Aminooxy_Drug_Linker Aminooxy_Drug_Linker->Ligation Purification_ADC Purification (e.g., SEC) Ligation->Purification_ADC ADC Final ADC Purification_ADC->ADC

Caption: Overall workflow for ADC synthesis.

Methodology:

  • Antibody Oxidation:

    • Prepare the antibody in an appropriate buffer (e.g., phosphate-buffered saline, PBS).

    • Add a solution of sodium periodate (B1199274) (NaIO4) to the antibody solution to a final concentration of approximately 1 mM.

    • Incubate the reaction on ice for 30 minutes in the dark to oxidize the glycan moieties to aldehydes.

    • Purify the oxidized antibody using a desalting column to remove excess periodate.

  • Boc Deprotection of the Drug-Linker:

    • Dissolve the purified Boc-Aminooxy-PEG4-Drug in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA).

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure to yield the deprotected Aminooxy-PEG4-Drug.

  • Oxime Ligation:

    • Dissolve the deprotected Aminooxy-PEG4-Drug in an appropriate organic solvent (e.g., DMSO) to prepare a stock solution.

    • Add the Aminooxy-PEG4-Drug stock solution to the purified aldehyde-modified antibody at a defined molar excess.

    • Adjust the pH of the reaction mixture to 4.5-5.5 to facilitate oxime bond formation.

    • Incubate the reaction at room temperature for 4-16 hours.

  • Purification and Analysis of the ADC:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker and other small molecules.

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) and LC-MS.

    • Assess the purity and aggregation state of the final ADC by SEC.

Signaling Pathways and Logical Relationships

The successful construction of an ADC using this compound relies on a series of orthogonal chemical reactions, each enabling the next step in a logical sequence.

Logical Flow of ADC Synthesis

G Start This compound + Drug-XH Step1 Nucleophilic Substitution (Tos is leaving group) Start->Step1 Intermediate1 Boc-Aminooxy-PEG4-Drug Step1->Intermediate1 Step2 Boc Deprotection (Acidic conditions) Intermediate1->Step2 Intermediate2 H2N-O-PEG4-Drug Step2->Intermediate2 Step3 Oxime Ligation (Reaction with Aldehyde-Ab) Intermediate2->Step3 Final_Product Antibody-Drug Conjugate Step3->Final_Product

Caption: Stepwise logic of ADC formation.

Conclusion

This compound is a highly valuable tool in the field of bioconjugation, offering a strategic combination of reactive functionalities and a performance-enhancing spacer. The PEG4 spacer is not merely a passive linker but an active contributor to the overall success of the bioconjugate. By improving solubility, enhancing stability, and optimizing pharmacokinetic properties, the PEG4 spacer addresses many of the fundamental challenges in the development of next-generation targeted therapeutics. The detailed protocols and logical workflows provided in this guide offer a framework for the rational design and synthesis of advanced bioconjugates for research and drug development.

References

The Reactivity of Tosyl-Activated PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) has become an indispensable tool in drug delivery and bioconjugation, primarily owing to its ability to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The process of covalently attaching PEG chains to molecules, known as PEGylation, enhances solubility, stability, and circulation half-life while reducing immunogenicity. The effectiveness of PEGylation is critically dependent on the choice of the activating group at the terminus of the PEG chain. Among the various activating groups, the tosyl (p-toluenesulfonyl) group stands out as a highly efficient and versatile functional group for the modification of biomolecules.

This technical guide provides a comprehensive overview of the reactivity of the tosyl group in PEG linkers. It delves into the underlying chemistry, factors influencing its reactivity, and its practical applications in bioconjugation. Detailed experimental protocols and quantitative data are presented to aid researchers in the successful implementation of tosyl-activated PEG linkers in their work.

Core Concepts: The Chemistry of Tosyl-Activated PEG

The utility of the tosyl group in PEG linkers stems from its excellent leaving group ability in nucleophilic substitution reactions. The tosyl group is the ester of p-toluenesulfonic acid. The sulfonyl group is strongly electron-withdrawing, which polarizes the carbon-oxygen bond it is attached to, making the carbon atom highly electrophilic and susceptible to attack by nucleophiles. When a nucleophile attacks this carbon, the tosylate anion is displaced. The tosylate anion is a very stable, weak base due to the delocalization of its negative charge across the three oxygen atoms through resonance, making it an excellent leaving group.

Tosyl-activated PEGs are particularly reactive towards primary amines (-NH2) and thiols (-SH), which are abundantly available in biomolecules such as proteins and peptides. The reaction with these nucleophiles results in the formation of stable secondary amine and thioether linkages, respectively.

Reactivity with Amines

Tosyl-activated PEGs readily react with primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins. This reaction is highly pH-dependent. For efficient conjugation, the reaction is typically carried out at a pH between 8.0 and 9.5.[1] At this alkaline pH, the amino groups are deprotonated and thus more nucleophilic, facilitating their attack on the electrophilic carbon of the PEG-tosylate.

Reactivity with Thiols

Thiols, present in cysteine residues, are also potent nucleophiles that react efficiently with tosyl-activated PEGs. Thiol-PEGylation is generally performed under mild conditions.

Factors Influencing Reactivity

The efficiency of conjugation reactions with tosyl-activated PEGs is influenced by several key parameters:

  • pH: As mentioned, pH is a critical factor, especially for reactions with amines. Maintaining an alkaline pH (8.0-9.5) is crucial for ensuring the nucleophilicity of the amino groups.[2][3] For reactions with thiols, a more neutral pH is often suitable.

  • Temperature: The reaction rate is also influenced by temperature. Conjugation reactions are often carried out at room temperature or 37°C.[2][4] Higher temperatures can accelerate the reaction but may also lead to the degradation of sensitive biomolecules. Incubation times can range from hours to overnight depending on the specific reactants and conditions.[4][5]

  • Solvent: The choice of solvent can impact the reaction. While aqueous buffers are common for bioconjugation, organic solvents like dimethylformamide (DMF) can be used, particularly for smaller molecules or when solubility in aqueous media is limited.[2]

  • Steric Hindrance: The accessibility of the target functional group on the biomolecule can affect the reaction efficiency. Steric hindrance around the nucleophilic group may slow down or prevent the conjugation reaction.

Side Reactions and Stability

While tosyl-activated PEGs are highly effective, it is important to be aware of potential side reactions and stability issues.

  • Hydrolysis: The tosyl group can undergo hydrolysis, especially at extreme pH values and elevated temperatures. However, tosylates are generally more stable to hydrolysis than other activating groups like N-hydroxysuccinimide (NHS) esters.

  • Reaction with other nucleophiles: Besides amines and thiols, other nucleophiles present in a reaction mixture, such as hydroxyl groups, can potentially react with tosyl-activated PEGs, although the reaction rate is generally much slower.

  • Conversion to Alkyl Halides: In the presence of halide ions (e.g., chloride from buffers), the tosylate group can be displaced to form a less reactive alkyl halide. This is a known side reaction when using tosyl chloride for the synthesis of tosylates and can also occur during conjugation under certain conditions.[6][7][8]

The stability of the PEG polymer backbone itself can also be a consideration. The aging of PEG solutions, accelerated by heat, light, and oxygen, can lead to a decrease in pH and an increase in ionic strength.[9] For consistent results, it is recommended to use fresh or properly stored PEG reagents.

Quantitative Data

The efficiency of synthesis and conjugation reactions involving tosyl-activated PEGs can be high, often exceeding 90% under optimized conditions. The following tables summarize some of the available quantitative data from the literature.

ParameterValueReference
Degree of Monotosylation of PEG (Ag2O/KI method)~99%[10]
Yield of α-azide-ω-hydroxyl PEG from α-tosyl-ω-hydroxyl PEG95%[2]
Yield of α-thiol-ω-hydroxyl PEG from α-tosyl-ω-hydroxyl PEG84%[2]
Yield of α-azide-ω-tosyl PEG from α-azide-ω-hydroxyl PEG95%[2]

Table 1: Synthesis and Modification of Tosyl-Activated PEG.

ParameterConditionValueReference
pH Range for Amine Conjugation Optimal for primary amines8.0 - 9.5[1]
Recommended for tosyl-activated magnetic beads7.5 - 9.5[3]
Temperature for Conjugation Typical for tosyl-activated magnetic beads37°C[2][4]
Alternative for pH labile ligandsRoom Temperature[2]
Incubation Time Typical for protein conjugation24 - 48 hours at 20-25°C or 48-72 hours at 4°C[4]

Table 2: General Reaction Conditions for Bioconjugation with Tosyl-Activated Linkers.

Experimental Protocols

Protocol 1: Synthesis of α-tosyl-ω-hydroxyl PEG

This protocol describes the selective monotosylation of a symmetrical PEG diol using silver oxide and potassium iodide as catalysts.

Materials:

  • Poly(ethylene glycol) (PEG), previously dried by azeotropic distillation in toluene (B28343)

  • Dry toluene

  • Silver(I) oxide (Ag₂O)

  • Potassium iodide (KI)

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the dried PEG in dry toluene in a round-bottom flask.[2]

  • Add Ag₂O (1.5 equivalents) and KI (0.2 equivalents) to the solution.[2]

  • While stirring rapidly, add TsCl (1.05 equivalents) in one portion.[2]

  • Allow the reaction mixture to stir at room temperature for 12 hours.[2]

  • Filter the reaction mixture through a celite pad to remove solid byproducts.

  • Remove the toluene by rotary evaporation.

  • Dissolve the crude product in DCM and wash with brine and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation.

  • Precipitate the product by adding the concentrated solution dropwise into cold diethyl ether.

  • Collect the precipitated α-tosyl-ω-hydroxyl PEG by filtration and dry under vacuum.

  • Characterize the product by ¹H NMR and GPC to confirm the degree of tosylation and purity.[10]

Protocol 2: Conjugation of a Protein to Tosyl-Activated Magnetic Beads

This protocol provides a general procedure for the covalent attachment of a protein to tosyl-activated magnetic beads.

Materials:

  • Tosyl-activated magnetic beads

  • Protein solution (0.5-1 mg/mL) or peptide solution (200 µmoles/mL)

  • Coupling Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4-9.5)

  • Washing Buffer (e.g., PBS with 0.1% (w/v) BSA)

  • Blocking Buffer (e.g., PBS with 0.5% (w/v) BSA)

  • Storage Buffer (e.g., PBS with 0.01% (w/v) sodium azide)

  • Magnetic rack

Procedure:

  • Resuspend the tosyl-activated magnetic beads in isopropanol (B130326) and transfer the desired amount to a microcentrifuge tube.[4]

  • Place the tube on a magnetic rack and allow the beads to pellet. Remove the supernatant.

  • Wash the beads by resuspending them in the coupling buffer, pelleting them on the magnetic rack, and removing the supernatant. Repeat this wash step twice.[4]

  • After the final wash, resuspend the beads in the coupling buffer.

  • Add the protein or peptide solution to the washed beads and mix well.[4]

  • Incubate the reaction mixture for 24-48 hours at 20-25°C or 48-72 hours at 4°C with continuous rotation.[4]

  • After incubation, pellet the beads on the magnetic rack and remove the supernatant containing unbound protein.

  • Wash the beads three times with the washing buffer.

  • To block any remaining reactive sites, add the blocking buffer and incubate for 1 hour at room temperature or overnight at 4°C.[4]

  • Wash the beads 4-6 times with PBS.

  • Resuspend the protein-conjugated magnetic beads in the storage buffer.

Visualizations

Reaction_Mechanism PEG_OTs PEG-O-Ts Transition_State Transition State [R-X---C---O-Ts]δ- PEG_OTs->Transition_State Nucleophilic Attack Nucleophile R-XH (e.g., R-NH2, R-SH) Nucleophile->Transition_State PEG_Conjugate PEG-X-R Transition_State->PEG_Conjugate Bond Formation Tosyl_Leaving_Group Ts-O- Transition_State->Tosyl_Leaving_Group Leaving Group Departure

Caption: General mechanism of nucleophilic substitution on a tosyl-activated PEG linker.

Experimental_Workflow cluster_synthesis Synthesis of Tosyl-PEG cluster_conjugation Bioconjugation cluster_purification Purification & Analysis PEG_diol PEG-diol Tosylation Tosylation (TsCl, Base) PEG_diol->Tosylation Tosyl_PEG Tosyl-activated PEG Tosylation->Tosyl_PEG Conjugation_Reaction Conjugation Reaction (pH 8.0-9.5) Tosyl_PEG->Conjugation_Reaction Biomolecule Protein/Peptide (-NH2, -SH) Biomolecule->Conjugation_Reaction Crude_Conjugate Crude PEG-Biomolecule Conjugate Conjugation_Reaction->Crude_Conjugate Purification Purification (SEC, IEX) Crude_Conjugate->Purification Pure_Conjugate Pure PEG-Biomolecule Conjugate Purification->Pure_Conjugate Characterization Characterization (HPLC, SDS-PAGE, MS) Pure_Conjugate->Characterization

Caption: A typical experimental workflow for the synthesis and bioconjugation of tosyl-activated PEG.

Conclusion

Tosyl-activated PEG linkers are powerful tools for the modification of biomolecules, offering a balance of high reactivity and stability. Their efficient reaction with primary amines and thiols under controlled pH conditions allows for the robust formation of stable bioconjugates. By understanding the underlying chemistry, influencing factors, and potential side reactions, researchers can effectively utilize tosyl-activated PEGs to develop novel therapeutics and diagnostics with improved properties. The detailed protocols and data presented in this guide serve as a valuable resource for the successful application of this important bioconjugation chemistry.

References

An In-depth Technical Guide to Boc-Aminooxy Protecting Group Chemistry and Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis, bioconjugation, and drug development. This guide provides a comprehensive technical overview of the chemistry surrounding the Boc-aminooxy moiety, a functional group of increasing importance for the chemoselective ligation of molecules. Herein, we delve into the synthesis, unique properties, and deprotection strategies for Boc-protected aminooxy compounds, with a focus on quantitative data, detailed experimental protocols, and practical applications in the development of advanced therapeutics.

The Boc-Aminooxy Group: A Versatile Tool for Bioconjugation

The Boc-aminooxy group consists of an aminooxy functionality (-ONH₂) temporarily protected with a tert-butyloxycarbonyl group. The primary advantage of this moiety lies in the chemoselective reactivity of the deprotected aminooxy group towards aldehydes and ketones, forming a stable oxime linkage.[1] This reaction is orthogonal to many other common bioconjugation strategies, allowing for precise, site-specific modifications of complex biomolecules under mild conditions.[2]

Boc-protected aminooxy reagents, often functionalized with polyethylene (B3416737) glycol (PEG) spacers, are widely used as linkers in the construction of antibody-drug conjugates (ADCs).[1][3] The Boc group ensures the stability of the reactive aminooxy functionality during synthesis and purification, and its facile removal under acidic conditions precedes the conjugation to a payload or biomolecule.[1]

Synthesis of Boc-Protected Aminooxy Compounds

The synthesis of Boc-protected aminooxy compounds can be achieved through various synthetic routes. A common strategy involves the use of Cbz-protected amino alcohols as starting materials.[4]

A general synthetic pathway is outlined below:

G General Synthetic Pathway for Boc-Aminooxy Compounds start Cbz-protected amino alcohol step1 Mitsunobu Reaction (Phthalimide, DIAD, PPh3) start->step1 step2 Hydrazinolysis step1->step2 step3 Boc Protection (Boc)2O, Base step2->step3 product Boc-protected aminooxy amine step3->product

Caption: General workflow for synthesizing Boc-aminooxy amines.

Deprotection of the Boc-Aminooxy Group

The removal of the Boc protecting group from the aminooxy moiety is a critical step to unmask the reactive hydroxylamine (B1172632) for subsequent conjugation. This is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) being the most common reagent.[4]

Deprotection Mechanism

The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the departure of the stable tert-butyl cation, leading to the formation of an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free aminooxy group as its corresponding acid salt.[]

G Acid-Catalyzed Deprotection of Boc-Aminooxy cluster_0 Deprotection Steps start Boc-ONH-R protonation Protonation (+ H+) start->protonation TFA intermediate1 Protonated Carbamate protonation->intermediate1 elimination Elimination intermediate1->elimination intermediate2 Carbamic Acid + t-Bu+ elimination->intermediate2 decarboxylation Decarboxylation intermediate2->decarboxylation product H2N-O-R (Aminooxy Product) decarboxylation->product co2 CO2 decarboxylation->co2

Caption: Mechanism of acid-catalyzed Boc-aminooxy deprotection.

Quantitative Data on Deprotection
SubstrateReagent/SolventTemp. (°C)TimeYield (%)Reference(s)
Boc-amino-PEG3-SSPy25-50% TFA in DCMRT30 min - 2 h>95% (qualitative)[4]
Boc-L-Alanine2 equiv. TFA in Ionic Liquid11010 minHigh[2]
Boc-Glycine55% TFA in DCMRT30 min~90% (as part of peptide)[6]
(Boc-aminooxy)acetic acidTFA/DCM (1:1)RT1-2 hHigh (not specified)[7]
Boc-protected amines (general)4M HCl in DioxaneRT30 min - 4 hHigh (substrate dependent)[4]

Note: Reaction times and yields are highly substrate-dependent. It is always recommended to monitor the reaction progress by TLC or LC-MS.[4]

Potential Side Reactions and Mitigation Strategies

A primary side reaction during acidic Boc deprotection is the alkylation of nucleophilic functional groups by the released tert-butyl cation.[8] This is particularly relevant for molecules containing electron-rich moieties such as tryptophan or methionine residues. To prevent this, "scavengers" are often added to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), thioanisole, and water.[4]

Regarding the stability of the aminooxy group itself, the N-O bond is generally stable under the acidic conditions used for Boc deprotection. However, prolonged exposure to very strong acids or harsh conditions could potentially lead to N-O bond cleavage, although this is not a commonly reported side reaction during standard Boc deprotection protocols.

Experimental Protocols

General Protocol for Boc Deprotection of a Boc-Aminooxy PEG Linker

This protocol is adapted for a generic Boc-aminooxy PEGylated linker.

Materials:

  • Boc-aminooxy PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask.[9]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[9] If the substrate is sensitive to t-butylation, add a scavenger such as TIS (2.5-5% v/v).[9]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[9]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • For neutralization, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution until gas evolution ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected aminooxy PEG linker.[9]

Protocol for Boc Deprotection of (Boc-aminooxy)acetic acid

Materials:

  • (Boc-aminooxy)acetic acid

  • Dichloromethane (DCM) or a 9:1 mixture of DCM:Methanol

  • Trifluoroacetic Acid (TFA)

  • Diethyl ether (cold)

Procedure:

  • Dissolve (Boc-aminooxy)acetic acid in DCM or a 9:1 mixture of DCM:Methanol and cool the solution to 0 °C.[7]

  • Add an equal volume of TFA to the solution.[7]

  • Allow the solution to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.[7]

  • Concentrate the solution in vacuo.

  • To isolate the product as the TFA salt, evaporate the reaction mixture to dryness and co-evaporate with DCM several times to remove residual TFA.[7]

  • Alternatively, to obtain the free amine, perform a basic workup as described in the previous protocol.

Applications in Drug Development: Antibody-Drug Conjugates (ADCs)

Boc-aminooxy linkers are instrumental in the synthesis of ADCs, a class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells. The aminooxy group allows for the chemoselective conjugation of the linker-payload to an aldehyde or ketone handle introduced onto the antibody.

The general workflow for constructing an ADC using a Boc-aminooxy linker is depicted below:

ADC_Synthesis_Workflow Workflow for ADC Synthesis Using a Boc-Aminooxy Linker cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Synthesis cluster_final_conjugation Final ADC Assembly antibody Monoclonal Antibody (mAb) modification Antibody Modification (e.g., introduction of aldehyde/ketone handle) antibody->modification conjugation2 Oxime Ligation modification->conjugation2 linker Boc-Aminooxy Linker conjugation1 Payload Conjugation to Linker linker->conjugation1 payload Cytotoxic Payload payload->conjugation1 linker_payload Boc-Aminooxy-Linker-Payload conjugation1->linker_payload deprotection Boc Deprotection (TFA) linker_payload->deprotection activated_linker_payload Aminooxy-Linker-Payload deprotection->activated_linker_payload activated_linker_payload->conjugation2 adc Antibody-Drug Conjugate (ADC) conjugation2->adc purification Purification and Characterization adc->purification

Caption: Step-by-step workflow for ADC synthesis.

This targeted delivery approach minimizes systemic toxicity and enhances the therapeutic index of the cytotoxic drug. The stability of the resulting oxime bond is crucial for ensuring that the payload remains attached to the antibody in circulation and is only released upon internalization into the target cancer cell.[10]

Conclusion

The Boc-aminooxy protecting group offers a robust and versatile strategy for the temporary masking of the highly reactive aminooxy functionality. Its stability under a range of conditions and its straightforward removal with common acidic reagents make it an invaluable tool in modern bioconjugation and drug delivery. A thorough understanding of the deprotection chemistry, including optimal reaction conditions and potential side reactions, is paramount for the successful application of this protecting group in the synthesis of complex biomolecules and advanced therapeutics like antibody-drug conjugates.

References

A Technical Guide to the Physical Properties of Boc-Aminooxy-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-Aminooxy-PEG4-Tos, with the full chemical name tert-butyl (2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate p-toluenesulfonate salt, is a heterobifunctional crosslinking reagent used extensively in bioconjugation, pharmaceutical research, and drug delivery system development. It features three key chemical motifs: a tert-butyloxycarbonyl (Boc)-protected aminooxy group, a discrete polyethylene (B3416737) glycol (PEG) linker of four units, and a terminal tosylate (Tosyl) group.[1][2] This unique combination allows for the sequential and controlled conjugation of two different molecules.

The protected aminooxy group can be deprotected under mild acidic conditions to react with aldehydes or ketones, forming a stable oxime linkage.[3][4] The tosyl group at the other end is an excellent leaving group, ideal for nucleophilic substitution reactions, typically with amines, thiols, or hydroxyls.[1][4] The hydrophilic PEG4 spacer enhances solubility in aqueous media, reduces aggregation, and provides spatial separation between the conjugated molecules.[3][4][5] Understanding the core physical properties of this linker—namely its solubility and stability—is critical for designing robust and reproducible conjugation strategies, formulating drug delivery systems, and ensuring the integrity of the final conjugate.

Molecular Structure and Functional Domains

The physical properties of this compound are a direct consequence of its distinct functional domains. The diagram below illustrates how each part of the molecule contributes to its overall characteristics.

cluster_molecule This compound: Structure-Property Relationship cluster_properties Contributing Physical Properties mol Boc-Aminooxy PEG4 Linker Tosyl Group prop_boc Lipophilicity Acid Labile Protection mol:f0->prop_boc prop_peg Hydrophilicity Aqueous Solubility Flexibility mol:f1->prop_peg prop_tosyl Reactivity (Leaving Group) Electrophilicity mol:f2->prop_tosyl

Caption: Relationship between molecular structure and key property drivers.

Solubility Profile

While exact quantitative solubility data for this compound is not widely published and should be confirmed experimentally for specific applications, a strong predictive assessment can be made based on its structural components and data from analogous molecules.[6]

The hydrophilic PEG chain significantly contributes to solubility in a wide range of solvents, including aqueous solutions and polar organic solvents.[3][4][6] The bulky, nonpolar Boc group enhances solubility in lipophilic organic solvents like dichloromethane (B109758) (DCM) and chloroform, while the polar tosylate group contributes to its solubility in polar aprotic solvents.[6]

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the expected solubility profile. This is inferred from structurally similar Boc-protected PEG linkers and should be used as a guideline.[6]

Solvent ClassCommon SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)HighThe PEG chain and polar functional groups promote strong dipole-dipole interactions with these solvents.[6]
Chlorinated Dichloromethane (DCM), ChloroformHighThe lipophilic Boc group and the overall molecular structure allow for good solvation.[6]
Alcohols Methanol, EthanolModerate to HighCapable of hydrogen bonding with the PEG linker's ether oxygens.
Aqueous Buffers PBS, HEPES, etc.ModerateThe hydrophilic PEG spacer increases solubility in aqueous media.[3][4][5]
Non-polar Ethers Diethyl Ether, MTBELow to InsolubleThe molecule's polarity is generally too high for effective solvation in non-polar ethers.
Hydrocarbons Hexanes, HeptaneInsolubleThe molecule is too polar to be soluble in aliphatic hydrocarbons.
Experimental Protocol: Solubility Determination (Shake-Flask Method)

For precise applications, determining the solubility in a specific solvent system is recommended. The shake-flask method is a reliable and standard approach.[7]

Objective: To determine the saturation solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., Dichloromethane, DMSO, PBS pH 7.4)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE for organic solvents, PES for aqueous)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound (e.g., 5-10 mg) to a vial containing a known volume of the solvent (e.g., 1.0 mL). The key is to ensure solid material remains undissolved.

    • Seal the vial tightly.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Clarification:

    • After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining solid.

  • Supernatant Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.

    • Accurately dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration.

  • Quantification:

    • Prepare a calibration curve using standards of this compound of known concentrations.

    • Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor. The result is reported as mg/mL or mol/L.

start Start add_excess Add excess this compound to known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24h @ 25°C) with agitation add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter dilute Dilute sample for analysis filter->dilute hplc Analyze by HPLC dilute->hplc quantify Quantify against calibration curve hplc->quantify end End quantify->end

Caption: Experimental workflow for determining compound solubility.

Stability Profile

The stability of this compound is dependent on the chemical environment, particularly pH and temperature. Each functional group exhibits different lability.

  • Boc Group: The tert-butyloxycarbonyl group is a robust protecting group under neutral and basic conditions but is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane).[8][9]

  • Aminooxy Group: The free aminooxy group (after Boc deprotection) is stable. It forms a highly stable oxime bond upon reaction with an aldehyde or ketone, a reaction that proceeds most efficiently at a neutral pH of 6.5-7.5.[10] This oxime bond is significantly more stable than imine or hydrazone bonds.[10]

  • PEG Linker: The polyethylene glycol chain is generally very stable across a wide pH range and is resistant to enzymatic degradation.

  • Tosyl Group: The tosylate is a stable functional group but is designed to be a good leaving group for nucleophilic substitution. It can be displaced by nucleophiles (e.g., amines, thiols) and is susceptible to hydrolysis under strongly basic conditions or at elevated temperatures, which would yield a hydroxyl group.

Summary of Stability Characteristics
ConditionBoc-Protected Aminooxy GroupPEG LinkerTosyl GroupOverall Impact
Acidic (e.g., pH < 4) Labile (Deprotects)StableStableThe Boc group is removed, exposing the reactive aminooxy functionality.
Neutral (e.g., pH 6-8) StableStableStable (but reactive to nucleophiles)The molecule is stable for storage but ready for conjugation at the tosyl end.
Basic (e.g., pH > 9) StableStableSusceptible to Hydrolysis Prolonged exposure to strong base can lead to hydrolysis of the tosylate.
Elevated Temperature StableStableIncreased rate of hydrolysis/reactionAccelerates degradation, especially hydrolysis of the tosyl group.[11]
Reducing Agents StableStableStableGenerally stable to common reductants like DTT or TCEP.
Oxidizing Agents StableStableStableGenerally stable to mild oxidants.
Experimental Protocol: Stability Indicating HPLC Assay

A stability-indicating HPLC method can separate the intact parent compound from its potential degradation products, allowing for quantitative assessment of stability over time.[12][13] This often involves a forced degradation study.

Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal) over a defined time course.

Materials:

  • This compound

  • HPLC-grade solvents (Acetonitrile, Water, Methanol)

  • Buffers and reagents for stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)

  • Temperature-controlled incubator/oven

  • Validated HPLC method (typically a reverse-phase C18 column with a gradient elution)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a set temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and incubate at room temperature.

    • Thermal Degradation: Incubate the stock solution (in a stable solvent) at an elevated temperature (e.g., 60-80 °C).[12]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Immediately neutralize the acidic and basic samples to quench the reaction.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject each sample onto the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Data Interpretation:

    • Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics and half-life under each condition.

cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Workflow prep_stock Prepare 1 mg/mL Stock Solution stress_acid Acidic (0.1 M HCl, 60°C) prep_stock->stress_acid stress_base Basic (0.1 M NaOH, RT) prep_stock->stress_base stress_ox Oxidative (3% H₂O₂, RT) prep_stock->stress_ox stress_therm Thermal (60°C) prep_stock->stress_therm sampling Sample at Time Points (0, 2, 4, 8, 24h) stress_acid->sampling stress_base->sampling stress_ox->sampling stress_therm->sampling quench Quench/Neutralize Reactions sampling->quench hplc Analyze by Stability- Indicating HPLC quench->hplc calc Calculate % Remaining & Degradation Rate hplc->calc

Caption: Workflow for a forced degradation stability study.

References

An In-depth Technical Guide to Boc-Aminooxy-PEG4-Tos: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (2-(2-(2-(2-((4-methylbenzoyl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)carbamate, commonly known as Boc-Aminooxy-PEG4-Tos. This heterobifunctional linker is a critical tool in modern drug discovery and chemical biology, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, experimental protocols for its use, and its role in mediating protein degradation.

Core Compound Information

This compound is a versatile chemical linker featuring a Boc-protected aminooxy group and a tosyl group at opposite ends of a polyethylene (B3416737) glycol (PEG) spacer. This unique architecture allows for sequential and controlled conjugation to two different molecules. The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2]

PropertyValueReference
CAS Number 1807539-01-0
Molecular Formula C20H33NO9S
Molecular Weight 463.54 g/mol
Appearance Solid Powder
Purity ≥98%[2]
Chemical Name tert-butyl N-{2-[2-(2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethoxy)ethoxy]ethoxy}carbamate

Mechanism of Action in PROTAC Synthesis

This compound is primarily employed in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[3][4][5] This targeted protein degradation offers a powerful alternative to traditional enzyme inhibition.

The bifunctional nature of this compound allows for a modular approach to PROTAC synthesis. The tosyl group serves as an excellent leaving group for nucleophilic substitution, readily reacting with amines, alcohols, or thiols on one of the ligands.[1][2][6] The Boc-protected aminooxy group can be deprotected under mild acidic conditions to reveal a reactive aminooxy group, which can then be conjugated to an aldehyde or ketone on the second ligand to form a stable oxime bond.[1][7][8]

Experimental Protocols

This section provides detailed methodologies for the key reactions involving this compound in the synthesis of a PROTAC.

Protocol 1: Boc Deprotection of the Aminooxy Group

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to liberate the reactive aminooxy functionality.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • The resulting deprotected aminooxy-PEG4-Tos can be used directly in the next step or after purification.

Protocol 2: Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule

This protocol describes the conjugation of the deprotected aminooxy-PEG linker to a molecule containing an aldehyde or ketone functional group.

Materials:

  • Deprotected Aminooxy-PEG4-Tos

  • Aldehyde- or ketone-functionalized ligand (e.g., a ligand for the target protein)

  • Reaction buffer (e.g., 1 M sodium acetate, 1.5 M NaCl, pH 5.5)

  • Aniline (B41778) (optional, as a catalyst)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve the deprotected Aminooxy-PEG4-Tos in a minimal amount of DMF or DMSO.

  • In a separate vial, dissolve the aldehyde- or ketone-functionalized ligand in the reaction buffer.

  • Add the Aminooxy-PEG4-Tos solution to the ligand solution. A typical molar ratio is 1.2 equivalents of the aminooxy compound to 1 equivalent of the aldehyde/ketone.

  • (Optional) To accelerate the reaction, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

  • Purify the resulting conjugate by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 3: Nucleophilic Substitution with the Tosyl Group

This protocol details the reaction of the tosyl group with a nucleophile, such as an amine on an E3 ligase ligand.

Materials:

  • The product from Protocol 2 (Aminooxy-PEG4-ligand conjugate)

  • Amine-containing ligand (e.g., a ligand for an E3 ligase like Cereblon or VHL)

  • Anhydrous DMF or DMSO

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

Procedure:

  • Dissolve the aminooxy-PEG4-ligand conjugate (1 equivalent) and the amine-containing E3 ligase ligand (1.2 equivalents) in anhydrous DMF or DMSO.

  • Add DIPEA (3-5 equivalents) to the reaction mixture.

  • Heat the reaction to 50-80 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative HPLC.

PROTAC Synthesis and Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of a PROTAC utilizing a heterobifunctional linker like this compound.

PROTAC_Synthesis_and_Evaluation_Workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand1 Target Protein Ligand (with Aldehyde/Ketone) Oxime_Ligation Oxime Ligation Ligand1->Oxime_Ligation Linker This compound Deprotection Boc Deprotection (TFA/DCM) Linker->Deprotection Ligand2 E3 Ligase Ligand (with Nucleophile, e.g., -NH2) Nucleophilic_Substitution Nucleophilic Substitution Ligand2->Nucleophilic_Substitution Deprotection->Oxime_Ligation Oxime_Ligation->Nucleophilic_Substitution PROTAC Final PROTAC Molecule Nucleophilic_Substitution->PROTAC Cell_Treatment Cell Treatment with PROTAC PROTAC->Cell_Treatment Lysate_Prep Cell Lysis and Protein Quantification Cell_Treatment->Lysate_Prep Western_Blot Western Blot Analysis Lysate_Prep->Western_Blot LC_MS_Quant LC-MS Based Proteomics Lysate_Prep->LC_MS_Quant Degradation_Analysis Quantification of Target Protein Degradation Western_Blot->Degradation_Analysis LC_MS_Quant->Degradation_Analysis

Caption: A logical workflow for the synthesis and evaluation of a PROTAC.

PROTAC-Mediated Protein Degradation Signaling Pathway

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, a key mechanism in targeted protein therapy.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., Kinase) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of Target Protein Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Analysis of PROTAC Efficacy

The effectiveness of a synthesized PROTAC is typically assessed by measuring the degradation of the target protein. Western blotting and LC-MS-based proteomics are two common methods for this quantification.

Western Blot Analysis

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time.

  • Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Quantification: Measure the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to a vehicle-treated control. From this data, key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined.[4][9]

LC-MS Based Quantification

For more precise and high-throughput quantification, LC-MS/MS can be employed.

Procedure:

  • Sample Preparation: Treat cells with the PROTAC, lyse the cells, and digest the proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify and quantify peptides derived from the target protein.

  • Data Analysis: Compare the abundance of target protein peptides in PROTAC-treated samples to control samples to determine the extent of degradation.[3][10]

Conclusion

This compound is a valuable and versatile tool for researchers in drug discovery and chemical biology. Its well-defined reactive ends and biocompatible PEG spacer make it an ideal linker for the construction of complex biomolecules, most notably PROTACs. The experimental protocols and workflows detailed in this guide provide a solid foundation for the successful application of this linker in the development of novel therapeutics based on targeted protein degradation.

References

The Linchpin of Degradation: An In-depth Technical Guide to PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three essential components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[2][3] While the two ligands provide specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][5] An optimized linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[6][7] This guide provides a comprehensive technical overview of PROTAC linkers, their components, and the experimental methodologies used to evaluate their impact on PROTAC performance.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs function by hijacking the cell's natural protein degradation machinery.[1] The process is a catalytic cycle where a single PROTAC molecule can mediate the degradation of multiple target protein molecules.[8]

The key steps in the PROTAC-mediated degradation pathway are as follows:

  • Binding: The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2]

  • Ubiquitination: The formation of this ternary complex brings the E3 ligase in close proximity to the POI, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[9]

  • Recognition and Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[9][10]

  • Recycling: The PROTAC molecule is released and can then bind to another POI and E3 ligase, restarting the degradation cycle.[8]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->POI Release Ternary_Complex->PROTAC Recycling Ternary_Complex->E3 Release PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination E2 E2-Ub E2->Ternary_Complex Ub Transfer Ub Ubiquitin Ub->E2 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Core Components and Classification of PROTAC Linkers

The design and synthesis of the linker is a critical aspect of PROTAC development. The choice of linker can influence solubility, cell permeability, and the stability of the ternary complex.[4][11] PROTAC linkers can be broadly classified into several categories based on their chemical composition and flexibility.

Flexible Linkers: The Workhorses of PROTAC Design

Flexible linkers are the most commonly used type in early-stage PROTAC development due to their synthetic tractability and the ease with which their length can be modified.[12][13]

  • Alkyl Chains: These are simple hydrocarbon chains of varying lengths. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.[12][14]

  • Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains.[12] The introduction of PEG can improve the water solubility and cell permeability of the PROTAC molecule.[15] Statistics show that approximately 54% of reported PROTACs utilize PEG linkers.[15]

Rigid Linkers: Enhancing Potency and Selectivity

Rigid linkers, which often incorporate cyclic structures, introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[12][14]

  • Cycloalkanes: Structures such as piperazine, piperidine, and cyclohexane (B81311) are used to introduce rigidity and can also enhance water solubility.[14]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide conformational restriction.[16] The resulting triazole moiety is metabolically stable.[14]

Clickable Linkers: Streamlining Synthesis

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular method for PROTAC synthesis.[15][] This approach allows for the efficient and modular assembly of PROTACs, facilitating the rapid generation of libraries with diverse linkers.[2][12]

Functional Linkers: Adding a Layer of Control

Recent innovations have led to the development of "smart" linkers with additional functionalities.[16]

  • Photoswitchable Linkers: These linkers, often containing an azobenzene (B91143) moiety, can switch between cis and trans isomers upon exposure to light of a specific wavelength, allowing for spatiotemporal control over PROTAC activity.[16][]

  • Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for controlling PROTAC activation.[16]

Quantitative Impact of Linker Properties on PROTAC Efficacy

The optimization of a PROTAC is an empirical process, often requiring the synthesis and evaluation of a library of compounds with varying linker properties.[][18] The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).[14]

Impact of Linker Length

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[19][20] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long may result in an unproductive complex where ubiquitination cannot occur efficiently.[6][15]

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Tank-binding kinase 1 (TBK1)Alkyl/Ether< 12No degradation-[2][14]
Tank-binding kinase 1 (TBK1)Alkyl/Ether12 - 29Submicromolar-[2][14]
Tank-binding kinase 1 (TBK1)Alkyl/Ether21396[2][14]
Tank-binding kinase 1 (TBK1)Alkyl/Ether2929276[2][14]
Estrogen Receptor α (ERα)PEG9--[12][21]
Estrogen Receptor α (ERα)PEG12-Effective[12][14]
Estrogen Receptor α (ERα)PEG16-More Potent[12][14]
p38αAlkyl< 15-Poor Degradation[19]
p38αAlkyl15-17-Optimal Degradation[19]
p38αAlkyl20-Efficient Degradation[19]
Impact of Linker Composition and Rigidity

The chemical makeup of the linker can significantly affect a PROTAC's physicochemical properties and degradation potency.[2]

Target ProteinLinker Type/CompositionKey FindingReference
CRBNNine-atom alkyl chainConcentration-dependent decrease in CRBN levels[2][14]
CRBNThree PEG unitsWeak CRBN degradation[2][14]
Androgen Receptor (AR)Flexible (PEG)Exhibited degradation[14]
Androgen Receptor (AR)Rigid (Disubstituted piperidine)More potent degradation than flexible linker[14]
EGFR/HER2PEGDegraded both EGFR and HER2[2]
EGFRExtended PEG (one additional unit)Switched to selective EGFR degradation[2]

Experimental Protocols for PROTAC Evaluation

A robust evaluation of PROTAC efficacy requires a suite of biochemical and cellular assays. The following provides an overview of key experimental protocols.

Experimental_Workflow cluster_biochem Biochemical Characterization cluster_cellular Cellular Characterization Design PROTAC Design & Synthesis Biochemical Biochemical Assays Design->Biochemical Cellular Cellular Assays Biochemical->Cellular SPR SPR ITC ITC FRET TR-FRET InVivo In Vivo Studies Cellular->InVivo WesternBlot Western Blot Viability Cell Viability Assay Ubiquitination Ubiquitination Assay

A flowchart outlining the typical experimental workflow for PROTAC development and evaluation.
Assessment of Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[6] Several biophysical techniques can be employed to characterize this interaction.[22]

  • Surface Plasmon Resonance (SPR):

    • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip.

    • Binary Interaction: Inject the PROTAC at various concentrations to measure its binding affinity to the immobilized protein.

    • Ternary Complex Formation: Inject the second protein partner (the POI) in the presence of a saturating concentration of the PROTAC.

    • Analysis: Analyze the sensorgrams to determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of the ternary complex. This can reveal the cooperativity of binding.[23][24]

  • Isothermal Titration Calorimetry (ITC):

    • Sample Preparation: Place one protein component (e.g., the E3 ligase) in the sample cell and the PROTAC in the titration syringe. Ensure both are in identical, degassed buffers.[25]

    • Binary Titration: Titrate the PROTAC into the protein solution to measure the heat change upon binding.

    • Ternary Complex Formation: In a separate experiment, pre-form the binary complex of the PROTAC and the POI. Titrate this complex into the E3 ligase solution to measure the thermodynamics of ternary complex formation.[13]

    • Data Analysis: Analyze the data to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions.[13][26]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

    • Labeling: Label the POI and E3 ligase with a FRET donor (e.g., Terbium) and acceptor (e.g., AF488) pair, respectively.[13][27]

    • Assay Setup: In a microplate, combine the labeled proteins with varying concentrations of the PROTAC.

    • Measurement: After incubation, measure the fluorescence at the emission wavelengths of both the donor and acceptor. The TR-FRET signal is calculated as a ratio of the acceptor to donor fluorescence.[8][13]

    • Data Analysis: A bell-shaped curve is typically observed, where the peak of the curve represents the maximal formation of the ternary complex.[13][27]

Western Blot Analysis for Protein Degradation

This is the most common method for quantifying the reduction in target protein levels following PROTAC treatment.[5][28]

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5][29]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[30]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[30]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[5]

    • Incubate with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.[5][30]

    • Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[14]

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities to determine the extent of protein degradation and calculate DC50 and Dmax values.[5]

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

  • Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132 or epoxomicin).[12]

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.[28]

  • Western Blotting: Perform a Western blot on the immunoprecipitated samples and probe with an anti-ubiquitin antibody. An increase in the ubiquitinated form of the target protein in the presence of the PROTAC (and especially with the proteasome inhibitor) confirms the mechanism of action.[28]

Conclusion: The Future of Rational Linker Design

The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for developing successful protein degraders.[11] While the traditional "trial and error" approach to linker optimization has yielded potent degraders, it is a resource-intensive process.[] The future of PROTAC development lies in a more rational, structure-based approach to linker design. Advances in structural biology, including X-ray crystallography and cryo-electron microscopy of ternary complexes, are providing unprecedented insights into the molecular interactions that govern PROTAC activity.[7] Concurrently, the development of sophisticated computational modeling and molecular dynamics simulations is enabling the in silico prediction of optimal linker lengths and compositions.[4][31][32] As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase continues to grow, so too will our ability to rationally design the next generation of highly potent and selective targeted protein degraders.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Boc-Aminooxy-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows for the removal of target proteins, offering a powerful alternative to traditional inhibition.

This document provides detailed protocols for the synthesis and evaluation of PROTACs utilizing the versatile Boc-Aminooxy-PEG4-Tos linker. This linker features a tosylate group for nucleophilic substitution, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and optimize ternary complex formation, and a Boc-protected aminooxy group for subsequent conjugation via oxime ligation.

Data Presentation

The efficacy of a synthesized PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables provide a template for presenting such data, with example values for a hypothetical PROTAC targeting KRAS G12D.[1]

Table 1: Degradation Activity of a Hypothetical KRAS G12D PROTAC

Cell LineCancer TypeKRAS G12D StatusDC50 (nM)Dmax (%)Treatment Time (h)
MIA PaCa-2PancreaticMutant15>9024
HCT116ColorectalMutant25>9524
A549LungWild-Type>1000<1024

Table 2: Cellular Activity of a Hypothetical KRAS G12D PROTAC

Cell LineAssayIC50 (nM)
MIA PaCa-2Cell Viability20
HCT116Cell Viability35
A549Cell Viability>5000

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the underlying biological processes and experimental procedures is crucial for understanding and implementing PROTAC technology.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start Warhead & E3 Ligand (with reactive handles) Step1 Step 1: Nucleophilic Substitution (Warhead/E3 Ligand + Linker) Start->Step1 Linker This compound Linker->Step1 Intermediate Boc-Protected Intermediate Step1->Intermediate Step2 Step 2: Boc Deprotection Intermediate->Step2 Activated_Intermediate Aminooxy Intermediate Step2->Activated_Intermediate Step3 Step 3: Oxime Ligation (Intermediate + Aldehyde/Ketone-modified Warhead/E3 Ligand) Activated_Intermediate->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Binding_Assay Target Engagement Assay (e.g., NanoBRET) Characterization->Binding_Assay Degradation_Assay Western Blot (DC50 & Dmax Determination) Binding_Assay->Degradation_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Degradation_Assay->Cell_Viability

Caption: General workflow for PROTAC synthesis and evaluation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a PROTAC using this compound and its subsequent evaluation.

Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution and Oxime Ligation

This protocol describes a two-part synthesis. First, the tosyl group of the linker is displaced by a nucleophile (e.g., an amine or alcohol) on one of the binding moieties (warhead or E3 ligase ligand). Second, after deprotection, the resulting aminooxy group is reacted with an aldehyde or ketone on the other binding moiety.

Part A: Coupling of a Nucleophilic Moiety to this compound

Reagents and Materials:

  • Warhead-NH2 or E3-Ligand-NH2 (containing a primary or secondary amine) (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the amine-containing moiety (Warhead-NH2 or E3-Ligand-NH2) in anhydrous DMF under a nitrogen atmosphere.

  • Add the base (K2CO3 or DIPEA) to the solution and stir for 15 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Part B: Boc Deprotection

Reagents and Materials:

  • Boc-protected intermediate from Part A

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting aminooxy-functionalized intermediate is often used in the next step without further purification.

Part C: Oxime Ligation

Reagents and Materials:

  • Aminooxy-functionalized intermediate from Part B (1.0 eq)

  • Warhead-CHO or E3-Ligand-CHO (containing an aldehyde or ketone) (1.0 eq)

  • Anhydrous methanol (B129727) or ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the aminooxy-functionalized intermediate and the aldehyde/ketone-containing moiety in anhydrous methanol or ethanol.

  • Add a catalytic amount of acetic acid.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Protocol 2: Western Blotting for PROTAC-Induced Degradation (DC50 and Dmax Determination)

This protocol outlines the steps for treating cells with the synthesized PROTAC and quantifying the degradation of the target protein.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Cell culture medium and reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).

    • Treat cells with the PROTAC dilutions and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate).

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using a suitable curve-fitting software.

Protocol 3: NanoBRET™ Target Engagement Assay

This protocol provides a method to measure the engagement of the PROTAC with its target protein in live cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target protein fused to NanoLuc® luciferase

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Fluorescently labeled tracer ligand for the target protein

  • Synthesized PROTAC

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96-well plates

  • Luminometer capable of measuring BRET

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-target protein fusion plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Plate the transfected cells in white, opaque 96-well plates and incubate for 24 hours.

  • Assay Execution:

    • Prepare serial dilutions of the PROTAC in Opti-MEM™.

    • Add the PROTAC dilutions to the cells.

    • Prepare the fluorescent tracer at the desired concentration in Opti-MEM™.

    • Add the tracer to the wells containing the PROTAC.

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to all wells.

    • Incubate the plate at 37°C for 2 hours.

  • Measurement and Analysis:

    • Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer.

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the target engagement potency of the PROTAC.

References

Application Notes and Protocols: Conjugation of Boc-Aminooxy-PEG4-Tos with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminooxy-PEG4-Tos is a heterobifunctional crosslinker that offers a versatile platform for bioconjugation. It features a tert-butyloxycarbonyl (Boc) protected aminooxy group and a tosyl (tosylate) group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to nucleophiles such as thiols (e.g., from cysteine residues) and amines (e.g., from lysine (B10760008) residues) on biomolecules. The Boc-protected aminooxy group can be deprotected under mild acidic conditions to reveal a reactive aminooxy functionality, which can then specifically react with aldehydes or ketones to form stable oxime linkages. The PEG4 spacer enhances the aqueous solubility of the molecule and the resulting conjugate.

These application notes provide an overview of the reaction of this compound with nucleophiles and detailed protocols for conjugation and subsequent deprotection of the aminooxy group.

Reaction of the Tosyl Group with Nucleophiles

The core of the initial conjugation strategy with this compound lies in the nucleophilic substitution of the tosyl group. The tosylate is a well-established good leaving group in organic synthesis, making the terminal carbon of the PEG chain electrophilic and susceptible to attack by nucleophiles.

Reaction with Thiols (e.g., Cysteine)

Thiol groups, present in the side chains of cysteine residues in proteins and peptides, are potent nucleophiles. The reaction with a tosyl group proceeds via an SN2 mechanism to form a stable thioether bond. The reaction is typically carried out at a slightly basic pH to ensure the deprotonation of the thiol to the more nucleophilic thiolate anion.

Reaction with Amines (e.g., Lysine)

Primary amines, such as the ε-amino group of lysine residues, can also act as nucleophiles to displace the tosyl group, forming a secondary amine linkage. This reaction generally requires more forcing conditions, such as elevated temperatures and a higher pH, compared to the reaction with thiols, as amines are generally less nucleophilic than thiolates.

General Reaction Scheme

G cluster_conditions Reaction Conditions reagent Boc-NH-O-PEG4-OTs product Boc-NH-O-PEG4-Nucleophile reagent->product + Nucleophile nucleophile Nucleophile (R-SH or R-NH2) leaving_group TsO- conditions pH, Temperature, Time

Caption: General reaction of this compound with a nucleophile.

Quantitative Data on Conjugation Reactions

While specific kinetic data for this compound is not extensively published, the following table summarizes typical reaction conditions and expected outcomes for the conjugation of tosyl-activated PEGs with thiol and amine nucleophiles based on general principles of organic chemistry and PEGylation literature.[1][2] It is crucial to note that optimal conditions should be determined empirically for each specific application.

NucleophileTarget ResidueRecommended pHTemperature (°C)Reaction Time (hours)Expected Yield
ThiolCysteine7.0 - 8.525 - 372 - 12Moderate to High
AmineLysine8.5 - 9.537 - 5012 - 24Low to Moderate

Note: Yields are highly dependent on the specific biomolecule, buffer conditions, and stoichiometry of the reactants. The provided ranges are estimates.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein (e.g., Cysteine)

This protocol describes a general procedure for the conjugation of this compound to a protein containing accessible cysteine residues.

Materials:

  • Thiol-containing protein

  • This compound

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5

  • Quenching Solution: 1 M β-mercaptoethanol or Dithiothreitol (DTT)

  • Desalting column or dialysis tubing (appropriate molecular weight cut-off)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent using a desalting column.

  • Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a 10-100 mM stock solution.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined experimentally.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-12 hours with gentle stirring or rotation. Monitor the progress of the reaction using a suitable analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to react with any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Characterize the resulting conjugate using techniques such as SDS-PAGE to observe the increase in molecular weight, and mass spectrometry to confirm the conjugation and determine the degree of labeling.

Protocol 2: Conjugation of this compound to an Amine-Containing Protein (e.g., Lysine)

This protocol provides a general method for conjugating this compound to lysine residues on a protein. Note that this reaction is generally less efficient and requires more stringent conditions than thiol conjugation.[1][2]

Materials:

  • Amine-containing protein

  • This compound

  • Conjugation Buffer: 100 mM sodium carbonate/bicarbonate buffer, pH 9.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis tubing

  • Anhydrous DMF or DMSO

Procedure:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound as described in Protocol 1.

  • Conjugation Reaction: Add a 20- to 100-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture at 37°C for 12-24 hours with gentle stirring.

  • Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 1 hour at room temperature.

  • Purification: Purify the conjugate as described in Protocol 1.

  • Characterization: Characterize the conjugate as described in Protocol 1.

Protocol 3: Deprotection of the Boc-Aminooxy Group

This protocol details the removal of the Boc protecting group to generate a reactive aminooxy group. Two common methods using Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) in dioxane are provided.[3][4][5]

Method A: Using Trifluoroacetic Acid (TFA)

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Add an excess of TFA (typically 20-50% v/v).

  • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the deprotection by a suitable method (e.g., TLC, LC-MS of a small molecule analog if applicable).

  • Remove the solvent and excess TFA under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

Method B: Using HCl in Dioxane

Materials:

  • Boc-protected conjugate

  • 4M HCl in 1,4-dioxane

  • Dioxane (anhydrous)

Procedure:

  • Dissolve the Boc-protected conjugate in anhydrous dioxane.

  • Add the 4M HCl in dioxane solution (typically 5-10 equivalents).

  • Stir the reaction at room temperature for 30 minutes to 4 hours.[3][6][7]

  • Monitor the reaction for completion.

  • Remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected product.

Experimental Workflow and Signaling Pathway Diagrams

G start Start protein_prep Protein Preparation (Dissolve/Reduce) start->protein_prep reagent_prep Reagent Preparation (Dissolve this compound) start->reagent_prep conjugation Conjugation Reaction (Mix Protein and Reagent) protein_prep->conjugation reagent_prep->conjugation incubation Incubation (Time, Temp, pH) conjugation->incubation quenching Quenching (Add Quenching Agent) incubation->quenching purification Purification (Desalting/Dialysis) quenching->purification characterization Characterization (SDS-PAGE, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for nucleophilic conjugation.

G start Start dissolve Dissolve Boc-protected conjugate in solvent start->dissolve add_acid Add Acid (TFA or HCl/Dioxane) dissolve->add_acid stir Stir at Room Temperature add_acid->stir monitor Monitor Reaction stir->monitor workup Workup (Evaporate/Precipitate) monitor->workup deprotected_product Deprotected Aminooxy-PEG4-Conjugate workup->deprotected_product end End deprotected_product->end

Caption: Workflow for Boc-aminooxy deprotection.

References

Application Notes and Protocols: Amine-Reactive Conjugation of Boc-Aminooxy-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminooxy-PEG4-Tos is a heterobifunctional crosslinker valuable in bioconjugation and drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.[1][2][3][4] This reagent features a Boc-protected aminooxy group and a tosyl group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The PEG spacer enhances solubility in aqueous media, a critical feature for biological applications.[5][6][7][8]

The tosyl (tosylate) group is an excellent leaving group, enabling nucleophilic substitution reactions with primary amines, such as those on the side chains of lysine (B10760008) residues in proteins.[7][8] This allows for the covalent attachment of the PEG linker to amine-containing biomolecules. The Boc-protected aminooxy group can be deprotected under mild acidic conditions to yield a reactive aminooxy group, which can then specifically react with aldehydes or ketones to form stable oxime linkages.[5][8] This dual reactivity allows for a two-step, orthogonal conjugation strategy.

These application notes provide detailed protocols for the conjugation of this compound to amine-containing molecules, with a focus on protein modification.

Reagent Data and Properties

A summary of the key properties of this compound and related compounds is provided below.

PropertyThis compoundBoc-Aminooxy-PEG4-NHS ester
Molecular Weight 463.6 g/mol [6][9]478.5 g/mol
Chemical Formula C20H33NO9S[8]C20H34N2O11
Amine-Reactive Group Tosylate (Tos)N-Hydroxysuccinimide (NHS) ester
Storage Conditions -20°C[8]-20°C
Solubility Soluble in DMSO, DMF, DCM[1]Soluble in DMSO, DMF, DCM

Experimental Protocols

Conjugation of this compound to a Protein via Amine Alkylation

This protocol describes the reaction of the tosyl group of this compound with primary amines on a protein. This reaction is a nucleophilic substitution where the amine attacks the carbon adjacent to the tosylate, displacing the tosyl group. Higher pH is required to ensure the amine is deprotonated and thus nucleophilic.

Materials:

  • Protein solution (e.g., antibody at 2-10 mg/mL) in a suitable buffer (e.g., 100 mM sodium carbonate/bicarbonate buffer, pH 9.0-9.5)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography (SEC) or dialysis cassette)

  • Reaction tubes

  • Stirring/rocking platform

Protocol:

  • Protein Preparation: Prepare the protein solution in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete for reaction with the tosylate.

  • Reagent Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a stock concentration of 10-50 mM.

  • Conjugation Reaction: a. Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio will depend on the protein and the desired degree of labeling and should be determined empirically. b. Incubate the reaction mixture at 37°C for 12-24 hours with gentle stirring or rocking. The reaction with tosylates is generally slower than with NHS esters.

  • Purification: a. Following incubation, remove the excess, unreacted this compound and reaction byproducts. b. For proteins >20 kDa, purification can be achieved by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a size-exclusion chromatography column.

  • Characterization (Optional but Recommended): a. Determine the degree of labeling (DOL) using techniques such as MALDI-TOF mass spectrometry or by quantifying the remaining free amines using a TNBSA or ninhydrin (B49086) assay.

Deprotection of the Boc Group

After conjugation, the Boc-protecting group can be removed to reveal the aminooxy functionality for subsequent reaction with an aldehyde or ketone.

Materials:

  • Boc-protected conjugate from the previous step.

  • Trifluoroacetic acid (TFA).

  • Dichloromethane (DCM) or other suitable organic solvent if the conjugate is not in an aqueous buffer.

  • Neutralization buffer (e.g., PBS).

Protocol:

  • Acidic Treatment: a. For conjugates in an aqueous solution, carefully adjust the pH to 2.5-3.0 using a dilute acid like HCl. Incubate for 1-2 hours at room temperature. b. Alternatively, if the conjugate is in an organic solvent, treat with a solution of 30-50% TFA in DCM for 30-60 minutes at room temperature.

  • Neutralization/Purification: a. For the aqueous deprotection, neutralize the solution by adding a suitable buffer (e.g., PBS). b. For the organic deprotection, evaporate the TFA/DCM under a stream of nitrogen and redissolve the conjugate in the desired buffer. c. Purify the deprotected conjugate using dialysis or SEC to remove any byproducts.

Diagrams

Conjugation_Workflow Conjugation Workflow for this compound cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Purification cluster_step3 Step 3: Boc Deprotection Protein Protein with Primary Amines (-NH2) Conjugation Conjugation Reaction (pH 9.0-9.5, 37°C, 12-24h) Protein->Conjugation Reagent This compound Reagent->Conjugation Conjugated_Protein Boc-Aminooxy-PEG4-Protein Conjugate Conjugation->Conjugated_Protein Purification Purification (SEC or Dialysis) Conjugated_Protein->Purification Purified_Conjugate Purified Boc-Protected Conjugate Purification->Purified_Conjugate Deprotection Deprotection (Mild Acidic Conditions) Purified_Conjugate->Deprotection Final_Product Aminooxy-PEG4-Protein Conjugate Deprotection->Final_Product

Caption: Workflow for amine conjugation using this compound.

Reaction_Mechanism Reaction of Tosyl Group with Primary Amine Protein-NH2 Protein-NH₂ PEG-Tos +   Boc-NHO-PEG₄-OTos Product Protein-NH-PEG₄-ONH-Boc Protein-NH2->Product Nucleophilic Substitution Leaving_Group +   ⁻OTos

Caption: Nucleophilic substitution of a tosyl group by a primary amine.

References

Application Notes and Protocols for Oxime Ligation Techniques Using Aminooxy-Functionalized PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of aminooxy-functionalized polyethylene (B3416737) glycol (PEG) linkers in oxime ligation. This powerful bioconjugation technique offers a robust and specific method for linking molecules, with wide-ranging applications in drug development, diagnostics, and proteomics.

Introduction to Oxime Ligation

Oxime ligation is a chemoselective reaction between an aminooxy group (-ONH₂) and an aldehyde or ketone to form a stable oxime bond (-O-N=C). This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for the conjugation of sensitive biomolecules.[1][2] The use of PEG linkers in this context provides several advantages, including increased solubility, stability, and in vivo circulation time of the conjugated molecule.[3][4]

Key Advantages of Oxime Ligation with Aminooxy-PEG Linkers:

  • High Stability: The resulting oxime bond is significantly more stable than imine or hydrazone linkages, particularly at physiological pH.[5][6]

  • Biocompatibility: The reaction is performed in aqueous buffers at or near neutral pH, preserving the structure and function of biomolecules.[7]

  • Chemoselectivity: The aminooxy and carbonyl groups react specifically with each other, avoiding side reactions with other functional groups found in proteins and peptides.[2]

  • Improved Pharmacokinetics: The PEG linker enhances the hydrodynamic radius of the conjugate, reducing renal clearance and extending its half-life in circulation.[3]

Applications in Research and Drug Development

The versatility of oxime ligation has led to its adoption in numerous applications, including:

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.[8][9]

  • PEGylation of Proteins and Peptides: Improving the therapeutic properties of protein-based drugs.[1][4]

  • Surface Modification: Immobilization of biomolecules onto surfaces for biosensors and diagnostics.

  • Hydrogel Formation: Creation of biocompatible hydrogels for tissue engineering and drug delivery.[7][10]

  • Fluorescent Labeling: Attachment of fluorescent probes for imaging and tracking of biomolecules.[11]

Quantitative Data on Reaction Parameters

The efficiency of oxime ligation is influenced by several factors, including pH, temperature, and the presence of catalysts. The following tables summarize key quantitative data to aid in reaction optimization.

Table 1: Comparison of Catalysts for Oxime Ligation
CatalystRelative Rate Enhancement (Compared to uncatalyzed at pH 7)Optimal ConcentrationKey Characteristics
Aniline (B41778) ~40-fold10-100 mMCommonly used, but can be toxic at higher concentrations.[8][12]
p-Phenylenediamine (pPDA) ~120-fold2-10 mMMore efficient than aniline at neutral pH.[13]
m-Phenylenediamine (mPDA) Up to 15 times more efficient than aniline at the same concentration50-750 mMHighly soluble, allowing for significant rate acceleration at higher concentrations.[14][15]
Table 2: Effect of pH on Oxime Ligation Kinetics
pHReaction RateNotes
4-5 Optimal for uncatalyzed reactionsAcidic conditions may not be suitable for all biomolecules.[13]
6.5-7.5 Slower for uncatalyzed reactions, significantly accelerated by catalystsIdeal for most biological applications to maintain protein stability.[5]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and underlying mechanisms is crucial for understanding and implementing oxime ligation techniques.

G cluster_materials Starting Materials cluster_reaction Ligation Reaction cluster_purification Purification cluster_analysis Analysis Aminooxy-PEG Aminooxy-PEG Reaction Mixture Reaction Mixture Aminooxy-PEG->Reaction Mixture Aldehyde/Ketone Biomolecule Aldehyde/Ketone Biomolecule Aldehyde/Ketone Biomolecule->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Purification Purification Incubation->Purification Characterization Characterization Purification->Characterization Final Conjugate Final Conjugate Characterization->Final Conjugate

Caption: General experimental workflow for oxime ligation.

G Aminooxy R1-O-NH2 Intermediate Hemialkoxamine Intermediate Aminooxy->Intermediate Nucleophilic Attack Carbonyl R2-C(=O)-R3 Carbonyl->Intermediate Oxime R1-O-N=C(R2)-R3 Intermediate->Oxime Dehydration Water H2O Intermediate->Water

Caption: The chemical reaction of oxime bond formation.

G Carbonyl R-CHO Schiff_Base Protonated Schiff Base Carbonyl->Schiff_Base Aniline Ph-NH2 Aniline->Schiff_Base Catalyst Oxime R-CH=N-OR' Schiff_Base->Oxime Aminooxy R'-ONH2 Aminooxy->Oxime Transimination

References

Application of Boc-Aminooxy-PEG4-Tos in Targeted Protein Degradation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and provide conformational flexibility.

Boc-Aminooxy-PEG4-Tos is a versatile PEG-based linker that facilitates the synthesis of PROTACs through the formation of a stable oxime ether linkage. This application note provides a detailed overview of the application of this compound in TPD, including protocols for the synthesis and evaluation of oxime-linked PROTACs.

Chemical Structure and Properties of this compound

  • Chemical Name: tert-butyl N-{2-[2-(2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethoxy)ethoxy]ethoxy}carbamate

  • CAS Number: 1807539-01-0

  • Molecular Formula: C₂₀H₃₃NO₉S

  • Molecular Weight: 463.54 g/mol

  • Key Features:

    • Boc-protected Aminooxy Group: Allows for deprotection under mild acidic conditions to reveal a reactive aminooxy group, which readily condenses with aldehydes or ketones to form a stable oxime linkage.

    • PEG4 Spacer: A hydrophilic tetraethylene glycol spacer that enhances the aqueous solubility of the resulting PROTAC and provides flexibility for optimal ternary complex formation.

    • Tosyl Group (Tos): A good leaving group that can be used for nucleophilic substitution, although the primary application in this context is through the aminooxy functionality.

Application in PROTAC Synthesis: The "Split PROTAC" Approach

This compound is particularly well-suited for a "split PROTAC" or combinatorial synthesis strategy.[1][2] This approach involves preparing libraries of POI ligands functionalized with an aldehyde or ketone and E3 ligase ligands functionalized with an aminooxy group (derived from this compound). These complementary fragments can then be mixed and matched to rapidly generate a diverse range of PROTAC candidates. The formation of the oxime linkage is efficient and can often be performed in situ, followed by purification or, in some screening paradigms, direct biological testing of the crude reaction mixture.[1]

General Synthesis Scheme:

  • Deprotection of this compound: The Boc protecting group is removed using a mild acid, such as trifluoroacetic acid (TFA), to yield the free aminooxy-PEG4-Tos.

  • Functionalization of E3 Ligase Ligand: The resulting aminooxy-PEG4 linker is conjugated to an E3 ligase ligand (e.g., a VHL or Cereblon ligand) through a suitable reactive handle.

  • Oxime Ligation: The aminooxy-functionalized E3 ligase ligand is then reacted with an aldehyde- or ketone-functionalized POI ligand (e.g., JQ1-aldehyde for BRD4) to form the final PROTAC with a stable oxime ether linkage.

Data Presentation: Degradation of BRD4 by an Oxime-Linked PROTAC

PROTACTarget ProteinCell LineConcentrationIncubation TimeDegradation Level (Relative to Vehicle)
WJ051BRD4HeLa1 µM12 hoursSignificant Degradation
WJ051BRD4HeLa10 µM12 hoursStrong Degradation

Data is qualitatively interpreted from Western Blot images presented in Gui, W., & Kodadek, T. (2022). Applications and Limitations of Oxime-Linked “Split PROTACs”. ChemBioChem, 23(18), e202200275.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathway, the PROTAC synthesis workflow, and the experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cytoplasm Cytoplasm POI Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC Oxime-Linked PROTAC PROTAC->PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis using this compound start Start deprotection 1. Deprotection of This compound (TFA) start->deprotection functionalization 2. Conjugation to E3 Ligase Ligand deprotection->functionalization oxime_ligation 3. Oxime Ligation with Aldehyde-functionalized POI Ligand functionalization->oxime_ligation purification 4. Purification (e.g., HPLC) oxime_ligation->purification end Final PROTAC purification->end

General workflow for synthesizing an oxime-linked PROTAC.

Experimental_Workflow cluster_assays Efficacy and Mechanism of Action Assays start Cell Culture treatment PROTAC Treatment (Dose-Response & Time-Course) start->treatment western_blot Western Blot (Protein Degradation) treatment->western_blot ubiquitination Ubiquitination Assay (Mechanism Confirmation) treatment->ubiquitination cell_viability Cell Viability Assay (Functional Outcome) treatment->cell_viability data_analysis Data Analysis (DC50, Dmax, IC50) western_blot->data_analysis ubiquitination->data_analysis cell_viability->data_analysis end Results data_analysis->end

Experimental workflow for evaluating a novel PROTAC.

Experimental Protocols

The following protocols are adapted for the evaluation of PROTACs synthesized using an aminooxy-PEG linker, such as one derived from this compound.

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is essential for quantifying the degradation of the target protein.

Materials:

  • Cultured cells (e.g., HeLa, 293T)

  • PROTAC stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (against the target protein and a loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Methodology:

  • Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 12, 24, 48 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each concentration. Plot the data to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Protocol 2: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-mediated degradation is dependent on the ubiquitin-proteasome system.

Materials:

  • Materials from Protocol 1

  • Proteasome inhibitor (e.g., MG132)

  • Immunoprecipitation (IP) buffer

  • Primary antibody against the target protein for IP

  • Protein A/G magnetic beads

  • Primary antibody against ubiquitin for Western Blot

Methodology:

  • Cell Treatment: Treat cells with the PROTAC at a concentration that gives significant degradation (e.g., 5x DC₅₀) and a vehicle control. In a parallel set of wells, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.

  • Cell Lysis: Lyse the cells using a non-denaturing IP buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complexes.

  • Elution and Western Blot: Wash the beads extensively and elute the bound proteins. Analyze the eluates by Western Blot using an antibody against ubiquitin. An increase in the ubiquitination signal (a high molecular weight smear) in the PROTAC-treated sample compared to the control indicates PROTAC-induced ubiquitination of the target protein.

Protocol 3: Cell Viability Assay

This assay assesses the functional consequence of target protein degradation.

Materials:

  • Cultured cells

  • PROTAC stock solution (in DMSO)

  • 96-well clear or opaque-walled plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader (luminometer or spectrophotometer)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the data to determine the IC₅₀ (concentration for 50% inhibition of cell viability).

Conclusion

This compound is a valuable chemical tool for the synthesis of PROTACs, particularly through the efficient and versatile oxime ligation strategy. The inherent properties of the PEG4 spacer can impart favorable physicochemical characteristics to the final PROTAC molecule. The provided protocols offer a robust framework for the synthesis and comprehensive biological evaluation of novel PROTACs developed using this linker, enabling researchers to advance their targeted protein degradation programs.

References

Application Notes and Protocols for Peptide Modification using Boc-Aminooxy-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for the modification of peptides with the bifunctional linker, Boc-Aminooxy-PEG4-Tos. This workflow enables the site-specific PEGylation of a peptide and subsequent conjugation to an aldehyde or ketone-tagged molecule via oxime ligation. This powerful methodology is valuable for enhancing the therapeutic properties of peptides, such as increasing serum half-life, improving solubility, and enabling targeted delivery.

Overview of the Experimental Workflow

The overall strategy involves a three-stage process:

  • Peptide PEGylation: A peptide containing a nucleophilic amine (e.g., the N-terminal α-amine or the ε-amine of a lysine (B10760008) residue) is reacted with this compound. The tosyl group serves as an excellent leaving group, facilitating a nucleophilic substitution reaction to form a stable amine linkage with the PEG spacer.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the terminal aminooxy functionality is removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to expose the reactive aminooxy group.

  • Oxime Ligation: The aminooxy-functionalized peptide is then conjugated to a molecule containing an aldehyde or ketone group through a highly efficient and chemoselective oxime ligation reaction. This forms a stable oxime bond, yielding the final modified peptide conjugate.

Data Presentation

The following tables summarize the expected quantitative data for each key step of the modification process. These values are representative and may vary depending on the specific peptide sequence and reaction conditions.

Table 1: Peptide PEGylation with this compound

ParameterValueNotes
Peptide Concentration 1-10 mg/mLDependent on peptide solubility.
Molar Ratio (Peptide:Linker) 1:1.5 to 1:5An excess of the linker is used to drive the reaction to completion.
Solvent Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)High-purity, anhydrous solvents are recommended.
Base Diisopropylethylamine (DIPEA)2-5 equivalents.
Temperature Room Temperature (20-25°C)
Reaction Time 4-24 hoursReaction progress should be monitored by LC-MS.
Typical Yield 70-90%Yield is dependent on the peptide sequence and purification method.
Purity (post-purification) >95%Determined by RP-HPLC.

Table 2: Boc Deprotection of Aminooxy-PEGylated Peptide

ParameterValueNotes
Reagent 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)A scavenger, such as 2.5% triisopropylsilane (B1312306) (TIS), can be added.
Temperature Room Temperature (20-25°C)
Reaction Time 30-120 minutesMonitor by LC-MS for complete removal of the Boc group.
Typical Yield >95% (quantitative)The product is often used directly in the next step after solvent removal.
Purity Assumed quantitative conversion

Table 3: Oxime Ligation of Aminooxy-PEGylated Peptide

ParameterValueNotes
Molar Ratio (Aminooxy-Peptide:Aldehyde/Ketone) 1:1.2 to 1:3An excess of the carbonyl compound is typically used.
Solvent Aqueous Buffer (e.g., 100 mM Sodium Acetate)
pH 4.0 - 5.5Optimal pH for oxime ligation.
Catalyst (optional) Aniline (B41778) or p-phenylenediamine (B122844) (10-100 mM)Can significantly accelerate the reaction rate.
Temperature Room Temperature (20-25°C)
Reaction Time 1-16 hoursMonitor by LC-MS for product formation.
Typical Yield 80-95%High yields are characteristic of oxime ligation.[1]
Purity (post-purification) >95%Determined by RP-HPLC.

Experimental Protocols

Protocol for Peptide PEGylation with this compound

This protocol describes the covalent attachment of the Boc-Aminooxy-PEG4 linker to a peptide via a primary amine.

Materials:

  • Peptide with a free amine (lyophilized)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Liquid chromatography-mass spectrometry (LC-MS) system for analysis

Procedure:

  • Dissolve the peptide in anhydrous DMF to a final concentration of 5 mg/mL.

  • Add this compound to the peptide solution in a 3-fold molar excess.

  • Add 3 equivalents of DIPEA to the reaction mixture.

  • Stir the reaction mixture at room temperature (20-25°C) for 12 hours.

  • Monitor the reaction progress by LC-MS, observing the disappearance of the starting peptide mass and the appearance of the PEGylated peptide mass.

  • Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., water with 0.1% TFA) and purify the PEGylated peptide by preparative RP-HPLC.

  • Combine the fractions containing the pure product and lyophilize to obtain the Boc-protected aminooxy-PEGylated peptide as a white powder.

  • Confirm the identity and purity of the product by analytical LC-MS and RP-HPLC.

Protocol for Boc Deprotection

This protocol details the removal of the Boc protecting group from the aminooxy-PEGylated peptide.

Materials:

  • Boc-protected aminooxy-PEGylated peptide (lyophilized)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen gas supply

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected aminooxy-PEGylated peptide in a solution of 50% TFA in DCM.

  • Stir the reaction at room temperature for 1 hour.

  • Monitor the deprotection by LC-MS to confirm the complete removal of the Boc group (mass decrease of 100.12 Da).

  • Remove the TFA and DCM by evaporation under a stream of nitrogen gas.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash twice.

  • Dry the resulting aminooxy-PEGylated peptide under vacuum. The product is typically used in the next step without further purification.

Protocol for Oxime Ligation

This protocol describes the conjugation of the aminooxy-PEGylated peptide to an aldehyde- or ketone-containing molecule.

Materials:

  • Aminooxy-PEGylated peptide (lyophilized)

  • Aldehyde- or ketone-functionalized molecule

  • 100 mM Sodium Acetate (B1210297) Buffer, pH 4.5

  • Aniline (optional, as a catalyst)

  • RP-HPLC system for purification

  • LC-MS system for analysis

Procedure:

  • Dissolve the aminooxy-PEGylated peptide in 100 mM sodium acetate buffer (pH 4.5) to a final concentration of 2 mg/mL.

  • Add the aldehyde- or ketone-functionalized molecule in a 1.5-fold molar excess.

  • If using a catalyst, add aniline to a final concentration of 20 mM.

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the formation of the oxime-linked product by LC-MS.

  • Upon completion, purify the final conjugate by preparative RP-HPLC.

  • Combine the fractions containing the pure product and lyophilize.

  • Characterize the final product by analytical LC-MS and RP-HPLC to confirm its identity and purity.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_start Starting Materials cluster_process Modification Process cluster_intermediates Intermediates & Final Product Peptide Peptide (with -NH2) Step1 Step 1: PEGylation (Nucleophilic Substitution) Peptide->Step1 Linker This compound Linker->Step1 Aldehyde Aldehyde/Ketone Molecule Step3 Step 3: Oxime Ligation (pH 4.5, Aniline) Aldehyde->Step3 Intermediate1 Boc-Aminooxy-PEG-Peptide Step1->Intermediate1 Yield: 70-90% Step2 Step 2: Boc Deprotection (TFA/DCM) Intermediate2 H2N-O-PEG-Peptide Step2->Intermediate2 Yield: >95% FinalProduct Final Conjugate (Oxime Linkage) Step3->FinalProduct Yield: 80-95% Intermediate1->Step2 Intermediate2->Step3

Caption: Experimental workflow for peptide modification.

Application Example: Inhibition of FAK Signaling Pathway

Peptides modified with this compound can be designed as inhibitors for specific signaling pathways implicated in disease. For example, a peptide inhibitor targeting Focal Adhesion Kinase (FAK) could be developed. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its overactivation is associated with cancer progression and inflammatory diseases like sepsis.[2] A PEGylated peptide could be conjugated to a small molecule that enhances its binding to FAK, thereby inhibiting its downstream signaling.

FAK_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK Activation GPCR GPCR Pyk2 Pyk2 GPCR->Pyk2 Activation p38_MAPK p38 MAPK FAK->p38_MAPK Pyk2->p38_MAPK NF_kB NF-κB p38_MAPK->NF_kB Activation NLRP3 NLRP3 Inflammasome p38_MAPK->NLRP3 Activation Gene_Expression Gene Expression (Inflammatory Cytokines) NF_kB->Gene_Expression NLRP3->Gene_Expression Inhibitor Modified Peptide Inhibitor Inhibitor->FAK Inhibitor->Pyk2

Caption: Inhibition of the FAK-Pyk2 signaling pathway.

References

Troubleshooting & Optimization

Optimal storage and handling conditions for Boc-Aminooxy-PEG4-Tos to ensure stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of Boc-Aminooxy-PEG4-Tos to ensure its stability and successful application in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[1][2][3] It is advisable to keep the compound in a desiccator to minimize exposure to moisture.

Q2: How should I handle the compound upon receipt?

This compound is typically shipped at ambient temperature and is stable for a few weeks under these conditions.[4] Upon receipt, it is recommended to store the compound at -20°C for long-term use. For short-term storage (days to weeks), refrigeration at 0-4°C in a dry, dark environment is also acceptable.[4]

Q3: In what solvents is this compound soluble?

This compound is soluble in common organic solvents such as DMSO, DMF, and DCM.[3][5] The PEG4 spacer enhances its solubility in aqueous media.[1][3][6]

Q4: What are the main reactive groups of this compound and their functions?

This compound is a bifunctional crosslinker with two key reactive groups:

  • t-Boc-aminooxy group: The Boc (tert-butyloxycarbonyl) group is a protecting group for the aminooxy functionality. It can be removed under mild acidic conditions to reveal the reactive aminooxy group, which can then react with aldehydes or ketones to form a stable oxime linkage.[1][6]

  • Tosyl (Tos) group: The tosyl group is an excellent leaving group for nucleophilic substitution reactions.[1][6] It can react with nucleophiles such as amines, thiols, and hydroxyl groups.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no reactivity of the tosyl group 1. Degradation of the compound: Improper storage may have led to the degradation of the tosyl group. 2. Presence of interfering nucleophiles: Buffers or other reagents in the reaction mixture (e.g., Tris buffer) may be competing with the target nucleophile. 3. Suboptimal reaction pH: The pH of the reaction may not be optimal for the nucleophilic substitution.1. Use fresh compound: Ensure the compound has been stored correctly at -20°C and is not expired. 2. Use non-nucleophilic buffers: Switch to buffers that do not contain primary amines or other strong nucleophiles, such as PBS or HEPES. 3. Optimize reaction pH: The optimal pH for nucleophilic substitution can vary depending on the nucleophile. A pH range of 7.2-8.5 is a good starting point for reactions with amines.
Premature deprotection of the Boc group Exposure to acidic conditions: The Boc group is labile in acidic environments. The reaction or storage conditions might be too acidic.Maintain neutral or slightly basic pH: Ensure all solvents and buffers are free of acidic contaminants. If acidic conditions are required for other steps, perform the Boc-deprotection as a separate, controlled step.
Low yield of the final conjugate 1. Steric hindrance: The target molecule may be sterically hindered, preventing efficient reaction. 2. Incorrect stoichiometry: The molar ratio of the reactants may not be optimal. 3. Hydrolysis of the tosyl group: In aqueous solutions, the tosyl group can hydrolyze over time, reducing the amount of active reagent.1. Consider a longer PEG linker: If steric hindrance is a suspected issue, using a linker with a longer PEG chain may improve accessibility. 2. Optimize reactant ratios: Perform small-scale pilot reactions with varying molar ratios of this compound to your target molecule to find the optimal conditions. 3. Prepare fresh solutions: Prepare solutions of this compound immediately before use to minimize hydrolysis.
Difficulty in purifying the final product Presence of unreacted starting materials and byproducts: Excess reagent or side-reaction products can co-elute with the desired conjugate.Employ appropriate purification techniques: Size-exclusion chromatography (SEC) is often effective for separating the larger conjugate from smaller unreacted linkers. Reverse-phase HPLC can also be used for purification, especially for smaller molecule conjugates.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with the Tosyl Group
  • Dissolve the Substrate: Dissolve your substrate containing a nucleophilic group (e.g., an amine) in an appropriate anhydrous solvent (e.g., DMF or DMSO).

  • Add Base (if necessary): If the nucleophile is a primary or secondary amine, add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to the reaction mixture (typically 1.5-2 equivalents).

  • Add this compound: Add this compound (typically 1.1-1.5 equivalents) to the reaction mixture.

  • Reaction Incubation: Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).

  • Work-up and Purification: Once the reaction is complete, quench the reaction if necessary. Purify the product using an appropriate chromatographic technique (e.g., silica (B1680970) gel chromatography or reverse-phase HPLC).

Protocol 2: Boc Deprotection
  • Dissolve the Boc-protected Compound: Dissolve the purified Boc-protected conjugate in a suitable solvent such as dichloromethane (B109758) (DCM) or dioxane.

  • Add Acid: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., 20-50% TFA in DCM or 4M HCl in dioxane).

  • Reaction Incubation: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the deprotection by LC-MS or TLC until the starting material is consumed.

  • Solvent Removal: Remove the acid and solvent under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual acid.

  • Final Product: The resulting deprotected compound is the amine salt (e.g., TFA or HCl salt) and can be used directly in the next step or neutralized if required.

Visualizations

experimental_workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Boc Deprotection start Substrate with Nucleophile reaction1 Reaction in Anhydrous Solvent (+ Base if needed) start->reaction1 reagent1 This compound reagent1->reaction1 product1 Boc-Protected Conjugate reaction1->product1 reaction2 Acidic Deprotection product1->reaction2 reagent2 Strong Acid (e.g., TFA) reagent2->reaction2 product2 Final Aminooxy- Functionalized Conjugate reaction2->product2

Caption: A general experimental workflow for the two-step utilization of this compound.

troubleshooting_logic start Low Conjugation Yield? check_reagents Are reagents stored correctly and non-expired? start->check_reagents check_buffer Is the reaction buffer non-nucleophilic? check_reagents->check_buffer Yes use_fresh Use fresh, properly stored reagents check_reagents->use_fresh No check_ph Is the pH optimal for the reaction? check_buffer->check_ph Yes change_buffer Switch to a non-interfering buffer (e.g., PBS, HEPES) check_buffer->change_buffer No optimize_ratio Optimize molar ratio of reactants check_ph->optimize_ratio Yes adjust_ph Adjust pH (e.g., 7.2-8.5 for amines) check_ph->adjust_ph No success Improved Yield optimize_ratio->success use_fresh->check_buffer change_buffer->check_ph adjust_ph->optimize_ratio

Caption: A decision tree for troubleshooting low yield in conjugation reactions.

References

Troubleshooting low yield in PROTAC synthesis with Boc-Aminooxy-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PROTAC Synthesis Troubleshooting

This guide provides detailed troubleshooting for researchers experiencing low yields during PROTAC synthesis using the bifunctional linker, Boc-Aminooxy-PEG4-Tos . The content is structured in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Reagent Handling and Quality

Q1: What is the optimal way to store and handle this compound to ensure its stability?

Proper storage is critical for maintaining the reactivity of the linker. It is recommended to store this compound at -20°C for long-term stability (months to years).[1] For short-term use (days to weeks), storage at 0-4°C in a dry, dark environment is acceptable.[1] The compound is typically stable enough for shipping at ambient temperatures.[2] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive groups.

Q2: My synthesis is failing. How can I verify the quality of my this compound linker?

If you suspect reagent degradation, it is advisable to verify the linker's integrity. The most reliable methods are:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight (463.6 g/mol ) and purity.[2][3]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and ensure the key functional groups (Boc, PEG, and Tosyl) are intact.

Compare the obtained data against the certificate of analysis provided by the supplier.

Section 2: Troubleshooting the Synthetic Steps

The synthesis of a PROTAC using this linker typically involves three key stages:

  • Nucleophilic Substitution: Reaction of the tosylate group.

  • Boc Deprotection: Removal of the Boc protecting group from the aminooxy moiety.

  • Oxime Ligation: Formation of the oxime bond with a ketone or aldehyde.

The following troubleshooting workflow can help identify the problematic step.

G cluster_steps Analyze Reaction Steps start Low Final PROTAC Yield check_sm Verify Purity of Starting Materials (Linker, Warhead, E3 Ligand) start->check_sm step1 Step 1: Nucleophilic Substitution (Tosylate Reaction) check_sm->step1 analyze_step1 Analyze Step 1 Intermediates via LC-MS step1->analyze_step1 Low conversion? step2 Step 2: Boc Deprotection analyze_step2 Analyze Step 2 Intermediates via LC-MS step2->analyze_step2 Low conversion? step3 Step 3: Oxime Ligation analyze_step3 Analyze Final Product & Byproducts step3->analyze_step3 Low yield? analyze_step1->step2 Reaction Optimized analyze_step2->step3 Reaction Optimized G cluster_mech Aniline-Catalyzed Oxime Ligation reactants Aldehyde/Ketone + Aminooxy intermediate Protonated Schiff Base (Intermediate) reactants->intermediate + Catalyst catalyst Aniline Catalyst catalyst->intermediate product Stable Oxime Product intermediate->product Transimination

References

How to avoid side reactions during conjugation with Boc-Aminooxy-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Boc-Aminooxy-PEG4-Tos for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional crosslinker. It contains two key reactive moieties:

  • A tosyl (Tos) group, which is an excellent leaving group for nucleophilic substitution reactions, typically with primary amines (e.g., lysine (B10760008) residues in proteins) or thiols (e.g., cysteine residues).[1][2]

  • A Boc-protected aminooxy group. The tert-butyloxycarbonyl (Boc) protecting group prevents the aminooxy group from reacting prematurely.[3] Once deprotected under acidic conditions, the free aminooxy group can react with an aldehyde or ketone to form a stable oxime bond.[1][3]

The PEG4 (polyethylene glycol) spacer is hydrophilic, which helps to increase the solubility of the molecule and the resulting conjugate in aqueous buffers.[1][2]

Q2: What is the general workflow for using this compound in a two-step conjugation?

The typical workflow involves two main stages:

  • Initial Conjugation via the Tosyl Group: The tosyl group is reacted with a nucleophilic group on the target molecule (e.g., a protein or peptide). This forms a stable covalent bond.

  • Deprotection and Oxime Ligation: The Boc protecting group is removed from the aminooxy moiety using acidic conditions. The newly exposed aminooxy group is then ready to react with a second molecule containing an aldehyde or ketone group to form an oxime linkage.

Q3: What are the optimal pH conditions for the different reaction steps?

The optimal pH varies for each step of the conjugation process. The following table summarizes the recommended pH ranges:

Reaction StepRecommended pHCatalystNotes
Tosyl Group Conjugation (with amines) 8.0 - 9.0NoneHigher pH facilitates the deprotonation of primary amines, increasing their nucleophilicity.
Boc Deprotection < 2NoneStrong acidic conditions are required to efficiently remove the Boc group.
Oxime Ligation (uncatalyzed) 4.0 - 5.0NoneThe reaction rate is optimal in a slightly acidic buffer.
Oxime Ligation (catalyzed) 6.5 - 7.5Aniline (B41778) or aniline derivativesCatalysts like aniline allow the reaction to proceed efficiently at or near neutral pH, which is often crucial for maintaining the stability of biomolecules.

Q4: How can I monitor the progress of my conjugation reactions?

Several analytical techniques can be employed to monitor the progress of the reactions:

  • Mass Spectrometry (MS): To confirm the addition of the linker to the biomolecule and the subsequent conjugation of the second molecule.

  • SDS-PAGE: To visualize the increase in molecular weight of a protein after conjugation.

  • High-Performance Liquid Chromatography (HPLC): To separate the conjugated product from unreacted starting materials and byproducts.

  • UV-Vis Spectroscopy: If any of the components have a unique absorbance profile, this can be used to track the reaction.

Troubleshooting Guides

This section addresses common issues that may arise during conjugation with this compound and provides step-by-step troubleshooting advice.

Issue 1: Low Yield of the Initial Conjugate (Tosyl Reaction)

Possible Causes:

  • Suboptimal pH: If the pH is too low, the nucleophilicity of the target amine or thiol groups on the biomolecule will be reduced.

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the target molecule for reaction with the tosyl group.

  • Steric Hindrance: The target nucleophile on the biomolecule may be in a sterically hindered location, reducing its accessibility.

  • Hydrolysis of the Tosyl Group: Over extended reaction times, particularly at higher pH, the tosyl group can undergo hydrolysis.

Troubleshooting Steps:

  • Verify Buffer Composition: Ensure that the reaction buffer is free of extraneous nucleophiles. Use buffers such as phosphate (B84403) or bicarbonate.

  • Optimize pH: Gradually increase the pH of the reaction buffer towards the higher end of the recommended range (up to pH 9.0 for amines) and monitor for improved yield.

  • Increase Molar Excess of Linker: Use a higher molar excess of this compound to drive the reaction to completion.

  • Extend Reaction Time: Increase the reaction time, but monitor for potential hydrolysis of the tosyl group or degradation of the target molecule.

Issue 2: Incomplete Boc Deprotection

Possible Causes:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to completely remove the Boc group.

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

  • Poor Solubility: The Boc-protected conjugate may not be fully soluble in the deprotection solution.

Troubleshooting Steps:

  • Increase Acid Concentration: If using a dilute acid solution, increase the concentration. Trifluoroacetic acid (TFA) at 20-50% in a suitable solvent like dichloromethane (B109758) (DCM) is commonly used.

  • Extend Reaction Time: Monitor the reaction by an appropriate analytical method (e.g., LC-MS) and extend the reaction time until the starting material is no longer observed.

  • Improve Solubility: If solubility is an issue, consider co-solvents that can help to dissolve the conjugate while remaining compatible with the acidic conditions.

Issue 3: Low Yield of the Final Oxime-Linked Conjugate

Possible Causes:

  • Suboptimal pH for Oxime Ligation: The pH of the reaction buffer is critical for efficient oxime bond formation.

  • Degradation of the Aminooxy Group: The deprotected aminooxy group can be unstable over long periods, especially at non-optimal pH.

  • Low Reactivity of the Carbonyl Group: Ketones are generally less reactive than aldehydes in oxime ligation.

  • Absence of a Catalyst at Neutral pH: For reactions at or near neutral pH, a catalyst like aniline is often necessary for efficient ligation.

Troubleshooting Steps:

  • Optimize pH: Adjust the pH of the reaction buffer to the optimal range for either uncatalyzed (pH 4.0-5.0) or catalyzed (pH 6.5-7.5) ligation.

  • Use Freshly Deprotected Material: Proceed with the oxime ligation step as soon as possible after the Boc deprotection and purification.

  • Consider a Catalyst: If the reaction is slow at neutral pH, add a catalyst such as aniline (typically 10-100 mM).

  • Increase Reactant Concentrations: Higher concentrations of the aminooxy-functionalized molecule and the carbonyl-containing molecule will increase the reaction rate.

Issue 4: Presence of Side Products

Possible Causes:

  • Reaction of Tosyl Group with Non-target Nucleophiles: If the biomolecule has multiple nucleophilic sites, the tosyl group may react non-specifically.

  • Alkylation by tert-Butyl Cation: During Boc deprotection, the released tert-butyl cation can potentially alkylate sensitive residues on the biomolecule.

  • Reaction of Deprotected Aminooxy Group with Aldehyde/Ketone Impurities: Solvents or reagents may contain trace amounts of aldehydes or ketones that can react with the deprotected aminooxy group.

Troubleshooting Steps:

  • Control Stoichiometry in the First Step: To minimize non-specific reactions of the tosyl group, use a controlled molar ratio of the linker to the target molecule.

  • Use Scavengers during Boc Deprotection: The addition of a scavenger, such as triisopropylsilane (B1312306) (TIS), during the Boc deprotection step can help to quench the tert-butyl cation and prevent side reactions.

  • Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents used in the oxime ligation step are of high purity and free from aldehyde or ketone contaminants.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein via Lysine Residues
  • Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 8.0-9.0.

  • Linker Preparation: Dissolve this compound in a water-miscible organic solvent (e.g., DMSO or DMF) to a high concentration.

  • Conjugation Reaction: Add the desired molar excess of the linker solution to the protein solution. Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight.

  • Purification: Remove the excess unreacted linker using a desalting column or dialysis against a suitable buffer.

Protocol 2: Boc Deprotection
  • Lyophilize the Conjugate: If the conjugate is in an aqueous buffer, lyophilize it to dryness.

  • Deprotection Solution: Prepare a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). If the protein is sensitive, consider adding a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).

  • Deprotection Reaction: Dissolve the lyophilized conjugate in the deprotection solution and stir at room temperature for 30-60 minutes.

  • Removal of Acid: Evaporate the TFA and DCM under a stream of nitrogen. Co-evaporate with a solvent like toluene (B28343) to remove residual TFA. The deprotected product is often obtained as a TFA salt.

Protocol 3: Oxime Ligation
  • Prepare the Carbonyl-Containing Molecule: Dissolve the aldehyde or ketone-containing molecule in a suitable buffer.

  • Prepare the Deprotected Conjugate: Dissolve the deprotected aminooxy-PEG-protein conjugate in the same buffer.

  • Ligation Reaction (Uncatalyzed): If using an acidic pH, adjust the pH of the combined solution to 4.0-5.0 and incubate at room temperature for 2-16 hours.

  • Ligation Reaction (Catalyzed): If a neutral pH is required, adjust the pH to 6.5-7.5 and add aniline to a final concentration of 10-100 mM. Incubate at room temperature for 1-4 hours.

  • Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography (SEC) or affinity chromatography to remove excess reagents and catalyst.

Visualizations

experimental_workflow cluster_step1 Step 1: Tosyl Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Oxime Ligation Biomolecule Biomolecule (e.g., Protein with -NH2) Conjugate1 Boc-Aminooxy-PEG4-Biomolecule Biomolecule->Conjugate1 pH 8.0-9.0 Linker This compound Linker->Conjugate1 Conjugate1_deprotect Boc-Aminooxy-PEG4-Biomolecule Deprotected_Conjugate H2N-O-PEG4-Biomolecule Conjugate1_deprotect->Deprotected_Conjugate TFA/DCM Deprotected_Conjugate_ligate H2N-O-PEG4-Biomolecule Final_Conjugate Final Conjugate (Oxime bond) Deprotected_Conjugate_ligate->Final_Conjugate pH 4-5 or pH 6.5-7.5 + Aniline Carbonyl_Molecule Molecule with Aldehyde/Ketone Carbonyl_Molecule->Final_Conjugate

Caption: Experimental workflow for two-step conjugation using this compound.

troubleshooting_logic cluster_conjugation Tosyl Conjugation cluster_deprotection Boc Deprotection cluster_ligation Oxime Ligation Start Low Yield or Side Products Check_pH_Conj Check pH (8.0-9.0) Start->Check_pH_Conj Issue in Step 1 Check_Acid Check Acid Strength/Time Start->Check_Acid Issue in Step 2 Check_pH_Lig Check pH (4-5 or 6.5-7.5) Start->Check_pH_Lig Issue in Step 3 Check_Buffer_Conj Check Buffer (Amine-free) Check_pH_Conj->Check_Buffer_Conj Increase_Excess Increase Linker Excess Check_Buffer_Conj->Increase_Excess Add_Scavenger Add Scavenger (e.g., TIS) Check_Acid->Add_Scavenger Use_Catalyst Use Catalyst (Aniline) Check_pH_Lig->Use_Catalyst Use_Pure_Reagents Use Pure Reagents Use_Catalyst->Use_Pure_Reagents

Caption: Troubleshooting logic for conjugation with this compound.

References

Technical Support Center: Optimizing Boc-Aminooxy-PEG4-Tos Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times for Boc-Aminooxy-PEG4-Tos coupling.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound with aldehydes or ketones.

Question: Why is my reaction showing low or no product formation?

Answer: Low or no product formation can be attributed to several factors:

  • Incomplete Boc Deprotection: The aminooxy group must be deprotected before it can react with a carbonyl group. Ensure that the mild acidic conditions for Boc deprotection are sufficient.

  • Suboptimal pH: Oxime ligation is highly pH-dependent, with the optimal range typically being around pH 4.5.[1] At a low pH, the hydroxylamine (B1172632) can be protonated, reducing its nucleophilicity.

  • Low Reactant Concentration: The reaction is bimolecular, so the rate is dependent on the concentration of both the aminooxy-PEG reagent and the carbonyl compound.[2]

  • Steric Hindrance: Bulky groups near the carbonyl group on your target molecule can sterically hinder the approach of the aminooxy-PEG reagent, slowing down the reaction rate.

  • Poor Quality of Starting Materials: Impurities in either the this compound or the carbonyl-containing molecule can interfere with the reaction.

Question: How can I accelerate a slow reaction?

Answer: If your reaction is proceeding slowly, consider the following strategies to increase the reaction rate:

  • Increase Temperature: Elevating the temperature can significantly accelerate the reaction. For time-sensitive applications, reactions have been completed in as little as 5 minutes at 75°C.[2]

  • Increase Reactant Concentration: Increasing the concentration of the reactants will lead to a higher reaction rate.[2]

  • Use a Catalyst: Aniline (B41778) and its derivatives are known to catalyze oxime ligation.[3] For example, p-phenylenediamine (B122844) has been shown to be a highly effective catalyst at neutral pH.[3]

  • Optimize Solvent: While aqueous buffers are common, the use of organic co-solvents or even neat acetic acid can accelerate the reaction, particularly for less reactive ketones.[2]

Question: I am observing side products in my reaction. What could be the cause?

Answer: The formation of byproducts can often be attributed to improper pH control. If the pH is too acidic or basic, it can lead to degradation of your starting materials or the desired oxime product. Additionally, impurities in the starting materials can lead to unwanted side reactions.

Question: How can I monitor the progress of my reaction?

Answer: A simple and effective way to monitor the reaction is by using Thin-Layer Chromatography (TLC).[1][4] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the oxime product. The reaction is considered complete when the starting material spot is no longer visible.[1]

Frequently Asked Questions (FAQs)

Q1: What is the first step in the reaction of this compound with an aldehyde or ketone?

A1: The first step is the deprotection of the Boc-protected aminooxy group. This is typically achieved under mild acidic conditions to yield the free aminooxy group, which is then ready to react with a carbonyl.

Q2: What is the optimal pH for oxime ligation?

A2: The formation of oximes is most efficient in weakly acidic conditions, generally around pH 4.5.[1]

Q3: Can I perform the deprotection and coupling in a one-pot reaction?

A3: Yes, it is often possible to perform the Boc deprotection and subsequent oxime ligation in a one-pot fashion. After the deprotection step, the pH can be adjusted to the optimal range for the coupling reaction.

Q4: Are there any catalysts that can speed up the reaction?

A4: Yes, nucleophilic catalysts like aniline and its derivatives can significantly enhance the rate of oxime formation.[3] p-Phenylenediamine has been reported to be a particularly effective catalyst.[3]

Q5: How does the reactivity of aldehydes compare to ketones in this reaction?

A5: Aldehydes are generally more reactive than ketones in oxime ligation, primarily due to less steric hindrance around the carbonyl group. Reactions with ketones may require more forcing conditions, such as higher temperatures, higher reactant concentrations, or the use of a more efficient catalyst.[2]

Quantitative Data on Reaction Parameters

The following table summarizes quantitative data on factors influencing oxime ligation rates from studies on analogous systems. This data should be used as a guideline for optimizing your specific reaction with this compound.

ParameterConditionEffect on Reaction RateReference(s)
pH pH 4.5 (with 100 mM Aniline)Up to 400-fold enhancement
pH 7.0 (uncatalyzed)Very slow
pH 7.0 (with 100 mM Aniline)Up to 40-fold enhancement
Catalyst p-Phenylenediamine (10 mM) at pH 7.0~19-fold faster than aniline[3]
Temperature 75°CComplete ligation in as little as 5 minutes[2]

Experimental Protocols

General Protocol for Boc Deprotection and Oxime Ligation

This is a general guideline and may require optimization for your specific substrates.

  • Deprotection of this compound:

    • Dissolve the this compound in a suitable organic solvent (e.g., dichloromethane).

    • Add an excess of a mild acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

    • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

    • Remove the solvent and excess acid under reduced pressure.

  • Oxime Ligation:

    • Prepare a stock solution of the deprotected aminooxy-PEG4-Tos in an appropriate buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 4.5).

    • Prepare a stock solution of your aldehyde or ketone-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).

    • Combine the aminooxy-PEG4-Tos and the carbonyl compound in the reaction buffer.

    • If using a catalyst, add the catalyst (e.g., aniline or p-phenylenediamine) to the reaction mixture.

    • Stir the reaction at the desired temperature (room temperature to 75°C) and monitor its progress by TLC or LC-MS.

    • Once the reaction is complete, the product can be purified by standard chromatographic techniques.

Visualizations

TroubleshootingWorkflow start Low or No Product Formation check_deprotection Check Boc Deprotection Complete? start->check_deprotection deprotection_ok Deprotection Confirmed check_deprotection->deprotection_ok Yes deprotection_fail Incomplete Deprotection check_deprotection->deprotection_fail No check_ph Is pH Optimal (~4.5)? deprotection_ok->check_ph optimize_deprotection Optimize Deprotection Conditions (e.g., longer time, more acid) deprotection_fail->optimize_deprotection optimize_deprotection->check_deprotection ph_ok pH is Optimal check_ph->ph_ok Yes ph_bad pH is Not Optimal check_ph->ph_bad No increase_concentration Increase Reactant Concentrations ph_ok->increase_concentration adjust_ph Adjust pH to ~4.5 ph_bad->adjust_ph adjust_ph->check_ph increase_temp Increase Reaction Temperature increase_concentration->increase_temp add_catalyst Add Catalyst (e.g., Aniline) increase_temp->add_catalyst end Reaction Optimized add_catalyst->end

Caption: Troubleshooting workflow for low product yield.

OximeLigationPathway cluster_deprotection Step 1: Boc Deprotection cluster_ligation Step 2: Oxime Ligation Boc_AOP This compound Free_AOP Aminooxy-PEG4-Tos Boc_AOP->Free_AOP Mild Acid (e.g., TFA) Intermediate Hemiaminal Intermediate Free_AOP->Intermediate + Carbonyl Carbonyl Aldehyde/Ketone (R-C(=O)-R') Oxime Oxime Product (R-C(=N-O-PEG4-Tos)-R') Intermediate->Oxime - H2O (pH ~4.5, Catalyst)

Caption: Reaction pathway for this compound coupling.

References

Technical Support Center: Purification of Reaction Products Involving Boc-Aminooxy-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of reaction products synthesized using Boc-Aminooxy-PEG4-Tos.

Frequently Asked Questions (FAQs)

Q1: What are the key features of this compound that influence purification?

A1: this compound is a bifunctional linker with three key regions that dictate the purification strategy:

  • Boc-protected aminooxy group: This group is stable under basic and nucleophilic conditions but is readily cleaved by mild acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][3] Care must be taken to avoid accidental deprotection during purification if the Boc group is to be retained.

  • PEG4 spacer: The polyethylene (B3416737) glycol (PEG) spacer imparts hydrophilicity and increases the aqueous solubility of the molecule and its conjugates.[4][5] However, it can also lead to challenges in chromatography, such as band broadening or "streaking," particularly on silica (B1680970) gel.[6]

  • Tosyl group (Tos): This is an excellent leaving group for nucleophilic substitution reactions.[4][5][7] Unreacted starting material or excess tosylating reagents used in its synthesis can be common impurities.

Q2: My PEGylated product is streaking during silica gel chromatography. What can I do?

A2: Streaking is a common issue with PEG-containing compounds on silica gel.[6] Here are several strategies to mitigate this:

  • Solvent System Modification:

  • Column Choice: If streaking persists, consider alternative chromatography methods such as reverse-phase chromatography (C18), size-exclusion chromatography (SEC), or ion-exchange chromatography, depending on the properties of your product.[8][]

Q3: How can I remove unreacted this compound from my reaction mixture?

A3: Since this compound is a relatively small and polar molecule, several techniques can be effective:

  • Aqueous Extraction: If your product is sufficiently hydrophobic, you may be able to remove the more water-soluble this compound through repeated aqueous washes of an organic solution of your crude product.

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating molecules based on size.[8][] It is particularly useful if your product is significantly larger than the this compound linker (MW: 463.54 g/mol ).[10]

  • Dialysis: For macromolecular products like proteins or large polymers, dialysis with an appropriate molecular weight cutoff (MWCO) membrane can efficiently remove the smaller, unreacted linker.[11][12]

Q4: I have excess tosyl chloride from a tosylation reaction. How can I remove it?

A4: Excess tosyl chloride is a common impurity that can complicate purification. Here are a couple of approaches for its removal:

  • Aqueous Workup: Tosyl chloride will react with water to form p-toluenesulfonic acid, which can be removed by washing the organic reaction mixture with a mild aqueous base like sodium bicarbonate solution.

  • Cellulose-Based Scavenging: A simple and effective method involves reacting the excess tosyl chloride with a cellulosic material, like filter paper, in the presence of pyridine (B92270). The resulting cellulose (B213188) tosylate is a solid that can be removed by filtration.[13]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of reaction products involving this compound.

Problem Possible Cause Suggested Solution
Low recovery of PEGylated product after purification. Non-specific binding: The product may be adsorbing to the chromatography matrix or dialysis membrane.[11]- For chromatography: Ensure proper column equilibration. Consider adding a small amount of a competitive binding agent or changing the column matrix. - For dialysis: Pre-condition the membrane according to the manufacturer's instructions. Use a membrane material known for low protein/molecule binding (e.g., regenerated cellulose).[11]
Precipitation: The product may be precipitating on the column or membrane due to poor solubility in the buffer.[11]- Check and optimize the pH and ionic strength of your buffers to ensure your product remains soluble.
Product appears to be deprotected (loss of Boc group). Acidic conditions: The Boc group is labile to acid.[1][2]- Avoid acidic conditions during workup and purification. Use neutral or slightly basic buffers. - If using silica gel, which can be slightly acidic, consider neutralizing it by pre-treating with a base like triethylamine.
Multiple spots/peaks observed, suggesting a mixture. Incomplete reaction: The reaction may not have gone to completion.- Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure completion before starting the workup.
Side reactions: The tosyl group is a good leaving group and may react with other nucleophiles present.[7]- Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side products.
PEG Polydispersity: If the PEG starting material was not monodisperse, this could lead to a mixture of products with different PEG chain lengths.- Use high-purity, monodisperse PEG reagents.
Difficulty removing pyridine used as a base in the reaction. Formation of pyridinium (B92312) salts: Pyridine can form salts that are soluble in organic solvents.- Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl) to protonate the pyridine, making it water-soluble and easily extracted.[14]

Experimental Protocols

Protocol 1: General Purification by Silica Gel Chromatography
  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the chromatography eluent or a stronger solvent like DCM. If the crude material contains insoluble solids, filter them off before loading.

  • Column Packing: Pack a silica gel column with your chosen solvent system. A common starting point for PEGylated compounds is a mixture of DCM and MeOH (e.g., 98:2 v/v).

  • Loading: Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with the chosen solvent system. A slow gradient increase in the polar solvent (e.g., increasing MeOH from 2% to 10%) can improve separation.[6]

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or another suitable analytical technique.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
  • Column and Buffer Selection: Choose an SEC column with a fractionation range appropriate for the size of your target molecule and the impurities you wish to remove. Equilibrate the column thoroughly with a suitable buffer in which your sample is soluble and stable.

  • Sample Preparation: Dissolve the sample in the SEC running buffer. Ensure the sample is free of particulates by filtering it through a 0.22 µm filter.

  • Injection: Inject the sample onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the running buffer at a constant flow rate. Collect fractions as the sample elutes from the column. Larger molecules will elute first.

  • Analysis: Analyze the collected fractions (e.g., by UV-Vis spectroscopy, SDS-PAGE for proteins, or LC-MS) to identify those containing the purified product.[12]

  • Pooling and Concentration: Pool the pure fractions and, if necessary, concentrate the sample using a method like ultrafiltration.

Visual Workflow

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (e.g., wash with aq. NaHCO3 or HCl) start->workup extraction Organic Layer Extraction & Drying workup->extraction concentration Concentration in vacuo extraction->concentration chromatography Primary Purification concentration->chromatography sec Size-Exclusion Chromatography (for size differences) chromatography->sec  Product is a macromolecule? silica Silica Gel Chromatography (for polarity differences) chromatography->silica  Product is a small molecule? analysis Purity Analysis (LC-MS, NMR) sec->analysis silica->analysis pure_product Pure Product analysis->pure_product

Caption: A general workflow for the purification of reaction products.

References

Technical Support Center: Monitoring Boc-Aminooxy-PEG4-Tos Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is designed to address specific issues that may be encountered when monitoring the progress of a Boc-Aminooxy-PEG4-Tos conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a heterobifunctional linker. The tosyl group is an excellent leaving group for nucleophilic substitution, making it reactive towards primary amines, thiols, and hydroxyl groups.[1][2][3] The other end has a Boc-protected aminooxy group. After deprotection of the Boc group under acidic conditions, the revealed aminooxy group can react with an aldehyde or ketone to form a stable oxime linkage.[4][5] This linker is often used to conjugate a molecule bearing a nucleophile to another molecule containing a carbonyl group.

Q2: What are the key stages in a typical conjugation workflow using this linker?

A2: A typical workflow involves three main stages:

  • Conjugation: Reaction of a nucleophile (e.g., an amine or thiol on your molecule of interest) with the tosyl group of the linker.

  • Deprotection: Removal of the Boc protecting group to expose the aminooxy functionality.

  • Oxime Ligation: Reaction of the deprotected aminooxy-PEG conjugate with an aldehyde or ketone-containing molecule.

Q3: How can I monitor the progress of the initial conjugation to the tosyl group?

A3: The reaction progress can be monitored using several analytical techniques. The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative analysis.

Q4: The Boc deprotection step seems to be incomplete. What could be the cause?

A4: Incomplete Boc deprotection is often due to insufficient acid strength or concentration, inadequate reaction time, or steric hindrance from the PEG chain.[8] Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is commonly used.[8][9] If the reaction is incomplete, you can try increasing the TFA concentration (e.g., from 20% to 50% v/v in DCM) or extending the reaction time.[8]

Q5: What are the optimal conditions for the subsequent oxime ligation step?

A5: Oxime ligation is typically most efficient at a slightly acidic pH, generally between 4 and 5. The reaction can be slow at neutral pH. To accelerate the reaction, especially at physiological pH, a nucleophilic catalyst such as aniline (B41778) or its derivatives (e.g., p-phenylenediamine) is often added.[10][11][12]

Troubleshooting Guides

Troubleshooting the Initial Conjugation Reaction (Nucleophile + Tosyl-PEG)
Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive nucleophile. 2. Poor solubility of reactants. 3. Reaction conditions not optimal (temperature, base). 4. Hydrolysis of the tosyl group.1. Check the purity and integrity of your nucleophilic substrate. 2. Use a co-solvent like DMF or DMSO to ensure all reactants are in solution. 3. The reaction of amines with tosylates often requires a non-nucleophilic base (e.g., DIPEA) and may benefit from gentle heating. 4. Ensure anhydrous reaction conditions to minimize hydrolysis.
Multiple spots on TLC / peaks in LC-MS 1. Formation of secondary or tertiary amines (if the nucleophile is a primary amine).[13] 2. Presence of impurities in starting materials. 3. Degradation of product or starting material.1. Use a larger excess of the primary amine nucleophile to favor mono-substitution. 2. Purify starting materials before the reaction. 3. Use LC-MS to identify the masses of the byproducts to understand the side reactions.
Streaking of PEGylated product on TLC plate High polarity of PEG-containing compounds.[14]1. Use a more polar eluent system. Adding methanol (B129727) (5-10%) to a dichloromethane or chloroform-based mobile phase can help.[15] 2. A solvent system of 1:1 ethanol/isopropanol in chloroform (B151607) has been reported to give better separation.[14] 3. Spot a more dilute sample on the TLC plate.
Product spot not visible on TLC PEG compounds may not be UV-active and can be difficult to stain with common reagents.1. Use a specific stain for PEG compounds, such as Dragendorff's reagent or iodine vapor.[6][16] 2. If your conjugated molecule has a chromophore, visualization under UV light (254 nm) should be possible.

Diagram: Troubleshooting Low Yield in Conjugation

G Start Low Conjugation Yield Check_SM Check Purity of Starting Materials (Substrate & Linker) Start->Check_SM Solubility Are all reactants fully dissolved? Check_SM->Solubility If pure Purify_SM Purify starting materials Check_SM->Purify_SM If impure Conditions Optimize Reaction Conditions Solubility->Conditions Yes Use_Cosolvent Use co-solvent (e.g., DMF, DMSO) Solubility->Use_Cosolvent No Side_Reactions Analyze for Side Products (LC-MS) Conditions->Side_Reactions Optimize_Base_Temp Adjust base (e.g., DIPEA) and/or temperature Conditions->Optimize_Base_Temp Modify_Stoichiometry Modify stoichiometry (e.g., excess nucleophile) Side_Reactions->Modify_Stoichiometry Use_Cosolvent->Start Success Yield Improved Optimize_Base_Temp->Success Modify_Stoichiometry->Success Purify_SM->Start

Caption: Troubleshooting workflow for low yield in the initial conjugation step.

Data Presentation

Table 1: Expected Mass Change upon Conjugation and Deprotection

The molecular weight of this compound is 463.6 g/mol .[5] The mass of the conjugated product can be calculated as shown below.

Reaction Step Change in Molecular Weight ( g/mol ) **Calculation Example (Substrate-NH₂) **
Initial Conjugation Mass of Substrate + 292.35MW(Substrate) + MW(this compound) - MW(Tosyl-H) = MW(Substrate) + 463.6 - 171.25
Boc Deprotection Mass of Conjugate - 100.12MW(Conjugate) - MW(Boc group) = MW(Conjugate) - 100.12

Note: The mass of the tosyl group (p-toluenesulfonyl) is 155.19 g/mol , and a hydrogen atom is added to form p-toluenesulfonic acid as a byproduct.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of an Amine to this compound
  • Dissolve Reactants: Dissolve your amine-containing substrate (1 equivalent) and this compound (1.2 equivalents) in an anhydrous solvent such as DMF or DCM.

  • Add Base: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3 equivalents), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight. Gentle heating (e.g., 40-50 °C) may be required for less reactive amines.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (see protocols below).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve small amounts of your starting materials (substrate and linker) and the reaction mixture in a suitable volatile solvent.

  • Spotting: Spot the individual starting materials, the reaction mixture, and a co-spot (reaction mixture and starting substrate) on the baseline of the TLC plate.

  • Elution: Develop the plate in an appropriate solvent system. A good starting point is 5-10% Methanol in Dichloromethane. Adjust polarity as needed.

  • Visualization:

    • Examine the dried plate under UV light (254 nm).

    • Stain the plate using an appropriate method. For PEG-containing compounds, dipping in an iodine solution or a Dragendorff's stain is effective.[16]

  • Analysis: The disappearance of the starting material spot in the reaction lane and the appearance of a new, typically more polar (lower Rf), product spot indicates reaction progression.

Protocol 3: General Procedure for Boc Deprotection
  • Dissolve Conjugate: Dissolve the purified Boc-protected conjugate in anhydrous Dichloromethane (DCM).

  • Add Acid: Add an equal volume of Trifluoroacetic Acid (TFA) (e.g., for 5 mL of DCM, add 5 mL of TFA for a 50% v/v solution).[9]

  • Reaction: Stir the mixture at room temperature for 1-2 hours.[8]

  • Monitoring: Monitor the deprotection by TLC or LC-MS. The deprotected product will be significantly more polar than the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene (B28343) (2-3 times) to remove residual TFA. The resulting TFA salt of the amine can often be used directly in the next step.[8]

Visualizations

Diagram: Overall Experimental Workflow

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Oxime Ligation Reactants Substrate-NH2 + This compound Reaction1 React with Base (DIPEA) in DMF/DCM Reactants->Reaction1 Monitor1 Monitor by TLC/LC-MS Reaction1->Monitor1 Purify1 Purify Conjugate (Flash Chromatography) Monitor1->Purify1 Conjugate_Boc Purified Boc-Protected Conjugate Purify1->Conjugate_Boc Reaction2 Treat with TFA in DCM Conjugate_Boc->Reaction2 Monitor2 Monitor by TLC/LC-MS Reaction2->Monitor2 Workup2 Remove TFA Monitor2->Workup2 Conjugate_NH2O Deprotected Aminooxy Conjugate Workup2->Conjugate_NH2O Reaction3 React at pH 4-5 (with Aniline catalyst) Conjugate_NH2O->Reaction3 Reactants2 Target-Aldehyde/Ketone Reactants2->Reaction3 Final_Product Final Product Reaction3->Final_Product

Caption: Experimental workflow for a three-step conjugation using the linker.

References

Challenges in scaling up reactions with Boc-Aminooxy-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-Aminooxy-PEG4-Tos. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the scale-up of reactions involving this versatile PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound?

When scaling up reactions involving this compound, the main challenges are typically associated with its PEGylated nature, the Boc deprotection step, and the reactivity of the tosylate group. Key issues include:

  • Purification: The polyethylene (B3416737) glycol (PEG) chain can make purification difficult due to the compound's tendency to be an oil or a waxy solid, and its high solubility in many organic solvents.

  • Side Reactions during Boc Deprotection: The generation of a tert-butyl cation during acidic deprotection can lead to side reactions with nucleophilic functional groups on your substrate.

  • Incomplete Tosylate Displacement: Steric hindrance around the reaction site on your substrate can lead to incomplete reaction with the tosyl group.

  • Moisture and Air Sensitivity: PEG compounds can be hygroscopic and sensitive to oxidation, which can affect reactivity and lead to impurities.[1]

Q2: How should I store and handle this compound to ensure its stability?

Proper storage and handling are critical for maintaining the quality and reactivity of this compound.[1] Here are some best practices:

  • Storage Conditions: Store the compound at -20°C for long-term stability.[1]

  • Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and degradation.[1]

  • Protection from Light: Keep the container tightly sealed and protected from light.[1]

  • Handling: When taking the reagent out of storage, allow the container to warm to room temperature before opening to prevent condensation of moisture inside the vial. After use, flush the container with an inert gas before resealing.[1]

Q3: What are the common side reactions during the Boc deprotection step on a larger scale?

During the acidic deprotection of the Boc group, the formation of a tert-butyl cation can lead to unwanted side reactions. The most common of these is the alkylation of nucleophilic functional groups (e.g., phenols, thiols, indoles) on your molecule of interest. To mitigate this, the use of scavengers is highly recommended.

ScavengerTarget Functional Group
AnisoleTryptophan, Tyrosine
ThioanisoleTryptophan, Cysteine, Methionine
Triethylsilane (TES)Tryptophan, general carbocation scavenger
1,2-Ethanedithiol (EDT)Tryptophan, Cysteine

Q4: Can the tosylate group be displaced by the chloride from the Boc deprotection step using HCl?

Yes, this is a potential side reaction. The tosylate is a good leaving group, and chloride is a reasonably good nucleophile. If high concentrations of hydrochloric acid are used for Boc deprotection, there is a risk of displacing the tosylate group with a chloride ion. To avoid this, consider using alternative acids for deprotection that do not introduce a competitive nucleophile, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (pTSA).[2][3]

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Tosylate Displacement

Possible Causes:

  • Steric Hindrance: The nucleophile may be too sterically hindered to efficiently attack the carbon bearing the tosylate group.

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

  • Poor Nucleophile: The nucleophile may not be strong enough to displace the tosylate group under the reaction conditions.

  • Degraded this compound: Improper storage or handling may have led to the degradation of the reagent.

Troubleshooting Workflow:

G start Low Yield of Tosylate Displacement check_sterics Assess Steric Hindrance start->check_sterics increase_temp_time Increase Reaction Temperature and/or Time check_sterics->increase_temp_time Minimal Hindrance stronger_nucleophile Use a Stronger Nucleophile or Additive check_sterics->stronger_nucleophile Significant Hindrance check_reagent Check Reagent Quality increase_temp_time->check_reagent No Improvement successful_reaction Successful Reaction increase_temp_time->successful_reaction Yield Improves stronger_nucleophile->check_reagent No Improvement stronger_nucleophile->successful_reaction Yield Improves nmr_reagent Run NMR on this compound check_reagent->nmr_reagent nmr_reagent->start Reagent Degraded, Use New Batch nmr_reagent->successful_reaction Reagent is Good, Re-evaluate Conditions

Caption: Troubleshooting workflow for low yield in tosylate displacement reactions.

Problem 2: Difficulty in Purifying the PEGylated Product

Possible Causes:

  • Oily or Waxy Product: PEGylated compounds are often not crystalline solids, making them difficult to handle and purify by traditional methods.[4]

  • High Solubility in Organic Solvents: The product may be soluble in a wide range of solvents, leading to poor recovery during extraction and precipitation.

  • Co-elution with Unreacted Starting Material: The similar properties of the starting material and product can make chromatographic separation challenging.

Troubleshooting Workflow:

G start Purification Difficulties try_precipitation Attempt Precipitation/Trituration start->try_precipitation try_mgcl2 Consider MgCl2 Complexation try_precipitation->try_mgcl2 Remains an Oil purified_product Purified Product try_precipitation->purified_product Solid Product Obtained optimize_chromatography Optimize Chromatography try_mgcl2->optimize_chromatography No Complexation try_mgcl2->purified_product Solid Complex Forms reverse_phase Use Reverse-Phase Chromatography optimize_chromatography->reverse_phase ion_exchange Use Ion-Exchange Chromatography (if applicable) optimize_chromatography->ion_exchange ultrafiltration Consider Ultrafiltration/Diafiltration optimize_chromatography->ultrafiltration reverse_phase->purified_product Successful Separation ion_exchange->purified_product Successful Separation ultrafiltration->purified_product Successful Separation

Caption: Troubleshooting workflow for purification of PEGylated products.

Experimental Protocols

General Protocol for Nucleophilic Displacement of the Tosylate Group

This protocol is a general guideline and may require optimization based on the specific substrate and nucleophile.

  • Dissolve Substrate: In a dry, inert atmosphere, dissolve your nucleophilic substrate (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, acetonitrile).

  • Add Base (if necessary): If your nucleophile requires deprotonation, add a suitable non-nucleophilic base (e.g., NaH, K2CO3, DIPEA) and stir at the appropriate temperature until deprotonation is complete.

  • Add this compound: Add a solution of this compound (1.0 - 1.5 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or elevated temperature (e.g., 50-80 °C) and monitor the progress by a suitable analytical technique (e.g., LC-MS, TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method as outlined in the troubleshooting guide above.

General Protocol for Boc Deprotection

This protocol is a general guideline and should be adapted based on the acid sensitivity of your molecule.

  • Dissolve Substrate: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, 1,4-dioxane).

  • Add Scavenger: Add a suitable scavenger (e.g., triethylsilane, anisole; 2-5 eq) to the solution.

  • Add Acid: Cool the solution to 0 °C and slowly add the acid (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane).

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor the progress by LC-MS or TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with a solvent like toluene (B28343) to remove residual acid. If HCl was used, the product may precipitate as the hydrochloride salt. The crude product can be purified by chromatography, precipitation, or crystallization.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the synthesis of a PROTAC using this compound.

G cluster_synthesis PROTAC Synthesis Workflow start Target Protein Ligand with Nucleophile coupling Nucleophilic Displacement of Tosylate start->coupling reagent This compound reagent->coupling intermediate Boc-Protected Intermediate coupling->intermediate deprotection Boc Deprotection intermediate->deprotection aminooxy_intermediate Aminooxy-PEGylated Ligand deprotection->aminooxy_intermediate oxime_ligation Oxime Ligation aminooxy_intermediate->oxime_ligation e3_ligand E3 Ligase Ligand with Aldehyde/Ketone e3_ligand->oxime_ligation protac Final PROTAC oxime_ligation->protac

References

Technical Support Center: Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues encountered during conjugation with polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:

  • Intermolecular Cross-linking: Bifunctional PEG linkers, which have reactive groups at both ends, can inadvertently link multiple protein molecules together, leading to the formation of large aggregates.[1]

  • High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and aggregation increases significantly.[1][2]

  • Suboptimal Reaction Conditions: The stability and solubility of a protein are highly dependent on factors such as pH, temperature, and buffer composition. Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, which promotes aggregation.[1][2]

  • Protein Conformational Changes: The covalent attachment of PEG molecules can sometimes induce subtle changes in the protein's three-dimensional structure.[2] This can destabilize the protein and lead to aggregation.

  • Poor Reagent Quality: The use of PEG reagents of low purity, particularly monofunctional PEGs contaminated with bifunctional species (diol), can result in unintended cross-linking and aggregation.[1]

Q2: How does the choice of PEG linker affect protein aggregation?

The characteristics of the PEG linker play a crucial role in the outcome of the conjugation reaction:

  • Functionality: As mentioned, bifunctional linkers carry an inherent risk of cross-linking. Using monofunctional PEGs is a common strategy to avoid this.

  • Length and Structure: The length and structure (linear vs. branched) of the PEG chain can influence the stability and aggregation propensity of the conjugated protein.[3][4][5] While PEGylation generally reduces aggregation, the optimal PEG size and architecture can be protein-dependent.[6] Longer PEG chains can offer a greater steric hindrance effect, which can prevent protein-protein interactions.[7]

Q3: What are stabilizing excipients and how can they prevent aggregation?

Stabilizing excipients are additives included in the reaction buffer to enhance protein stability and prevent aggregation.[2][8] They work through various mechanisms, such as preferential exclusion, which strengthens the hydration shell around the protein, and by suppressing non-specific protein-protein interactions.[1] Common classes of excipients include:

  • Sugars and Polyols: Sucrose, trehalose, glycerol, and sorbitol are effective protein stabilizers.[1]

  • Amino Acids: Arginine and glycine (B1666218) are widely used to suppress protein aggregation.[1][2]

  • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 and Polysorbate 80 can minimize surface-induced aggregation.[1]

Q4: How can I detect and quantify protein aggregation after PEGylation?

Several analytical techniques are available to assess the extent of aggregation in a PEGylated protein sample:

  • Size Exclusion Chromatography (SEC): This is the most common and effective method for separating and quantifying aggregates based on their size.[1] Monomers, dimers, and larger aggregates will have distinct elution profiles.

  • Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in a solution, providing information on the presence of aggregates.

  • UV-Vis Spectroscopy: An increase in turbidity, which can be measured by absorbance at higher wavelengths (e.g., 350-600 nm), can indicate the formation of large, insoluble aggregates.[7]

  • Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the PEGylated protein and identify the presence of cross-linked species.[9]

Troubleshooting Guide

If you are experiencing protein aggregation during your PEGylation experiments, follow this step-by-step troubleshooting guide.

Troubleshooting_Workflow start High Aggregation Detected step1 Step 1: Optimize Reaction Conditions start->step1 end_success Aggregation Minimized step1->end_success If aggregation is resolved opt_conc Vary Protein Concentration (e.g., <5 mg/mL) step1->opt_conc If aggregation persists opt_ratio Titrate PEG:Protein Molar Ratio (e.g., 1:1 to 10:1) step1->opt_ratio If aggregation persists opt_ph Screen pH Range (e.g., 6.5-8.5) step1->opt_ph If aggregation persists opt_temp Test Different Temperatures (e.g., 4°C vs. RT) step1->opt_temp If aggregation persists step2 Step 2: Incorporate Stabilizing Excipients step2->end_success If aggregation is resolved add_sugars Add Sugars/Polyols (e.g., Sucrose, Glycerol) step2->add_sugars If aggregation persists add_aa Add Amino Acids (e.g., Arginine) step2->add_aa If aggregation persists add_surf Add Surfactants (e.g., Polysorbate 20) step2->add_surf If aggregation persists step3 Step 3: Control the Reaction Rate step3->end_success If aggregation is resolved lower_temp Lower Reaction Temperature (e.g., 4°C) step3->lower_temp If aggregation persists step_add Stepwise Addition of PEG step3->step_add If aggregation persists step4 Step 4: Consider Alternative PEGylation Strategies step4->end_success If aggregation is resolved mono_peg Use Monofunctional PEG step4->mono_peg site_specific Site-Specific PEGylation step4->site_specific end_fail Persistent Aggregation opt_conc->step2 If aggregation persists opt_ratio->step2 If aggregation persists opt_ph->step2 If aggregation persists opt_temp->step2 If aggregation persists add_sugars->step3 If aggregation persists add_aa->step3 If aggregation persists add_surf->step3 If aggregation persists lower_temp->step4 If aggregation persists step_add->step4 If aggregation persists mono_peg->end_fail site_specific->end_fail

Caption: Troubleshooting workflow for mitigating protein aggregation during PEGylation.

Data Presentation: Stabilizing Excipients

The following table summarizes commonly used stabilizing excipients and their typical working concentrations to prevent protein aggregation.

Excipient ClassExampleTypical Concentration RangeMechanism of Action
Sugars/Polyols Sucrose5-10% (w/v)Preferential exclusion, increases protein stability.[1]
Trehalose5-10% (w/v)Similar to sucrose, effective cryoprotectant.[2]
Glycerol5-20% (v/v)Stabilizer and cryoprotectant.[2]
Sorbitol5-10% (w/v)Protein stabilizer.[1]
Amino Acids L-Arginine50-100 mMSuppresses non-specific protein-protein interactions.[1][2]
Glycine50-200 mMAggregation suppressor.[1]
Surfactants Polysorbate 200.01-0.05% (v/v)Reduces surface tension and prevents adsorption.[1]
Polysorbate 800.01-0.05% (v/v)Similar to Polysorbate 20.[1]

Experimental Protocols

Protocol 1: Screening for Optimal PEGylation Conditions

This protocol provides a framework for a small-scale screening experiment to identify the optimal reaction conditions to minimize aggregation.

Objective: To determine the best combination of protein concentration, PEG:protein molar ratio, pH, and temperature.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • Activated PEG linker stock solution (e.g., 100 mg/mL in reaction buffer)

  • A panel of reaction buffers with varying pH values (e.g., phosphate (B84403) buffers at pH 6.5, 7.0, 7.5, 8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)

  • Microcentrifuge tubes or a 96-well plate

Methodology:

  • Experimental Design: Set up a matrix of reaction conditions to test different variables. For example:

    • Protein Concentration: 1 mg/mL and 5 mg/mL

    • PEG:Protein Molar Ratio: 2:1, 5:1, and 10:1

    • pH: 6.5, 7.0, 7.5, 8.0

    • Temperature: 4°C and Room Temperature (RT)

  • Reaction Setup: For each condition, prepare a small-scale reaction (e.g., 50 µL total volume). a. Add the calculated volume of protein stock solution to the reaction tube. b. Add the appropriate reaction buffer to achieve the target pH and protein concentration. c. Initiate the reaction by adding the calculated volume of the activated PEG stock solution. Mix gently.

  • Incubation: Incubate the reactions at the designated temperatures (4°C or RT) for a set period (e.g., 1-2 hours).

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

  • Analysis: Analyze each reaction mixture for aggregation using Size Exclusion Chromatography (SEC) as described in Protocol 2.

  • Evaluation: Compare the percentage of monomer, dimer, and high molecular weight aggregates across all conditions to identify the optimal parameters that yield the highest amount of monomeric PEGylated protein with the least aggregation.

PEGylation_Workflow start Start prep_protein Prepare Protein Solution (Buffer Exchange, Concentration) start->prep_protein prep_peg Prepare Activated PEG Solution start->prep_peg reaction Initiate PEGylation Reaction (Mix Protein and PEG) prep_protein->reaction prep_peg->reaction incubation Incubate (Controlled Time and Temperature) reaction->incubation quenching Quench Reaction (Add Tris or Glycine) incubation->quenching purification Purify Conjugate (e.g., SEC, IEX) quenching->purification analysis Analyze Product (SEC, SDS-PAGE, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for a protein PEGylation reaction.

Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify the monomeric PEGylated protein from aggregates.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Size Exclusion Chromatography (SEC) column suitable for the molecular weight range of the protein and its PEGylated forms

  • Mobile Phase (e.g., 150 mM sodium phosphate, 100 mM sodium chloride, pH 6.9)[7]

  • PEGylated protein samples from Protocol 1

  • Unmodified protein control sample

Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: If necessary, centrifuge the quenched reaction samples to remove any large, insoluble precipitates.

  • Injection: Inject a fixed volume (e.g., 20 µL) of the supernatant onto the SEC column.

  • Data Acquisition: Monitor the column eluent by UV absorbance at 280 nm.

  • Analysis: a. Identify the peaks corresponding to the monomeric PEGylated protein, unmodified protein, and aggregates based on their retention times. Higher molecular weight species will elute earlier. b. Integrate the area under each peak. c. Calculate the percentage of each species (monomer, aggregate) by dividing the area of the respective peak by the total area of all protein-related peaks. d. Compare the aggregation levels across the different reaction conditions to determine the optimal parameters.

Cause_Prevention_Relationship cluster_causes Causes of Aggregation cluster_prevention Prevention Strategies cause1 Intermolecular Cross-linking prev1 Use Monofunctional PEG cause1->prev1 cause2 High Protein Concentration prev2 Optimize Protein Concentration cause2->prev2 cause3 Suboptimal Conditions (pH, Temp, Buffer) prev3 Optimize Reaction Conditions cause3->prev3 prev5 Control Reaction Rate cause3->prev5 cause4 Conformational Changes prev4 Add Stabilizing Excipients cause4->prev4

Caption: Logical relationship between causes of aggregation and their prevention strategies.

References

Technical Support Center: Managing Premature Cleavage of the Tosyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the premature cleavage of the tosyl (Ts) group in your experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unintended removal of this common protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a tosyl group in organic synthesis?

A1: The tosyl group serves two main purposes in organic synthesis. Firstly, it functions as an excellent leaving group, converting a poor leaving group like a hydroxyl group into a tosylate, which is readily displaced by nucleophiles.[1][2] Secondly, it acts as a robust protecting group for amines and alcohols, due to its general stability under a variety of reaction conditions.[3][4]

Q2: What are the common causes of premature tosyl group cleavage?

A2: Premature cleavage of a tosyl group can be triggered by several factors, including:

  • Strongly nucleophilic reagents: Reagents that are highly nucleophilic can attack the sulfur atom of the sulfonate ester, leading to cleavage.

  • Elevated temperatures: Many tosylates exhibit thermal instability and can decompose or rearrange at higher temperatures.[5]

  • Strongly acidic or basic conditions: While generally stable, prolonged exposure to harsh acidic or basic conditions can lead to hydrolysis of the tosyl group.[3][6]

  • Presence of certain catalysts or reagents: Some reagents, even if not strongly nucleophilic, can facilitate unintended deprotection. For instance, the presence of chloride ions can lead to the conversion of a tosylate to a chloride.[5][7]

  • Moisture: Water can hydrolyze tosyl chloride during the protection step and can also lead to the slow hydrolysis of the tosylate protecting group.[6]

Q3: How can I detect if my tosyl group has been prematurely cleaved?

A3: The most common methods for detecting premature cleavage are thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. On a TLC plate, the appearance of a new, often more polar, spot corresponding to the deprotected compound is a clear indicator. In ¹H NMR, the disappearance of the characteristic aromatic signals of the tosyl group (typically two doublets in the 7-8 ppm region) and the appearance of signals corresponding to the unprotected functional group (e.g., a broad singlet for an N-H proton or a singlet for an O-H proton) would confirm cleavage.

Q4: Are there any common side reactions associated with tosyl group instability?

A4: Yes, besides complete cleavage, tosyl groups can participate in other unwanted reactions. One common side reaction is the conversion of a tosylate to the corresponding chloride, especially when tosyl chloride is used in the presence of a base like triethylamine (B128534).[7] Another possibility is rearrangement reactions, particularly in carbocation-mediated processes.[2]

Troubleshooting Guides

Issue 1: Loss of Tosyl Group During a Nucleophilic Substitution Reaction

Symptoms:

  • Formation of the deprotected starting material as a major byproduct.

  • Low yield of the desired substitution product.

  • Complex reaction mixture observed by TLC or NMR.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Nucleophile is too strong/basic 1. Lower the reaction temperature: This can decrease the rate of the undesired cleavage reaction more than the desired substitution. 2. Use a milder nucleophile: If possible, switch to a less basic or sterically hindered nucleophile. 3. Change the solvent: A more polar, aprotic solvent may favor the desired SN2 reaction over cleavage.
Prolonged reaction time 1. Monitor the reaction closely: Use TLC or LC-MS to determine the optimal reaction time and quench the reaction as soon as the starting material is consumed. 2. Use a more reactive leaving group: Consider using a mesylate (Ms) or triflate (Tf) group, which are even better leaving groups than tosylate and may allow for shorter reaction times at lower temperatures.[1]
Presence of impurities 1. Purify all reagents: Ensure the nucleophile, solvent, and starting material are free from water and other reactive impurities.

Experimental Workflow for Troubleshooting Nucleophilic Substitution:

G start Problem: Premature Tosyl Cleavage in Nucleophilic Substitution cause1 Is the nucleophile strongly basic? start->cause1 solution1a Lower Reaction Temperature cause1->solution1a Yes solution1b Use a Milder Nucleophile cause1->solution1b Yes cause2 Is the reaction time prolonged? cause1->cause2 No solution1a->cause2 solution1b->cause2 solution2a Monitor Reaction Closely cause2->solution2a Yes solution2b Consider a More Reactive Leaving Group (e.g., Mesylate) cause2->solution2b Yes cause3 Are there impurities in the reaction? cause2->cause3 No solution2a->cause3 solution2b->cause3 solution3 Purify All Reagents cause3->solution3 Yes end Problem Resolved cause3->end No solution3->end

Caption: Troubleshooting workflow for premature tosyl group cleavage during nucleophilic substitution.

Issue 2: Tosyl Group Cleavage During Work-up or Purification

Symptoms:

  • The desired product is observed in the crude reaction mixture but is lost after work-up or column chromatography.

  • Streaking or decomposition on the TLC plate during analysis.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Acidic or basic work-up conditions 1. Use neutral work-up conditions: Wash with saturated sodium bicarbonate solution to neutralize any acid, and use brine to remove water. Avoid strong acids or bases. 2. Minimize contact time: Perform the work-up as quickly as possible.
Silica (B1680970) gel-mediated cleavage 1. Deactivate the silica gel: Pre-treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites. 2. Use an alternative stationary phase: Consider using neutral alumina (B75360) or a different type of chromatography resin. 3. Minimize contact time: Run the column as quickly as possible.
Thermal decomposition on rotovap 1. Use low temperature: Remove the solvent under reduced pressure at or below room temperature.

Data Presentation

Table 1: Comparative Stability of Common Sulfonate Protecting Groups
Protecting GroupAbbreviationRelative Stability to AcidRelative Stability to BaseCommon Deprotection Methods
TosylTsModerateHighHBr/AcOH, Na/NH₃, SmI₂[3][8]
MesylMsModerateHighSimilar to Tosyl
NosylNsHighLowThiophenol, K₂CO₃[8]
BrosylBsModerateHighSimilar to Tosyl
TriflateTfLowModerateVery labile, often used as a leaving group rather than a protecting group.

Note: Stability is relative and can be substrate-dependent.

Table 2: Orthogonal Protecting Group Strategies with Tosyl

This table provides examples of protecting groups that can be removed under conditions that do not affect the tosyl group, allowing for selective deprotection in multi-step syntheses.[9][10][11]

Functional GroupOrthogonal Protecting GroupDeprotection ConditionTosyl Group Stability
AmineBoc (tert-Butoxycarbonyl)Strong Acid (e.g., TFA)Stable
AmineFmoc (9-Fluorenylmethyloxycarbonyl)Base (e.g., Piperidine)Stable
AlcoholSilyl Ethers (e.g., TBS, TIPS)Fluoride source (e.g., TBAF)Stable
AlcoholBenzyl Ether (Bn)Hydrogenolysis (H₂, Pd/C)Stable
Carboxylic AcidBenzyl Ester (Bn)Hydrogenolysis (H₂, Pd/C)Stable
Carboxylic Acidtert-Butyl EsterStrong Acid (e.g., TFA)Stable

Logical Relationship for Selecting an Orthogonal Protecting Group:

G start Need to Protect Another Functional Group amine Is it an Amine? start->amine alcohol Is it an Alcohol? start->alcohol acid Is it a Carboxylic Acid? start->acid boc Use Boc (Acid Labile) amine->boc fmoc Use Fmoc (Base Labile) amine->fmoc silyl Use Silyl Ether (Fluoride Labile) alcohol->silyl benzyl_ether Use Benzyl Ether (Hydrogenolysis) alcohol->benzyl_ether benzyl_ester Use Benzyl Ester (Hydrogenolysis) acid->benzyl_ester tbutyl_ester Use t-Butyl Ester (Acid Labile) acid->tbutyl_ester

Caption: Decision tree for selecting an orthogonal protecting group to be used with a tosyl group.

Experimental Protocols

Protocol 1: General Procedure for Tosylation of a Primary Alcohol

This protocol is a standard method for the protection of a primary alcohol as a tosylate.

Materials:

  • Primary alcohol

  • Tosyl chloride (TsCl)

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

  • Add tosyl chloride (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 30 °C.

  • Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine if the product is sensitive) or by recrystallization.

Protocol 2: Deprotection of a Tosylamide using Samarium(II) Iodide

This protocol describes a mild method for the deprotection of a tosyl-protected amine using samarium(II) iodide (SmI₂).[12][13]

Materials:

  • Tosylamide

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Tetrahydrofuran (THF, anhydrous)

  • Methanol (B129727) (anhydrous)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the tosylamide (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add the 0.1 M solution of SmI₂ in THF (typically 2.5-3.0 eq) via syringe until the characteristic deep blue color of SmI₂ persists.

  • Add anhydrous methanol (4.0 eq) to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 30-60 minutes, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution at -78 °C and then allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Validation & Comparative

The Pivotal Role of Linkers in PROTAC Efficacy: A Comparative Analysis of Boc-Aminooxy-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that bridges the two. While much attention is given to the protein-binding ligands, the linker itself plays a critical, and often underestimated, role in the overall efficacy of the PROTAC. This guide provides a comparative overview of Boc-Aminooxy-PEG4-Tos, a polyethylene (B3416737) glycol (PEG)-based linker, and other common PROTAC linkers, supported by experimental data and detailed methodologies for their evaluation.

Understanding the PROTAC Mechanism and the Linker's Function

PROTACs function by forming a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI.[2] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3] The chemical linker is not merely a passive tether; its length, composition, and flexibility are critical determinants of the stability and geometry of this ternary complex, which in turn dictates the efficiency of protein degradation.[4][5]

The choice of linker can significantly impact a PROTAC's physicochemical properties, including its solubility and cell permeability.[5][6] PEG linkers, like this compound, are frequently employed to enhance the aqueous solubility of PROTAC molecules.[7]

This compound: A Closer Look

This compound is a bifunctional linker featuring a Boc-protected aminooxy group and a terminal tosyl group, connected by a four-unit polyethylene glycol (PEG4) chain.[8][9] The PEG4 component imparts hydrophilicity and flexibility. The Boc-protected aminooxy group, after deprotection, can react with aldehydes or ketones to form stable oxime linkages.[10] The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions for conjugation to a ligand.[11][12]

The structure of this compound is tert-butyl N-{2-[2-(2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethoxy)ethoxy]ethoxy}carbamate.[8]

Comparing PROTAC Linker Performance: Experimental Data

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy.[13] The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths in PROTACs targeting various proteins.

Table 1: Impact of Linker Length and Composition on BRD4 Degradation

PROTACLinker CompositionLinker Length (atoms)E3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
dBET1PEG~12Pomalidomide (CRBN)< 100> 80HeLa
ARV-825PEG~18Pomalidomide (CRBN)< 1> 90Burkitt's Lymphoma
MZ1PEG~11VHL ligand~25> 90HeLa
PROTAC 1PEGOptimizedPomalidomide (CRBN)< 1Not SpecifiedBurkitt's Lymphoma

Data synthesized from multiple sources.[14][15][16][17]

Table 2: Impact of Linker Type on BTK Degradation

PROTACLinker TypeE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
PTD10PEGPomalidomide (CRBN)0.5 ± 0.2> 95Ramos
RC-3PEGPomalidomide (CRBN)< 10> 85Mino
Compound 3eRigidified LinkerLenalidomide (CRBN)Not SpecifiedPotent DegradationNot Specified

Data synthesized from multiple sources.[18][19][20]

Table 3: Impact of Linker Length on KRAS G12C Degradation

PROTACLinker CompositionE3 Ligase LigandDC50 (µM)Dmax (%)Cell Line
LC-2PEG-basedVHL ligand0.59 ± 0.2> 75NCI-H2030

Data synthesized from multiple sources.[21][22]

From the available data, it is evident that PEG-based linkers are effective in promoting potent degradation of various target proteins. The optimal length of the PEG linker, however, is target-dependent and requires empirical determination.[14]

Experimental Protocols for PROTAC Linker Evaluation

A rigorous evaluation of PROTAC linkers involves a series of in vitro and cell-based assays to determine their impact on ternary complex formation, protein degradation, and cellular activity.

Protein Degradation Assay (Western Blot)

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[13]

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).

  • Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard assay like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Use a chemiluminescent substrate and an imaging system to visualize the protein bands. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from the resulting dose-response curves.[13]

Ternary Complex Formation Assays

Several biophysical techniques can be employed to measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

  • Surface Plasmon Resonance (SPR): This technique can measure the binding affinities and kinetics of the PROTAC to both the target protein and the E3 ligase individually, as well as the formation of the ternary complex.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the binary and ternary interactions.

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that can quantify the engagement of the PROTAC with its target protein and the E3 ligase, providing insights into intracellular ternary complex formation.

Cell Permeability Assays

Assessing the ability of a PROTAC to cross the cell membrane is crucial for its biological activity.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium, to assess both passive and active transport mechanisms.

Visualizing Key Pathways and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Ub->E1 E2 E2 E1->E2 ATP E2->E3_Ligase Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Linker Evaluation Workflow Start PROTAC Synthesis (with different linkers) Biophysical_Assays Biophysical Assays (SPR, ITC) Start->Biophysical_Assays Cell_Permeability Cell Permeability Assays (PAMPA, Caco-2) Start->Cell_Permeability Degradation_Assay Protein Degradation Assay (Western Blot) Biophysical_Assays->Degradation_Assay Cell_Permeability->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis Lead_Optimization Lead Linker Optimization Data_Analysis->Lead_Optimization

References

A Comparative Guide to Amine-Reactive PEG4 Linkers: Tosylate vs. Mesylate Leaving Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the choice of linker is paramount to the efficacy and stability of the final conjugate. Bifunctional linkers, such as those from the Boc-Aminooxy-PEG4 series, offer a versatile platform for attaching molecules to proteins, antibodies, or other biomolecules. A key feature of these linkers is the leaving group, which dictates the efficiency of the conjugation reaction. This guide provides an objective, data-supported comparison of Boc-Aminooxy-PEG4-Tos, which features a tosylate leaving group, with analogous linkers bearing a mesylate group.

The Role of the Leaving Group in Bioconjugation

The Boc-Aminooxy-PEG4-X linker has two key functionalities. The Boc-protected aminooxy group, after deprotection, is used for subsequent conjugation to an aldehyde or ketone-modified biomolecule, forming a highly stable oxime bond. The other end of the linker possesses a leaving group (X), in this case, a tosylate or a mesylate. This group is displaced by a nucleophile, such as a cysteine thiol or a lysine (B10760008) amine on a biomolecule, in a nucleophilic substitution reaction. The efficiency of this reaction is largely dependent on the ability of the leaving group to depart.

Performance Comparison: Tosylate vs. Mesylate

The performance of a leaving group is inversely related to the pKa of its conjugate acid; a more stable anion (the leaving group) comes from a stronger acid. This stability directly influences the rate of nucleophilic substitution reactions.

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative SN2 Reaction Rate
Tosylate-OTsp-Toluenesulfonic Acid~ -2.81
Mesylate-OMsMethanesulfonic Acid~ -1.9~0.6

This data is based on generalized nucleophilic substitution reactions and may vary depending on the specific reaction conditions and substrates.

As the data indicates, the tosylate group is generally a better leaving group than the mesylate group, leading to faster reaction kinetics in SN2 reactions. This is attributed to the greater stability of the tosylate anion due to resonance delocalization of the negative charge across the sulfonate group and the aromatic ring. While mesylate is also a good leaving group, its slightly lower reactivity may necessitate longer reaction times or harsher conditions to achieve comparable yields.

One supplier of PEG linkers notes that PEG Mesylate exhibits higher reactivity but lower stability compared to PEG Tosylate, although quantitative data to support this claim is not provided.[1]

Experimental Protocols

Below are representative protocols for the use of this compound in a typical two-step bioconjugation workflow: 1) conjugation to a thiol-containing biomolecule via nucleophilic substitution, and 2) deprotection of the Boc group and subsequent oxime ligation to an aldehyde-modified molecule.

Protocol 1: Conjugation of this compound to a Thiol-Containing Peptide

Objective: To attach the linker to a cysteine residue on a peptide.

Materials:

  • Peptide with a single cysteine residue

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethylformamide (DMF)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • HPLC system for purification

Procedure:

  • Dissolve the peptide in PBS to a final concentration of 1 mg/mL.

  • Add TCEP to a final concentration of 1 mM to ensure the cysteine thiol is in its reduced form. Incubate for 30 minutes at room temperature.

  • Dissolve this compound in a minimal amount of DMF and add it to the peptide solution in a 10-fold molar excess.

  • Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the peptide-linker conjugate by reverse-phase HPLC.

  • Lyophilize the purified conjugate and store at -20°C.

Protocol 2: Deprotection and Oxime Ligation

Objective: To deprotect the aminooxy group and conjugate it to an aldehyde-containing molecule.

Materials:

  • Lyophilized peptide-linker conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Aldehyde-modified molecule

  • Aniline (B41778) (as catalyst)

  • HPLC system for purification

Procedure:

  • Dissolve the peptide-linker conjugate in a solution of 50% TFA in DCM.

  • Incubate for 30 minutes at room temperature to remove the Boc protecting group.

  • Remove the TFA and DCM under a stream of nitrogen and lyophilize to obtain the deprotected peptide-linker.

  • Dissolve the deprotected peptide-linker and a 5-fold molar excess of the aldehyde-modified molecule in an aniline-containing buffer (e.g., 100 mM aniline in PBS, pH 6.0).

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitor the formation of the final conjugate by LC-MS.

  • Purify the final conjugate by reverse-phase HPLC.

Visualizing the Workflow

The following diagrams illustrate the chemical structures and the experimental workflow.

Caption: Chemical structures of this compound and its mesylate analog.

G A Start: Thiol-containing Biomolecule B Add Boc-Aminooxy-PEG4-X (X = Tos or Ms) A->B C Nucleophilic Substitution Reaction B->C D Purification of Biomolecule-Linker Conjugate C->D E Boc Deprotection (Acidic Conditions) D->E F Add Aldehyde-modified Molecule E->F G Oxime Ligation F->G H Final Purified Conjugate G->H

Caption: A typical bioconjugation workflow using a Boc-Aminooxy-PEG4-X linker.

Conclusion

For researchers, scientists, and drug development professionals, the choice between a tosylate and a mesylate leaving group on a Boc-Aminooxy-PEG4 linker will depend on the specific requirements of their application. The tosylate derivative generally offers faster reaction kinetics for the initial nucleophilic substitution step, which can be advantageous for sensitive biomolecules or when shorter reaction times are desired. However, the mesylate analog remains a viable and effective alternative. The ultimate decision should be guided by empirical testing and optimization for the specific substrates and desired outcomes of the bioconjugation. The high stability of the subsequently formed oxime bond is a significant advantage of this linker class, irrespective of the initial leaving group.

References

The PEG4 Spacer: A Sweet Spot for Optimizing Bioconjugate Performance

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Polyethylene (B3416737) Glycol (PEG) spacers reveals that the discrete PEG4 chain often provides an optimal balance of hydrophilicity, flexibility, and spatial separation for enhancing the therapeutic efficacy of bioconjugates. This guide provides an objective comparison of PEG4 with shorter and longer PEG chains, supported by experimental data, to assist researchers, scientists, and drug development professionals in linker design and optimization.

In the intricate landscape of bioconjugation, the linker connecting a payload to a biological moiety is a critical determinant of the conjugate's overall performance. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a gold standard due to its ability to favorably modulate the physicochemical and pharmacological properties of complex biomolecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and radiolabeled peptides.[1][2][3] The length of the PEG chain is a crucial parameter, and a growing body of evidence suggests that a discrete chain of four ethylene (B1197577) glycol units (PEG4) frequently offers a superior combination of benefits compared to both shorter and longer PEG spacers.[1][4]

The primary advantages of a PEG4 spacer lie in its ability to enhance solubility and stability, reduce immunogenicity, and provide optimal spatial separation between the conjugated molecules, all while minimizing potential drawbacks associated with longer PEG chains, such as reduced binding affinity or cytotoxicity.[1][3]

Comparative Analysis of PEG Spacer Length

The selection of an appropriate PEG spacer length is a balancing act to achieve the desired therapeutic window.[2] While longer PEG chains can further enhance solubility and circulation half-life, they can also introduce steric hindrance, potentially compromising the biological activity of the targeting moiety or the efficacy of the payload.[5][6] Conversely, shorter PEG chains may not provide sufficient hydrophilicity or spatial separation.

Data Presentation: Quantitative Comparison of PEG Spacer Performance

The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on key performance indicators of bioconjugates.

Table 1: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)
PEG Spacer Length Average DAR Reference
PEG42.5[2]
PEG65.0[2]
PEG84.8[2]
PEG123.7[2]
PEG243.0[2]
This data suggests that intermediate-length PEG spacers (PEG6 and PEG8) can sometimes achieve higher drug loading in ADCs compared to shorter (PEG4) or very long (PEG24) spacers.[7]
Table 2: Impact of PEG Spacer Length on Pharmacokinetics and In Vivo Performance of a Radiolabeled Bombesin Analog
Conjugate LogD (Hydrophilicity) Serum Stability (T1/2 in hours) Tumor Uptake (%ID/g at 4h) Tumor-to-Kidney Ratio (at 4h)
177Lu-DOTA-PEG2-Antagonist-1.95246 ± 4--
177Lu-DOTA-PEG4-Antagonist--High7.8
177Lu-DOTA-PEG6-Antagonist-584 ± 20High9.7
177Lu-DOTA-PEG12-Antagonist-2.22Reverses trend--
Data from a study on bombesin-based radiolabeled antagonists indicates that PEG4 and PEG6 analogs demonstrated significantly better properties, with high tumor uptake and excellent tumor-to-kidney ratios.[4] Increasing spacer length generally increased hydrophilicity and serum stability, though the trend appeared to reverse with the PEG12 analog.[4]
Table 3: Effect of PEG Spacer Length on Kidney Uptake of a Radiolabeled Ligand
Conjugate Reduction in Kidney Uptake Reference
Radiolabeled Ligand (No PEG)-[1]
Radiolabeled Ligand-PEG4~10-fold reduction[1]
Radiolabeled Ligand-PEG8~5-fold reduction[1]
This study highlights that a PEG4 spacer was more effective at reducing kidney uptake of a radiolabeled ligand compared to a longer PEG8 spacer, suggesting an optimal length for minimizing off-target accumulation in certain applications.[1]

Key Advantages of the PEG4 Spacer

  • Enhanced Solubility and Stability: Many potent therapeutic payloads are hydrophobic, leading to aggregation and reduced stability of the bioconjugate.[1] The hydrophilic nature of the PEG4 spacer improves the overall water solubility of the conjugate, preventing aggregation and facilitating formulation.[1][3] This also protects the conjugate from enzymatic degradation, enhancing its stability in biological fluids.[1]

  • Optimal Spacing and Reduced Steric Hindrance: The defined length of a PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the conjugated molecules.[1] This spacing is often sufficient to prevent the payload from interfering with the binding site of an antibody or protein, thereby maintaining its biological activity.[1] While longer chains provide more separation, they can also introduce steric hindrance that may negatively impact binding affinity.[5]

  • Improved Pharmacokinetics and Biodistribution: By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life.[1] Critically, as shown in the data, PEG4 can be more effective than longer chains like PEG8 at reducing undesirable accumulation in organs such as the kidneys, leading to a better therapeutic index.[1]

  • Reduced Immunogenicity: The PEG4 spacer can create a protective hydration shell around the bioconjugate, which can mask immunogenic epitopes on the payload or linker, thereby reducing the risk of an immune response.[1]

Experimental Protocols

The following are representative protocols for key experiments cited in the comparison of different length PEG spacers.

Synthesis and Characterization of an Antibody-Drug Conjugate (ADC)

This protocol describes the conjugation of a drug-linker containing a PEG spacer to an antibody.

Materials:

  • Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.

  • Drug-Linker-PEGn-Maleimide (where n = 2, 4, 6, 8, 12, etc.) dissolved in anhydrous DMSO.

  • Reducing agent (e.g., TCEP-HCl).

  • Quenching buffer (e.g., N-acetylcysteine).

  • Desalting columns or dialysis cassettes for purification.

Procedure:

  • Antibody Reduction: The antibody is partially reduced by incubation with a molar excess of a reducing agent like TCEP-HCl to expose free sulfhydryl groups on the cysteine residues.

  • Conjugation: The Drug-Linker-PEGn-Maleimide is added to the reduced antibody solution and incubated to allow for the covalent bond formation between the maleimide (B117702) group and the antibody's sulfhydryl groups.

  • Quenching: The reaction is quenched by adding an excess of a quenching agent like N-acetylcysteine to react with any unreacted maleimide groups.

  • Purification: The resulting ADC is purified using size-exclusion chromatography (SEC) or dialysis to remove unconjugated drug-linkers and other small molecules.[8]

Characterization:

  • Drug-to-Antibody Ratio (DAR): Determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.[2] Hydrophobic Interaction Chromatography (HIC) can also be used to determine the distribution of different DAR species.[2]

  • Aggregation: Analyzed by size-exclusion chromatography (SEC).

  • In vitro Cytotoxicity: Assessed using cell-based assays on target cancer cell lines.

In Vivo Pharmacokinetic and Biodistribution Study

This protocol describes the evaluation of the in vivo behavior of a bioconjugate with varying PEG spacer lengths.

Materials:

  • Bioconjugates with different PEG spacer lengths (e.g., Radiolabeled-Peptide-PEGn).

  • Animal model (e.g., tumor-bearing nude mice).

  • Instrumentation for detecting the label (e.g., gamma counter for radiolabels).

Procedure:

  • Administration: The bioconjugates are administered to the animal models, typically via intravenous injection.

  • Sample Collection: At various time points (e.g., 1h, 4h, 24h, 48h), blood samples are collected.[4] At the end of the study, animals are euthanized, and major organs (tumor, kidneys, liver, spleen, etc.) are harvested.

  • Quantification: The amount of the bioconjugate in the blood and organs is quantified by measuring the signal from the label.

  • Data Analysis: Pharmacokinetic parameters (e.g., half-life, clearance) are calculated from the blood concentration-time data. Biodistribution is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[4]

Visualizing the Impact of PEG4 Spacers

The following diagrams illustrate key concepts related to the use of PEG spacers in bioconjugation.

G cluster_0 Bioconjugate Components cluster_1 Linker with PEG4 Spacer cluster_2 Resulting Bioconjugate Antibody Antibody Targeting Moiety Linker Linker Cleavable/Non-cleavable PEG4 Spacer Antibody->Linker:f0 Payload Payload Drug, Toxin, or Fluorophore ADC Antibody-Drug Conjugate (ADC) Linker->Payload Attachment Chemistry

Figure 1: Structure of a bioconjugate with a PEG4 spacer.

G start Start: Reduced Antibody & Drug-Linker-PEGn conjugation Conjugation Reaction start->conjugation quenching Quenching (e.g., N-acetylcysteine) conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification characterization Characterization (DAR, Aggregation, Potency) purification->characterization end Purified Bioconjugate characterization->end

Figure 2: Experimental workflow for bioconjugate synthesis.

G cluster_0 PEG Spacer Length cluster_1 Bioconjugate Properties Shorter Shorter PEG (e.g., PEG2) Solubility Solubility/ Stability Shorter->Solubility Moderate Increase PK Pharmacokinetics (Half-life) Shorter->PK Modest Improvement Binding Binding Affinity Shorter->Binding Minimal Impact Efficacy Therapeutic Efficacy Shorter->Efficacy Context-Dependent PEG4 PEG4 (Optimal Balance) PEG4->Solubility Significant Increase PEG4->PK Good Improvement PEG4->Binding Generally Maintained PEG4->Efficacy Often Optimized Longer Longer PEG (e.g., PEG8, PEG12) Longer->Solubility High Increase Longer->PK Excellent Improvement Longer->Binding Potential Decrease (Steric Hindrance) Longer->Efficacy Potential Decrease

Figure 3: Relationship between PEG spacer length and key bioconjugate properties.

References

Confirming Success: A Guide to Analytical Techniques for Boc-Aminooxy-PEG4-Tos Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the broader scientific community, the successful conjugation of molecules is a critical step. When employing a versatile linker like Boc-Aminooxy-PEG4-Tos, rigorous analytical confirmation is paramount to ensure the desired product has been formed and is pure. This guide provides a comparative overview of key analytical techniques to validate the conjugation process, offering insights into their principles, experimental protocols, and relative performance.

The Conjugation Reaction: An Overview

This compound is a bifunctional linker designed for a two-step conjugation process. The tosyl group serves as an excellent leaving group for nucleophilic substitution, allowing the linker to be attached to a primary molecule. Following this, the Boc (tert-butyloxycarbonyl) protecting group on the aminooxy functionality is removed under acidic conditions. The deprotected aminooxy group is then ready to react with an aldehyde or ketone on a second molecule to form a stable oxime linkage.

Below is a diagram illustrating the general workflow of a two-step conjugation using this compound.

G cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Oxime Ligation Molecule_A Molecule A (with nucleophile, e.g., -OH, -SH, -NH2) Intermediate Boc-Aminooxy-PEG4-Molecule_A Molecule_A->Intermediate Reacts with Boc_Linker This compound Boc_Linker->Intermediate Tosyl group displacement Deprotection Acidic Deprotection Intermediate->Deprotection Deprotected_Intermediate H2N-O-PEG4-Molecule_A Deprotection->Deprotected_Intermediate Final_Conjugate Molecule_B-Oxime-PEG4-Molecule_A Deprotected_Intermediate->Final_Conjugate Forms oxime bond with Molecule_B Molecule B (with aldehyde/ketone) Molecule_B->Final_Conjugate

Caption: General workflow for a two-step conjugation using this compound.

Comparison of Key Analytical Techniques

Several analytical techniques can be employed to confirm the successful synthesis of the final conjugate. The choice of method often depends on the nature of the conjugated molecules, the required level of detail, and the available instrumentation.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
¹H NMR Spectroscopy Measures the magnetic properties of hydrogen nuclei.Structural confirmation, degree of PEGylation, reaction completion.Quantitative, provides detailed structural information.Lower sensitivity, can be complex for large biomolecules.[1]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Molecular weight of the conjugate, confirmation of PEG addition, identification of conjugation sites (with MS/MS).[2][3][4]High sensitivity and accuracy, suitable for large molecules.[5][6][7][8]Polydispersity of PEG can complicate spectra, may not be quantitative without standards.[5]
HPLC (SEC & RP) Separates molecules based on size (SEC) or hydrophobicity (RP).Purity of the conjugate, separation of reactants and products, estimation of aggregation.[9][10][11][12]Robust, quantitative, widely available.Indirect method for structural confirmation, resolution can be challenging for complex mixtures.
SDS-PAGE Separates proteins based on molecular weight.Confirmation of conjugation to proteins (band shift), assessment of purity.Simple, inexpensive, widely used for proteins.Low resolution, not suitable for small molecules, provides only molecular weight estimation.

Experimental Protocols

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the conjugate and determine the degree of PEGylation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) to a final volume of 0.5-0.7 mL in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters to set include the number of scans (typically 16-64 for sufficient signal-to-noise), relaxation delay, and spectral width.

  • Data Analysis:

    • Identify the characteristic peaks of the PEG linker (typically a large singlet around 3.6 ppm).

    • Look for the disappearance of the tosyl group protons (aromatic signals around 7.5-7.8 ppm) and the Boc group protons (singlet around 1.4 ppm) from the starting linker.

    • Identify characteristic peaks from both conjugated molecules.

    • To determine the degree of PEGylation on a protein, compare the integration of the PEG methylene (B1212753) protons to the integration of a well-resolved protein resonance.[4][13] For accurate quantification, it is important to account for ¹³C satellite peaks of the PEG backbone.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the final conjugate.

Methodology:

  • Sample Preparation: Prepare the sample according to the type of mass spectrometry being used (e.g., ESI-MS or MALDI-TOF). For ESI-MS, dilute the sample in a suitable solvent such as acetonitrile/water with 0.1% formic acid. For MALDI-TOF, co-crystallize the sample with a suitable matrix (e.g., sinapinic acid for proteins) on a target plate.

  • Data Acquisition:

    • ESI-MS: Infuse the sample into the mass spectrometer. Acquire data over a relevant m/z range.

    • MALDI-TOF: Analyze the sample spot using the laser.

  • Data Analysis: Deconvolute the resulting spectrum (for ESI-MS) to obtain the zero-charge mass of the conjugate. The expected mass should be the sum of the masses of the two starting molecules and the PEG4 linker, minus the mass of the leaving group and water. The polydispersity of PEG can lead to a distribution of masses.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the conjugate and separate it from starting materials and byproducts.

Methodology:

  • Size-Exclusion Chromatography (SEC-HPLC):

    • Mobile Phase: Prepare an appropriate aqueous buffer (e.g., phosphate-buffered saline).

    • Column: Use a SEC column with a suitable pore size for the expected molecular weight of the conjugate.

    • Sample Preparation: Dissolve the sample in the mobile phase.

    • Analysis: Inject the sample and monitor the elution profile, typically with a UV detector at 280 nm for proteins. The conjugate should elute earlier than the unconjugated smaller molecules.[9][10][11][12]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Mobile Phase: Typically a gradient of water and an organic solvent (e.g., acetonitrile), both containing a modifier like 0.1% trifluoroacetic acid (TFA).

    • Column: A C4 or C18 column is commonly used for proteins and peptides.

    • Sample Preparation: Dissolve the sample in the initial mobile phase.

    • Analysis: Inject the sample and run the gradient. The conjugate will have a different retention time compared to the starting materials due to the change in hydrophobicity.

Logical Workflow for Conjugation Analysis

The following diagram illustrates a logical workflow for the analysis of the conjugation reaction.

G Start Conjugation Reaction Mixture HPLC_Analysis HPLC Analysis (SEC or RP) Start->HPLC_Analysis Purity_Check Purity > 95%? HPLC_Analysis->Purity_Check Purification Purification Step Purity_Check->Purification No MS_Analysis Mass Spectrometry (ESI-MS or MALDI-TOF) Purity_Check->MS_Analysis Yes Purification->HPLC_Analysis Correct_Mass Correct Molecular Weight? MS_Analysis->Correct_Mass NMR_Analysis ¹H NMR Spectroscopy Correct_Mass->NMR_Analysis Yes Troubleshoot Troubleshoot Reaction/ Purification Correct_Mass->Troubleshoot No Correct_Structure Correct Structure? NMR_Analysis->Correct_Structure Success Successful Conjugation Confirmed Correct_Structure->Success Yes Correct_Structure->Troubleshoot No

Caption: A logical workflow for the analysis and confirmation of a bioconjugation reaction.

Alternative Conjugation Chemistries

While oxime ligation is a robust method, other bifunctional linkers with different reactive groups are available and may be more suitable for specific applications.

Linker TypeReactive GroupsReaction ChemistryAdvantages
NHS-PEG-Maleimide N-hydroxysuccinimide ester and MaleimideAmine-reactive (NHS) and Thiol-reactive (Maleimide)Well-established chemistry, high reactivity.[14][15]
Azide-PEG-Alkyne Azide and AlkyneClick Chemistry (CuAAC or SPAAC)Bioorthogonal, high efficiency, and specificity.[13][16]
Hydrazide-PEG-NHS Hydrazide and NHS esterHydrazone formation with aldehydes/ketones and amine reactionForms a stable hydrazone bond.

The choice of linker and conjugation chemistry should be guided by the functional groups available on the molecules to be conjugated, the desired stability of the linkage, and the reaction conditions required.

By employing a combination of these analytical techniques, researchers can confidently confirm the successful conjugation using this compound, ensuring the integrity and purity of their final product for downstream applications.

References

A Comparative Guide to the Mass Spectrometry Analysis of Molecules Synthesized with Boc-Aminooxy-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker for bioconjugation is a critical decision that significantly impacts the properties and analyzability of the final molecule. Boc-Aminooxy-PEG4-Tos is a popular heterobifunctional linker that enables the conjugation of molecules through a stable oxime bond. This guide provides an objective comparison of the mass spectrometry (MS) analysis of molecules synthesized using this compound with common alternatives, supported by experimental data and detailed protocols.

Introduction to this compound and Its Alternatives

This compound is a versatile linker featuring a Boc-protected aminooxy group and a tosyl group, separated by a four-unit polyethylene (B3416737) glycol (PEG) spacer. The aminooxy group, after deprotection, reacts with aldehydes or ketones to form a stable oxime linkage, a reaction known for its high chemoselectivity and biocompatibility. The tosyl group is an excellent leaving group for nucleophilic substitution reactions. This linker is frequently employed in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

This guide compares this compound with two primary alternatives:

  • Maleimide-PEG4 Linkers: These linkers react with free thiol groups (cysteines) to form a thioether bond. This is a widely used bioconjugation strategy.

  • Polysarcosine (PSar) Linkers: As an alternative to PEG, polysarcosine is a biodegradable and potentially less immunogenic polymer. PSar linkers can be functionalized with various reactive groups for conjugation.

Performance Comparison in Mass Spectrometry Analysis

The choice of linker can influence the outcome of mass spectrometry analysis in several ways, including ionization efficiency, fragmentation patterns, and the overall complexity of the resulting spectra.

Performance MetricThis compound (Oxime Linkage)Maleimide-PEG4 Linker (Thioether Linkage)Polysarcosine (PSar) Linker
Linkage Stability Highly stable under typical MS conditions.The thiosuccinimide intermediate can be prone to hydrolysis or retro-Michael addition, potentially leading to heterogeneity in the sample.[1][2]Stable amide or other linkages are typically used for conjugation.
Ionization Efficiency Generally good, comparable to other PEGylated molecules. The presence of the PEG chain can enhance solubility and ionization.Can be influenced by the stability of the linkage. Heterogeneity can lead to a distribution of signals.PSar is also a hydrophilic polymer and is expected to have good ionization properties, similar to PEG.[3][4][5]
Fragmentation Pattern Fragmentation of the oxime bond is possible under CID, which can be useful for structural elucidation.[6][7][8][9] The PEG chain itself can fragment, producing a characteristic pattern.Fragmentation can occur at the thioether linkage and the succinimide (B58015) ring, providing information about the conjugation site.[10][11]Fragmentation will depend on the specific linkage chemistry used. The polysarcosine backbone will have its own characteristic fragmentation pattern.
Spectral Complexity The monodisperse nature of the PEG4 linker simplifies the spectrum compared to polydisperse PEG.The potential for side reactions can increase spectral complexity.Monodisperse PSar linkers will produce simpler spectra than polydisperse polymers.
Data Interpretation Generally straightforward due to the stability and defined mass of the linker.Can be more complex due to potential isomers and degradation products of the linker.[10][12]Similar to PEG, with the need to account for the different repeating unit mass of sarcosine.

Experimental Workflows and Signaling Pathways

A common application for linkers like this compound is in the synthesis of PROTACs. The following workflow illustrates the mass spectrometry analysis of a PROTAC designed to induce the degradation of the BRD4 protein, a key target in cancer therapy.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_ms_analysis Mass Spectrometry Analysis This compound This compound Deprotection Boc Deprotection (e.g., TFA) This compound->Deprotection BRD4_Ligand_CHO BRD4 Ligand (with Aldehyde) Oxime_Ligation Oxime Ligation BRD4_Ligand_CHO->Oxime_Ligation E3_Ligase_Ligand E3 Ligase Ligand (e.g., for VHL/CRBN) Final_PROTAC BRD4-targeting PROTAC E3_Ligase_Ligand->Final_PROTAC Coupling Deprotection->Oxime_Ligation Oxime_Ligation->Final_PROTAC Cell_Treatment Treat Cells with PROTAC Final_PROTAC->Cell_Treatment Cell_Lysis Cell Lysis & Protein Extraction Cell_Treatment->Cell_Lysis Protein_Digestion Protein Digestion (e.g., Trypsin) Cell_Lysis->Protein_Digestion LC_MSMS LC-MS/MS Analysis (e.g., Orbitrap) Protein_Digestion->LC_MSMS Data_Analysis Data Analysis (Quantification of BRD4 levels) LC_MSMS->Data_Analysis PROTAC_Signaling PROTAC PROTAC (BRD4-Linker-E3 Ligand) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3 Ligase) PROTAC->Ternary_Complex BRD4 BRD4 Protein (Target) BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination proximity-induced Ub_BRD4 Ubiquitinated BRD4 Ubiquitination->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Degradation Degradation Ub_BRD4->Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

References

A Researcher's Guide to Interpreting NMR Spectra for Boc-Aminooxy-PEG4-Tos and Its Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in bioconjugation, drug delivery, and proteomics, the bifunctional linker Boc-Aminooxy-PEG4-Tos is a valuable tool. Its unique structure, featuring a Boc-protected aminooxy group and a reactive tosyl group connected by a flexible tetraethylene glycol (PEG) spacer, allows for a range of conjugation strategies. A thorough understanding of its nuclear magnetic resonance (NMR) spectra is crucial for verifying its structure, monitoring its reactions, and characterizing the resulting products. This guide provides a comprehensive comparison of the NMR spectra of this compound and its derivatives, supported by experimental data and protocols.

Interpreting the ¹H and ¹³C NMR Spectra of this compound

The chemical structure of this compound dictates a specific pattern of signals in its ¹H and ¹³C NMR spectra. By analyzing the chemical shifts, multiplicities, and integrations of these signals, researchers can confirm the integrity of the molecule.

Structure of this compound:

Caption: Chemical structure of this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts:

A detailed breakdown of the expected chemical shifts for each part of the molecule is presented in the table below. These values are based on typical chemical shifts for similar functional groups and may vary slightly depending on the solvent and instrument used.

Functional GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Boc Group -C(CH₃)₃~1.45 (s, 9H)~28.0 (q), ~80.0 (s)
-C=O-~156.0 (s)
PEG4 Linker -O-CH₂-CH₂-O-~3.60-3.70 (m, 12H)~70.0-71.0 (t)
-N-O-CH₂-~4.15 (t, 2H)~76.0 (t)
-CH₂-O-Ts~4.15 (t, 2H)~69.0 (t)
Tosyl Group Ar-CH₃~2.45 (s, 3H)~21.5 (q)
Ar-H (ortho to SO₂)~7.80 (d, 2H)~130.0 (d)
Ar-H (meta to SO₂)~7.35 (d, 2H)~128.0 (d)
Ar-C (ipso to SO₂)-~145.0 (s)
Ar-C (ipso to CH₃)-~133.0 (s)

Monitoring Reactions of this compound by NMR

The bifunctional nature of this compound allows for two primary types of reactions: nucleophilic substitution at the tosylated terminus and oxime ligation following deprotection of the aminooxy group. NMR spectroscopy is an invaluable tool for monitoring the progress of these reactions.

Nucleophilic Substitution of the Tosyl Group

The tosyl group is an excellent leaving group, readily displaced by nucleophiles such as amines, thiols, or azides. The successful substitution can be confirmed by the disappearance of the characteristic tosyl group signals in the NMR spectrum and the appearance of new signals corresponding to the introduced moiety.

Reaction Workflow:

G reagent This compound + Nucleophile (e.g., R-NH2) reaction Reaction in suitable solvent (e.g., DMF, CH3CN) reagent->reaction workup Aqueous workup and extraction reaction->workup purification Column chromatography workup->purification product Boc-Aminooxy-PEG4-NR-H purification->product nmr NMR Analysis product->nmr G start This compound deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection Step 1 intermediate H2N-O-PEG4-Tos deprotection->intermediate ligation Oxime Ligation (R-CHO or R-CO-R') intermediate->ligation Step 2 product R-CH=N-O-PEG4-Tos or R(R')C=N-O-PEG4-Tos ligation->product

Validating PROTAC Activity: A Comparative Guide to Functional Assays for PROTACs Synthesized with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.

This guide provides an objective comparison of functional assays used to validate the activity of PROTACs, with a focus on those synthesized using polyethylene (B3416737) glycol (PEG) linkers. While a variety of PEG linkers are commercially available for PROTAC synthesis, such as Boc-Aminooxy-PEG4-Tos , this guide will use a well-documented example of a PROTAC with a PEG4 linker to illustrate the validation process and compare its performance with alternatives. We will provide supporting experimental data and detailed methodologies for key experiments.

The Central Role of the Linker in PROTAC Function

The linker in a PROTAC is not merely a spacer; it plays a pivotal role in the molecule's overall activity.[1] The length, composition, and flexibility of the linker can significantly impact:

  • Ternary Complex Formation: An optimal linker length and conformation are crucial for the efficient formation of a stable and productive ternary complex.[2]

  • Physicochemical Properties: PEG linkers are known to enhance the aqueous solubility and can influence the cell permeability of PROTACs.[3]

  • Selectivity and Potency: The linker's structure can affect the selectivity of the PROTAC for its intended target and its overall degradation potency.

Comparative Performance of PROTACs with Different Linkers

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. This is often quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2]

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[2]

To illustrate the impact of the linker on PROTAC performance, the following table summarizes hypothetical data for a PROTAC targeting Protein X, synthesized with a PEG4 linker, and compares it to PROTACs with an alkyl linker and a more rigid piperazine-based linker.

Linker TypePROTACTarget ProteinCell LineDC50 (nM)Dmax (%)
PEG4 Linker PROTAC-PEG4 Protein X HEK293 25 95
Alkyl LinkerPROTAC-AlkylProtein XHEK29315070
Rigid Linker (Piperazine)PROTAC-RigidProtein XHEK2935090

This is hypothetical data for illustrative purposes.

Key Functional Assays for PROTAC Validation

A comprehensive validation of a PROTAC's activity involves a series of functional assays to confirm its mechanism of action.

Target Protein Degradation Assay (Western Blot)

This is the most fundamental assay to confirm that the PROTAC is inducing the degradation of the target protein.

Experimental Protocol:

  • Cell Culture and Treatment: Seed a suitable cell line (e.g., HEK293) in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[4]

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This assay confirms the formation of the essential POI-PROTAC-E3 ligase complex.

Experimental Protocol:

  • Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to induce degradation. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein, coupled to protein A/G beads, overnight at 4°C.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting: Elute the bound proteins from the beads and analyze the eluates by Western blotting for the presence of the target protein and the E3 ligase.

Ubiquitination Assay (in vitro)

This assay directly demonstrates that the PROTAC induces the ubiquitination of the target protein.

Experimental Protocol:

  • Reaction Setup: In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, the purified target protein, and the PROTAC.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Western Blot Analysis: Stop the reaction and analyze the mixture by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.

Cellular Viability Assay

This assay assesses the downstream functional consequence of target protein degradation, such as an anti-proliferative effect.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.

  • Incubation: Incubate the cells for a period relevant to the expected biological effect (e.g., 72 hours).

  • Viability Measurement: Measure cell viability using a commercially available kit, such as one based on ATP measurement (e.g., CellTiter-Glo®).

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the key processes in PROTAC validation.

PROTAC_Mechanism PROTAC PROTAC (e.g., with PEG4 Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (Target) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Target Degradation Proteasome->Degradation Experimental_Workflow cluster_CellBased Cell-Based Assays cluster_Biochemical Biochemical Assays A 1. Cell Treatment with PROTAC B 2. Western Blot for Degradation (DC50, Dmax) A->B C 3. Co-IP for Ternary Complex A->C D 4. Cellular Viability Assay A->D E 5. In Vitro Ubiquitination Assay A->E Inform Logical_Relationships cluster_Inputs PROTAC Variants cluster_Outputs Performance Metrics PEG4 PROTAC with This compound Linker Potency Potency (DC50) PEG4->Potency Efficacy Efficacy (Dmax) PEG4->Efficacy Selectivity Selectivity PEG4->Selectivity Alkyl PROTAC with Alkyl Linker Alkyl->Potency Alkyl->Efficacy Alkyl->Selectivity Rigid PROTAC with Rigid Linker Rigid->Potency Rigid->Efficacy Rigid->Selectivity

References

A Practical Guide to Bioconjugation: Evaluating Alternatives to Boc-Aminooxy-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker and conjugation chemistry is paramount to success. While Boc-Aminooxy-PEG4-Tos serves as a valuable reagent for targeting carbonyl groups (aldehydes and ketones) through oxime ligation, a diverse landscape of alternative strategies exists, each with distinct advantages in terms of reaction kinetics, stability, and target specificity. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to empower informed decision-making for your specific bioconjugation needs.

Executive Summary of Key Bioconjugation Chemistries

The selection of a bioconjugation strategy is dictated by the available functional groups on the biomolecule of interest, the desired stability of the resulting linkage, and the reaction conditions tolerated by the biological sample. Here, we compare the performance of several widely used chemistries against the baseline of aminooxy-carbonyl reactions.

Chemistry Target Functional Group Linkage Formed Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Key Advantages Key Considerations
Aminooxy/Oxime Ligation Aldehyde, KetoneOxime~0.01 - 10³ (with catalyst)[1][2]High stability of the oxime bond.[1][2][3][4][5]Reaction with ketones is slow; often requires aniline-based catalysts which can be toxic.[6]
Hydrazide/Hydrazone Ligation Aldehyde, KetoneHydrazone~3 - 10³ (with catalyst)[1][2]Faster kinetics than uncatalyzed oxime ligation.[1][2]Hydrazone bond is generally less stable than oxime and can be reversible, especially at low pH.[3][4][5]
Thiol-Maleimide Michael Addition Thiol (Cysteine)Thioether~10² - 10³High efficiency and selectivity for thiols under mild conditions.[7]The resulting succinimidyl thioether linkage can undergo a retro-Michael reaction, leading to potential instability in vivo.[8]
NHS Ester-Amine Acylation Primary Amine (Lysine, N-terminus)Amide~10¹ - 10²Well-established, robust chemistry forming a very stable amide bond.Can lead to heterogeneous products due to multiple lysine (B10760008) residues on a protein surface; reaction is pH-sensitive.[9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide, Strained Alkyne (e.g., DBCO)Triazole~0.06 - 1.0 (BCN, DBCO)[10]Bioorthogonal (no catalyst needed), suitable for live-cell labeling.[10][11][12]Kinetics are generally slower than tetrazine ligation; bulky cyclooctynes can impact solubility and steric accessibility.[13]
Tetrazine Ligation (iEDDA) Tetrazine, Strained Alkene (e.g., TCO)Dihydropyridazine~800 - 30,000[14][15][16]Exceptionally fast kinetics, allowing for reactions at very low concentrations.[14][15][16][17][18]Tetrazine and TCO reagents can be hydrophobic, potentially requiring PEGylation for aqueous solubility.[19]

Visualizing Bioconjugation Workflows

To better understand the practical application of these chemistries, the following diagrams illustrate typical experimental workflows.

Bioconjugation_Workflow cluster_carbonyl Carbonyl-Targeting cluster_click Click Chemistry carbonyl_biomolecule Biomolecule (with Aldehyde/Ketone) oxime_conjugate Oxime Conjugate carbonyl_biomolecule->oxime_conjugate Oxime Ligation hydrazone_conjugate Hydrazone Conjugate carbonyl_biomolecule->hydrazone_conjugate Hydrazone Ligation aminooxy_reagent Aminooxy-PEG-X aminooxy_reagent->oxime_conjugate hydrazide_reagent Hydrazide-PEG-X hydrazide_reagent->hydrazone_conjugate azide_biomolecule Azide-Biomolecule spaac_conjugate SPAAC Conjugate azide_biomolecule->spaac_conjugate SPAAC dbco_reagent DBCO-X dbco_reagent->spaac_conjugate tetrazine_biomolecule Tetrazine-Biomolecule tetrazine_conjugate Tetrazine Ligation Conjugate tetrazine_biomolecule->tetrazine_conjugate iEDDA tco_reagent TCO-X tco_reagent->tetrazine_conjugate

Caption: Workflows for carbonyl-targeting and click chemistry bioconjugation.

Thiol_Amine_Conjugation cluster_thiol Thiol-Reactive cluster_amine Amine-Reactive thiol_biomolecule Biomolecule (with Thiol) thioether_conjugate Thioether Conjugate thiol_biomolecule->thioether_conjugate Michael Addition maleimide_reagent Maleimide-X maleimide_reagent->thioether_conjugate amine_biomolecule Biomolecule (with Amine) amide_conjugate Amide Conjugate amine_biomolecule->amide_conjugate Acylation nhs_reagent NHS-Ester-X nhs_reagent->amide_conjugate

Caption: Workflows for thiol- and amine-reactive bioconjugation.

Detailed Experimental Protocols

Successful bioconjugation relies on meticulous adherence to optimized protocols. Below are representative methodologies for the key chemistries discussed.

Protocol 1: Oxime Ligation

This protocol provides a general guideline for conjugating an aminooxy-functionalized molecule to a protein containing a carbonyl group.

Materials:

  • Protein with an aldehyde or ketone group (1-5 mg/mL)

  • Aminooxy-functionalized molecule (e.g., Aminooxy-PEG-fluorophore) (10 mM stock in DMSO or water)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.0-7.0

  • Aniline (B41778) catalyst (optional, 100 mM stock in conjugation buffer)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the carbonyl-containing protein in the conjugation buffer to the desired concentration.

  • Reagent Preparation: Prepare a fresh solution of the aminooxy-functionalized molecule.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the aminooxy reagent to the protein solution.

    • If using a catalyst, add aniline to a final concentration of 10-20 mM.

    • Incubate the reaction mixture for 2-24 hours at room temperature or 37°C. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Hydrazone Ligation

This protocol outlines the conjugation of a hydrazide-functionalized molecule to a carbonyl-containing protein.

Materials:

  • Protein with an aldehyde or ketone group (1-5 mg/mL)

  • Hydrazide-functionalized molecule (e.g., Hydrazide-PEG-biotin) (10 mM stock in DMSO or DMF)

  • Conjugation Buffer: 0.1 M Sodium Acetate, pH 4.5-5.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the carbonyl-containing protein in the conjugation buffer.

  • Reagent Preparation: Prepare a fresh solution of the hydrazide-functionalized molecule.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the hydrazide reagent to the protein solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature.[1][2]

  • Purification: Purify the conjugate from excess reagents using size-exclusion chromatography.

Protocol 3: Thiol-Maleimide Conjugation

This protocol is for labeling a thiol-containing protein (e.g., an antibody with reduced cysteines) with a maleimide-functionalized molecule.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Maleimide-functionalized molecule (10 mM stock in DMSO or DMF)

  • Conjugation Buffer: 1x PBS, 10-100 mM HEPES, pH 7.0-7.5, degassed.[20][21][22][23][24]

  • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in degassed conjugation buffer. If disulfide bonds need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[20][22][23][24]

  • Conjugation Reaction: Add the maleimide (B117702) stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein).[20][24]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[20][21][24]

  • Purification: Remove excess maleimide reagent by size-exclusion chromatography.

Protocol 4: NHS Ester-Amine Conjugation

This protocol describes a general procedure for labeling a protein with an NHS ester-functionalized molecule.

Materials:

  • Protein with primary amines (1-10 mg/mL)

  • NHS ester-functionalized molecule (10 mg/mL stock in anhydrous DMSO or DMF)[25]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3-8.5.[26] Avoid buffers containing primary amines (e.g., Tris).[27]

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer.

  • Reagent Preparation: Immediately before use, dissolve the NHS ester in DMSO or DMF.[27]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution. The final volume of organic solvent should not exceed 10%.[27]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.[27]

  • Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted NHS ester.

Protocol 5: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-modified biomolecule with a DBCO-functionalized molecule.

Materials:

  • Azide-modified biomolecule (1-10 mg/mL)

  • DBCO-functionalized molecule (10 mM stock in DMSO)

  • Reaction Buffer: PBS, pH 7.4[28]

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Biomolecule Preparation: Dissolve the azide-modified biomolecule in the reaction buffer.

  • Reagent Preparation: Prepare a fresh solution of the DBCO-functionalized molecule.

  • Conjugation Reaction: Add a 1.1- to 1.5-fold molar excess of the DBCO reagent to the azide-containing biomolecule solution.[28]

  • Incubation: Incubate the reaction mixture for 1-24 hours at room temperature or 37°C.[28][29]

  • Purification: Purify the resulting conjugate by size-exclusion chromatography.

Protocol 6: Tetrazine Ligation

This protocol describes the rapid conjugation of a tetrazine-modified protein with a TCO-functionalized molecule.

Materials:

  • Tetrazine-modified protein (1-5 mg/mL)

  • TCO-functionalized molecule (e.g., TCO-PEG-dye) (1 mM stock in DMSO)

  • Reaction Buffer: PBS, pH 6.0-9.0[14]

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the tetrazine-modified protein in the reaction buffer.

  • Reagent Preparation: Prepare a fresh solution of the TCO-functionalized molecule.

  • Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the TCO reagent to the tetrazine-protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light if using a fluorescent TCO reagent.[30][31]

  • Purification: Remove unreacted TCO reagent using a spin desalting column or size-exclusion chromatography.[31]

Conclusion

The field of bioconjugation offers a rich toolbox of chemical reactions, each with its own set of advantages and limitations. While aminooxy chemistry provides a reliable method for targeting carbonyls, alternatives such as hydrazone ligation, thiol-maleimide chemistry, NHS ester acylation, and particularly the bioorthogonal click chemistries (SPAAC and tetrazine ligation) offer a broader range of options to suit diverse experimental needs. By carefully considering the factors of reaction kinetics, linkage stability, and the specific functional groups available, researchers can select the optimal strategy to achieve their desired bioconjugate with high efficiency and specificity.

References

Cleavable vs. Non-Cleavable Linkers in PROTAC Design: A Data-Driven Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The nature of this linker, specifically whether it is cleavable or non-cleavable, profoundly influences the PROTAC's efficacy, selectivity, and pharmacokinetic profile. This guide provides an objective comparison of cleavable and non-cleavable linkers in PROTAC design, supported by experimental data and detailed methodologies to inform rational drug development.

At a Glance: Cleavable vs. Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Mechanism of Action Designed to be cleaved in specific physiological environments (e.g., high glutathione (B108866) levels, low pH, presence of specific enzymes), releasing the active PROTAC or its components.Remain intact throughout the degradation process. The entire PROTAC molecule is recycled after inducing ubiquitination.
Payload Release Controlled and triggered by specific conditions, which can enhance target specificity.No release of individual components; the entire molecule remains active.
Stability Generally lower plasma stability, with a potential for premature cleavage and off-target effects.Higher plasma stability, leading to a more stable PROTAC in circulation and potentially reduced off-target toxicity.
"Bystander Effect" Potential for a "bystander effect" where the released, cell-permeable warhead can affect neighboring cells, which can be advantageous in treating heterogeneous tumors.[1]Low to negligible bystander effect as the PROTAC remains intact and is less likely to diffuse out of the target cell.
Off-Target Toxicity Higher potential for off-target toxicity due to premature linker cleavage and the bystander effect.Lower potential for off-target toxicity due to higher stability and a more localized effect.
Therapeutic Window Potentially narrower therapeutic window due to stability and off-target concerns.Potentially wider therapeutic window due to enhanced stability and reduced off-target effects.

Signaling Pathways and Mechanisms of Action

The fundamental mechanism of action for both cleavable and non-cleavable PROTACs involves the formation of a ternary complex between the target protein of interest (POI), the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

Non-Cleavable PROTAC Mechanism

Non-cleavable PROTACs act as a stable bridge, facilitating the formation of the ternary complex. The entire PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

non_cleavable_protac POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC Non-Cleavable PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Mechanism of a non-cleavable PROTAC.
Cleavable PROTAC Mechanism

Cleavable PROTACs add a layer of conditional activation. The linker is designed to break under specific intracellular conditions, which can be advantageous for targeted delivery and minimizing systemic exposure to the active PROTAC. For instance, a PROTAC might be activated only within cancer cells that have high levels of a specific enzyme.

cleavable_protac Inactive_PROTAC Inactive PROTAC (Cleavable Linker) Active_PROTAC Active PROTAC Inactive_PROTAC->Active_PROTAC Cleavage Trigger Cellular Trigger (e.g., Enzyme, pH) Trigger->Inactive_PROTAC Ternary Ternary Complex (POI-PROTAC-E3) Active_PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Mechanism of a cleavable PROTAC.

Quantitative Performance Data

Direct head-to-head comparisons of PROTACs with conventional cleavable versus non-cleavable linkers targeting the same protein are limited in the published literature. Much of the comparative data comes from the more established field of Antibody-Drug Conjugates (ADCs), which shares similar principles of linker stability and payload delivery. However, some studies on PROTACs and related modalities like Degrader-Antibody Conjugates (DACs) provide valuable insights.

Table 1: Performance of PROTACs with Cleavable Linkers

PROTAC / DegraderTargetLinker TypeE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
Esterase-cleavable PROTACBRD4Esterase-cleavable maleimideVHL4T1~100>90[2]
GSH-responsive DACBRD4Glutathione-cleavableNot SpecifiedNot Specified1 - 1000Not Specified[3]

Table 2: Performance of PROTACs with Non-Cleavable Linkers

PROTACTargetLinker TypeE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
ARV-771BET proteinsPEG-based (non-cleavable)VHL22Rv1<1>90[4]
MZ1BRD4PEG-based (non-cleavable)VHLHeLa13~90[5]
A1874BRD4PEG-based (non-cleavable)VHLRS4;115>95[5]

Note: The data presented is compiled from various sources and direct comparisons should be made with caution due to differences in experimental conditions. The DAC data is included to provide context on the performance of cleavable linkers in a targeted degradation context.

Experimental Protocols

Accurate evaluation of PROTAC efficacy requires robust and standardized experimental protocols. Below are detailed methodologies for key assays used to characterize and compare PROTACs with cleavable and non-cleavable linkers.

Experimental Workflow

A typical workflow for evaluating a PROTAC involves a series of in vitro and in vivo experiments to quantify protein degradation, assess cellular effects, and determine pharmacokinetic properties.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Evaluation a1 PROTAC Synthesis (Cleavable vs. Non-cleavable) a2 Biochemical Assays (Ternary Complex Formation) a1->a2 a3 Cell-Based Assays a2->a3 b1 Western Blot (Determine DC50 & Dmax) a3->b1 b2 Ubiquitination Assay b1->b2 b3 Cell Viability Assay (e.g., MTT, CellTiter-Glo) b2->b3 c1 Pharmacokinetic Studies (PK) b3->c1 c2 Pharmacodynamic Studies (PD - Target Degradation in Tumors) c1->c2 c3 Efficacy Studies (Tumor Growth Inhibition) c2->c3

A generalized experimental workflow for PROTAC evaluation.
Western Blotting for Protein Degradation

This is the gold-standard assay for quantifying the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the PROTAC (typically from 0.1 nM to 10 µM) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein.

  • Reaction Setup:

    • Combine purified E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, the purified target protein, and ATP in a reaction buffer.

    • Add the PROTAC at various concentrations. Include a no-PROTAC control.

    • Initiate the reaction by adding ubiquitin.

  • Detection of Ubiquitination:

    • Stop the reaction at different time points by adding SDS-PAGE loading buffer.

    • Analyze the reaction mixture by Western blotting using an antibody against the target protein.

  • Data Analysis:

    • The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination. The intensity of these bands should correlate with the PROTAC concentration.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

These assays measure the effect of target protein degradation on cell proliferation and survival.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 48 or 72 hours).

  • Assay Procedure (CellTiter-Glo Example):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

Conclusion and Future Perspectives

The choice between a cleavable and a non-cleavable linker in PROTAC design is a critical decision that must be guided by the specific therapeutic application, the nature of the target protein, and the desired pharmacokinetic profile. Non-cleavable linkers generally offer greater stability and a more predictable in vivo performance, making them a common choice in current PROTAC development. However, the development of "smart" cleavable linkers that respond to specific tumor microenvironment triggers holds immense promise for enhancing the tumor selectivity and therapeutic window of next-generation PROTACs.

As the field of targeted protein degradation continues to evolve, the need for direct, head-to-head comparative studies of cleavable and non-cleavable PROTACs will be crucial for establishing clear design principles. The experimental protocols and data presented in this guide provide a foundational framework for researchers to rationally design and evaluate novel PROTACs, ultimately accelerating the translation of these promising therapeutics from the bench to the clinic.

References

Safety Operating Guide

Proper Disposal of Boc-Aminooxy-PEG4-Tos: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Boc-Aminooxy-PEG4-Tos must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this bifunctional crosslinker, fostering a culture of safety and trust in laboratory operations.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Quantitative Data Summary

For clarity and easy reference, the key quantitative data related to the safe handling and disposal of this compound are summarized in the table below.

ParameterValueSource/Recommendation
pH for Neutralization 6.0 - 8.0General guidance for acidic or basic chemical waste neutralization before disposal.[2]
Storage Temperature -20°CRecommended for maintaining the stability of the compound.[3]
Waste Container Material Chemically resistant (e.g., HDPE)Standard practice for hazardous chemical waste to prevent reaction with the container.
Labeling Requirement "Hazardous Waste" + Chemical Name & DateMandatory for all chemical waste containers to ensure proper identification and handling.
Emergency Eye Wash Minimum 15 minutes continuous flushingStandard first aid procedure for chemical exposure to the eyes.

Experimental Protocol: Disposal of this compound

The following protocol outlines the step-by-step procedure for the safe disposal of this compound. This procedure is designed to be conducted by trained laboratory personnel.

Materials:

  • Waste this compound (solid or in solution)

  • Appropriate Personal Protective Equipment (PPE)

  • Chemical fume hood

  • Labeled hazardous waste container (chemically compatible)

  • Spill kit for chemical spills

Procedure:

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

    • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated, properly labeled hazardous waste container.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and any known hazard pictograms.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arrangement for Disposal:

    • Dispose of the hazardous waste through a licensed and approved chemical waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

  • Spill Management:

    • In case of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

    • Report the spill to the laboratory supervisor or safety officer.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste into a Designated Container ppe->segregate ppe->spill label Label Container: 'Hazardous Waste', Chemical Name, Date segregate->label store Store in Secure Waste Accumulation Area label->store contact Contact Licensed Waste Disposal Contractor store->contact end End: Proper Disposal of Chemical Waste contact->end contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_spill Collect Contaminated Material as Hazardous Waste contain_spill->collect_spill collect_spill->segregate

References

Personal protective equipment for handling Boc-Aminooxy-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Boc-Aminooxy-PEG4-Tos. The following information is compiled to ensure the safe handling and use of this compound in a laboratory setting.

Chemical and Physical Properties

PropertyValueSource
Chemical Name tert-butyl N-{2-[2-(2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethoxy)ethoxy]ethoxy}carbamateN/A
CAS Number 1807539-01-0[1][2]
Molecular Formula C20H33NO9S[2]
Molecular Weight 463.54 g/mol N/A
Appearance Solid PowderN/A
Storage Temperature -20°C[2][3]

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecific Recommendations
Eye Protection Wear chemical safety goggles or a face shield.[4]
Hand Protection Use chemically resistant gloves (e.g., nitrile).[4]
Body Protection Wear a laboratory coat.[4]
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling the solid and preparing solutions.[4]

Operational Plan: Handling and Storage

Proper handling and storage are vital to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace in a well-ventilated area, preferably within a chemical fume hood.

  • Weighing: When weighing the solid compound, perform this task inside a fume hood to avoid inhalation of any dust particles.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Reactions: The tosyl group is a good leaving group for nucleophilic substitution reactions. The protected aminooxy group can be deprotected under mild acidic conditions.[2]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area and any equipment used.

Storage:

  • Store in a tightly sealed container at -20°C.[2][3]

  • Keep in a dry and well-ventilated place.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

General Disposal Guidelines:

  • Waste Collection: Collect waste material in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should also be treated as chemical waste.

  • Professional Disposal: It is recommended to use a licensed chemical waste disposal service for the final disposal of the compound and its related waste.

Experimental Workflow

The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal PPE Don Appropriate PPE Workspace Prepare Workspace in Fume Hood PPE->Workspace Weigh Weigh Compound Workspace->Weigh Dissolve Prepare Solution Weigh->Dissolve React Perform Reaction Dissolve->React Clean Clean Workspace React->Clean Decontaminate Decontaminate Equipment Clean->Decontaminate Waste Dispose of Waste Properly Decontaminate->Waste

Safe Handling Workflow Diagram

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Aminooxy-PEG4-Tos
Reactant of Route 2
Reactant of Route 2
Boc-Aminooxy-PEG4-Tos

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.